2-Chloropropionitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1617-17-0 |
|---|---|
Molecular Formula |
C3H4ClN |
Molecular Weight |
89.52 g/mol |
IUPAC Name |
(2S)-2-chloropropanenitrile |
InChI |
InChI=1S/C3H4ClN/c1-3(4)2-5/h3H,1H3/t3-/m0/s1 |
InChI Key |
JNAYPRPPXRWGQO-VKHMYHEASA-N |
SMILES |
CC(C#N)Cl |
Isomeric SMILES |
C[C@@H](C#N)Cl |
Canonical SMILES |
CC(C#N)Cl |
Other CAS No. |
1617-17-0 70886-58-7 |
Pictograms |
Flammable; Acute Toxic; Irritant |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloropropionitrile (CAS 1717-17-0) for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Chloropropionitrile, a versatile reagent with significant applications in organic synthesis and drug development. With full editorial control, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to apply this compound effectively and safely in their work.
Introduction: A Profile of a Versatile Building Block
This compound (α-Chloropropionitrile) is a colorless, flammable liquid characterized by a sharp, acrid odor. As a bifunctional molecule, it possesses both a reactive nitrile group and a labile chlorine atom at the alpha position, making it a valuable intermediate in a variety of chemical transformations. Its utility spans from polymer science to the synthesis of complex heterocyclic compounds, which are often the core scaffolds of pharmacologically active molecules.[1] This guide will delve into the key physicochemical properties, synthesis, reactivity, applications, and safety protocols associated with this important chemical entity.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectral properties of this compound is fundamental to its effective use in a laboratory setting. These properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1617-17-0 | |
| Molecular Formula | C₃H₄ClN | [2] |
| Molecular Weight | 89.52 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | 120-122 °C (lit.) | |
| Density | 1.012 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.413 (lit.) | |
| Flash Point | 33 °C (closed cup) | |
| Solubility | Soluble in many organic solvents. |
Spectroscopic data is crucial for reaction monitoring and product characterization. Key spectral features are available from public databases such as PubChem.[2]
-
¹H NMR: The proton NMR spectrum will show a quartet for the methine proton (CH) coupled to the methyl protons and a doublet for the methyl protons (CH₃) coupled to the methine proton.
-
¹³C NMR: The carbon NMR spectrum will display three distinct signals corresponding to the methyl carbon, the methine carbon, and the nitrile carbon.
-
IR Spectroscopy: The infrared spectrum is characterized by a strong, sharp absorption band around 2250 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration.
-
Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak and a characteristic isotopic pattern due to the presence of the chlorine atom.
Synthesis of this compound: A Tale of Two Methods
The efficient synthesis of this compound is critical for its accessibility in research and industry. While several methods exist, this guide will detail two prominent approaches: a classic method and a more modern, high-yield patented process.
Classical Synthesis via Chlorination of Propionitrile
A traditional approach involves the direct chlorination of propionitrile. This method, while straightforward, can sometimes lead to mixtures of mono- and di-chlorinated products, necessitating careful control of reaction conditions and purification.
High-Yield Synthesis from Lactonitrile
A more efficient and high-yielding method is described in a U.S. patent, which involves the reaction of lactonitrile with thionyl chloride in the presence of a tertiary amine base like triethylamine.[1] This method offers a significant improvement over older procedures that used pyridine, which often resulted in thick slurries and lower yields.[1]
Experimental Protocol: High-Yield Synthesis of this compound [1]
-
Reaction Setup: A reaction vessel equipped with a mechanical stirrer, a reflux condenser, and an addition funnel is charged with lactonitrile and a suitable solvent such as dichloromethane.
-
Addition of Reagents: Triethylamine is added to the reaction mixture. Thionyl chloride (at least 1.2 molar equivalents) is then added dropwise via the addition funnel, maintaining the reaction temperature.
-
Reaction: The reaction is conducted at reflux temperature until completion, which can be monitored by techniques like GC or TLC.
-
Workup: The reaction mixture is cooled and then neutralized. The organic phase is separated, washed with a saturated sodium chloride solution, and dried over anhydrous sodium sulfate.
-
Purification: The crude product is concentrated by distillation, followed by purification via fractional distillation to afford this compound in high purity (around 90% yield).[1]
Caption: High-yield synthesis workflow for this compound.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of its two functional groups. The electron-withdrawing nature of the nitrile group activates the α-carbon, making the chlorine atom a good leaving group in nucleophilic substitution reactions.
Nucleophilic Substitution Reactions
This compound readily undergoes Sₙ2 reactions with a variety of nucleophiles, providing a convenient route to a diverse range of substituted propionitriles.
-
Reaction with Amines: Primary and secondary amines react with this compound to yield the corresponding α-aminopropionitriles.[3][4] These products are valuable intermediates in the synthesis of more complex nitrogen-containing heterocycles.
-
Reaction with Thiols: Thiolates, being excellent nucleophiles, react efficiently with this compound to form α-thiopropionitriles.[5][6] This reaction is a key step in the synthesis of various sulfur-containing compounds.
-
Reaction with Cyanide: Although less common due to the presence of the nitrile group, reaction with a cyanide source can lead to malononitrile derivatives.
Caption: General scheme for nucleophilic substitution on this compound.
Role in Drug Development and Heterocycle Synthesis
The ability to introduce a propionitrile moiety with a handle for further functionalization makes this compound a valuable building block in drug discovery.
-
Synthesis of (+)- and (-)-Anatoxin: This potent neurotoxin has been synthesized using this compound as a key starting material.
-
Precursor to Anticancer and Antiviral Agents: While direct examples with this compound are not extensively published, related α-halocarbonyl and α-halonitrile compounds are widely used in the synthesis of anticancer and antiviral agents.[7][8][9][10][11] The reactivity of this compound makes it a suitable candidate for the construction of complex heterocyclic systems found in many pharmaceuticals.
-
Synthesis of Methimazole-based Ionic Liquids: It has been used in the synthesis of nitrile-functionalized methimazole-based ionic liquids, which have potential applications as novel solvents or active pharmaceutical ingredients.
Polymer Chemistry Applications
This compound has been utilized as an initiator in single-pot atom-transfer radical polymerization (ATRP) under microwave irradiation for the synthesis of polyacrylonitrile.
Analytical Methods for Quality Control
Ensuring the purity of this compound is crucial for its successful application. Gas chromatography (GC) is a well-suited technique for this purpose.
Proposed GC-FID Method for Purity Assessment
A gas chromatography method with a flame ionization detector (GC-FID) can be developed and validated for the quantitative analysis of this compound.[12][13]
| Parameter | Recommended Condition |
| Column | A non-polar or mid-polar capillary column (e.g., DB-5 or equivalent) |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Program | Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 200 °C) |
| Injection Mode | Split |
| Detector | Flame Ionization Detector (FID) |
Sample Preparation: A dilute solution of this compound in a suitable solvent (e.g., dichloromethane or acetonitrile) should be prepared. An internal standard can be used for more accurate quantification.
Validation: The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and robustness.[14]
Safety, Handling, and Toxicology
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
GHS Hazard Classification
According to the Globally Harmonized System (GHS), this compound is classified as:[2]
-
Flammable Liquid: Category 3 (H226)
-
Acute Toxicity (Oral, Dermal, Inhalation): Category 3 (H301, H311, H331) - Toxic if swallowed, in contact with skin, or if inhaled.
-
Skin Irritation: Category 2 (H315) - Causes skin irritation.
-
Eye Irritation: Category 2 (H319) - Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure: Category 3 (H335) - May cause respiratory irritation.
Safe Handling and Storage
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. For operations with a potential for significant inhalation exposure, a respirator with an appropriate cartridge is recommended.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and moisture.
Emergency Procedures
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spills: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.
Toxicology Profile
Specific toxicological data for this compound is limited. However, like other aliphatic nitriles, its toxicity is likely mediated in part by the in vivo release of cyanide.[15] Exposure can lead to symptoms of cyanide poisoning. Due to the lack of comprehensive data, it should be treated as a highly toxic substance.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, with demonstrated and potential applications in the development of pharmaceuticals and advanced materials. Its dual functionality allows for a wide range of chemical transformations. A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, will enable researchers and drug development professionals to harness the full potential of this important chemical intermediate.
References
- 1. US4476059A - Chloroacetonitrile synthesis - Google Patents [patents.google.com]
- 2. This compound | C3H4ClN | CID 519225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Some reactions of ammonia and primary amines with propanal, 2-chloroethanal, 2,2-dichloroethanal and 2,2,2-trichloroethanal in acetonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Some reactions of ammonia and primary amines with propanal, 2-chloroethanal, 2,2-dichloroethanal and 2,2,2-trichloroethanal in acetonitrile | Semantic Scholar [semanticscholar.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In the search for new anticancer drugs. XXIV: Synthesis and anticancer activity of amino acids and dipeptides containing the 2-chloroethyl- and [N'-(2-chloroethyl)-N'-nitroso]-aminocarbonyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. measurlabs.com [measurlabs.com]
- 13. CN112240913A - Method for measuring 2-chloropropionyl chloride related substances by GC (gas chromatography) - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-Chloropropionitrile from Lactonitrile
This whitepaper provides a comprehensive technical overview for the synthesis of 2-chloropropionitrile, a valuable intermediate in various chemical manufacturing processes, from the starting material lactonitrile. This guide is intended for an audience of researchers, chemists, and professionals in drug development and fine chemical synthesis, offering detailed insights into the reaction mechanism, a validated experimental protocol, purification techniques, and critical safety considerations.
Introduction: Strategic Importance of this compound
This compound (CH₃CH(Cl)CN) is a significant building block in organic synthesis. Its bifunctional nature, possessing both a nitrile and a reactive chlorine atom, makes it a versatile precursor for the introduction of a cyanomethyl group in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[] The conversion of lactonitrile, a readily available acetaldehyde cyanohydrin, into this compound via chlorination with thionyl chloride represents a common and effective synthetic route. This guide will elucidate this transformation, focusing on a modern, high-yield approach.
Reaction Principles: Mechanism of Chlorination
The conversion of lactonitrile to this compound is a nucleophilic substitution reaction where the hydroxyl group of the alcohol is replaced by a chlorine atom. The direct displacement of a hydroxyl group is unfavorable as it is a poor leaving group. Thionyl chloride (SOCl₂) is employed to convert the hydroxyl group into a highly effective leaving group, a chlorosulfite intermediate.
The reaction proceeds through the following key steps:
-
Activation of the Hydroxyl Group: The oxygen atom of the lactonitrile's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. This step forms a protonated chlorosulfite ester intermediate.[2][3]
-
Deprotonation: A base, such as triethylamine or pyridine, is used to neutralize the protonated intermediate and the hydrogen chloride (HCl) generated during the reaction.[4][2]
-
Nucleophilic Substitution (Sₙ2): A chloride ion, displaced in the initial step or present from the HCl byproduct, then attacks the carbon atom bearing the chlorosulfite group in an Sₙ2 fashion.[5][6] This backside attack results in the displacement of the leaving group.
-
Decomposition of Leaving Group: The chlorosulfite leaving group is unstable and decomposes into sulfur dioxide (SO₂) gas and another chloride ion, driving the reaction to completion.[6][7]
The overall reaction is: CH₃CH(OH)CN + SOCl₂ → CH₃CH(Cl)CN + SO₂ + HCl
The use of a tertiary amine base like triethylamine is crucial as it scavenges the HCl produced, preventing potential side reactions and improving the overall yield compared to older methods that used pyridine and resulted in thick, difficult-to-handle slurries.[4]
Caption: Reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is an improved method adapted from established procedures, designed to enhance yield and simplify processing.[4]
3.1. Reagents and Equipment
| Reagent/Material | Formula/Type | Molar Mass ( g/mol ) | Notes |
| Lactonitrile | C₃H₅NO | 71.08 | Starting material.[8] |
| Thionyl Chloride | SOCl₂ | 118.97 | Chlorinating agent.[9] |
| Triethylamine | (C₂H₅)₃N | 101.19 | HCl scavenger. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, reaction solvent. |
| Saturated NaCl solution | Brine | - | For aqueous work-up. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying agent. |
| Equipment | |||
| Round-bottomed flask | Two-necked, 500 mL | - | |
| Reflux condenser | - | Fitted with a gas inlet/bubbler. | |
| Dropping funnel | - | For controlled addition of SOCl₂. | |
| Magnetic stirrer & stir bar | - | ||
| Heating mantle | - | ||
| Ice bath | - | ||
| Separatory funnel | - | For extraction. | |
| Distillation apparatus | Vigreux or Oldershaw column | - | For final purification.[4] |
3.2. Reaction Workflow
Caption: Step-by-step experimental workflow for the synthesis.
3.3. Step-by-Step Procedure
-
Apparatus Setup: Assemble a two-necked round-bottomed flask with a magnetic stir bar, a reflux condenser topped with a nitrogen gas inlet, and a dropping funnel. Ensure all glassware is dry. The system should be maintained under a positive pressure of nitrogen.[10]
-
Charging Reactants: To the flask, add lactonitrile (1.0 molar equivalent), anhydrous dichloromethane, and triethylamine (at least 1.0 molar equivalent).[4]
-
Cooling: Cool the stirred mixture in an ice bath to between 0-5 °C.
-
Thionyl Chloride Addition: Add thionyl chloride (at least 1.2 molar equivalents) to the dropping funnel.[4] Add the thionyl chloride to the reaction mixture dropwise at a rate that maintains the internal temperature below 10 °C. This addition is exothermic.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 40 °C for dichloromethane) for a designated period (e.g., 2-3 hours), monitoring the reaction progress by TLC or GC if desired.[4]
-
Work-up: Cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker of ice water to quench any unreacted thionyl chloride. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic phase sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with saturated sodium chloride (brine).[4]
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the dichloromethane solvent by rotary evaporation.[4]
Purification and Characterization
4.1. Purification
The crude this compound is a colorless to yellow liquid. High purity is achieved through fractional distillation.[4]
-
Method: Distillation using a Vigreux or, for higher purity, an Oldershaw column.[4]
-
Boiling Point: 120-122 °C at atmospheric pressure.
4.2. Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analytical Technique | Purpose | Expected Observations |
| Gas Chromatography (GC) | Purity assessment and detection of impurities.[11] | A major peak corresponding to the product with purity >95%. |
| FTIR Spectroscopy | Functional group identification. | Characteristic peaks for C≡N (nitrile) around 2250 cm⁻¹ and C-Cl stretching.[12] |
| ¹H NMR | Structural confirmation. | A quartet for the methine proton (CH) coupled to the methyl group, and a doublet for the methyl protons (CH₃). |
| ¹³C NMR | Structural confirmation. | Three distinct carbon signals corresponding to the nitrile, methine, and methyl carbons.[12] |
| Mass Spectrometry (MS) | Molecular weight confirmation. | Molecular ion peak corresponding to the mass of this compound (C₃H₄ClN, M.W. 89.52 g/mol ).[12] |
Safety and Handling: A Critical Imperative
This synthesis involves highly hazardous materials and must be conducted with strict adherence to safety protocols in a well-ventilated chemical fume hood.
-
Thionyl Chloride (SOCl₂): Extremely toxic, corrosive, and reacts violently with water to release toxic gases (HCl and SO₂).[9] Inhalation can cause severe respiratory damage. All handling must be done in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical safety goggles with a face shield.[13][14][15]
-
Lactonitrile (CH₃CH(OH)CN): Classified as an extremely hazardous substance.[16] It is a cyanohydrin and can decompose to release highly toxic hydrogen cyanide (HCN) gas, especially under basic conditions.[16][8]
-
This compound (Product): A flammable liquid that is toxic if swallowed, inhaled, or in contact with skin.[12]
-
Waste Disposal: All chemical waste, including aqueous washes and residual reagents, must be neutralized and disposed of according to institutional and local environmental regulations.
Conclusion
The synthesis of this compound from lactonitrile using thionyl chloride in the presence of triethylamine is a robust and high-yielding method.[4] The key to a successful and safe synthesis lies in the careful control of reaction conditions, particularly temperature during the exothermic addition of thionyl chloride, and strict adherence to safety protocols due to the hazardous nature of the reagents involved. Proper purification by distillation yields a product of high purity suitable for subsequent synthetic applications. This guide provides the necessary framework for researchers to confidently and safely perform this valuable chemical transformation.
References
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. US4476059A - Chloroacetonitrile synthesis - Google Patents [patents.google.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Lactonitrile | C3H5NO | CID 6572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. CN112240913A - Method for measuring 2-chloropropionyl chloride related substances by GC (gas chromatography) - Google Patents [patents.google.com]
- 12. This compound | C3H4ClN | CID 519225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. lobachemie.com [lobachemie.com]
- 16. Lactonitrile - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide: The Reaction of 2-Hydroxypropionitrile with Thionyl Chloride
Abstract
This technical guide provides a comprehensive examination of the reaction mechanism for the synthesis of 2-chloropropionitrile from 2-hydroxypropionitrile (lactonitrile) using thionyl chloride (SOCl₂). This conversion is a cornerstone reaction for producing valuable chlorinated nitrile intermediates. This document moves beyond a simple procedural outline to offer an in-depth analysis of the underlying mechanistic pathways, emphasizing the critical role of reaction conditions in dictating the stereochemical outcome. We will dissect the dichotomy between the Sₙ2 (Substitution Nucleophilic Bimolecular) and Sₙi (Substitution Nucleophilic internal) mechanisms, providing field-proven protocols and quantitative data to support a robust understanding for researchers, chemists, and professionals in drug development and chemical synthesis.
Part 1: Introduction and Strategic Importance
This compound is a versatile chemical intermediate utilized in the synthesis of various pharmaceuticals and agrochemicals.[1] Its synthesis is most effectively achieved through the chlorination of the readily available precursor, 2-hydroxypropionitrile, more commonly known as lactonitrile.[2][3] Lactonitrile itself is produced from the addition of hydrogen cyanide to acetaldehyde.[3][4]
The reagent of choice for this transformation is thionyl chloride (SOCl₂). Its utility stems from its high reactivity and the advantageous nature of its byproducts; the reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases that can be easily removed from the reaction mixture, driving the equilibrium towards the product.[5][6] However, the true complexity and elegance of this reaction lie in its mechanistic duality, which allows for stereochemical control based on the chosen experimental conditions.
Part 2: The Core Transformation: Activating the Hydroxyl Group
The fundamental challenge in converting an alcohol to an alkyl chloride is that the hydroxide ion (-OH) is a notoriously poor leaving group.[5] The primary function of thionyl chloride is to convert this hydroxyl group into an excellent leaving group, thereby facilitating nucleophilic substitution.
The reaction initiates with a nucleophilic attack by the oxygen atom of the alcohol onto the electrophilic sulfur atom of thionyl chloride. This forms a protonated alkyl chlorosulfite intermediate. A weak base, which can be the solvent or a dedicated base added to the reaction, then deprotonates the intermediate to yield the neutral alkyl chlorosulfite (in this case, CH₃CH(CN)OSOCl). This intermediate is the crucial pivot point from which the reaction can proceed via two distinct pathways.[7][8]
Part 3: Mechanistic Deep Dive: The Sₙ2 vs. Sₙi Dichotomy
The choice of reaction conditions—specifically the presence or absence of a tertiary amine base like pyridine or triethylamine—determines the dominant mechanistic pathway and, consequently, the stereochemistry of the final product.
The Sₙ2 Pathway: Achieving Stereochemical Inversion
In the presence of a base such as pyridine, the reaction proceeds via a classic Sₙ2 mechanism.[7][8] The role of pyridine is twofold:
-
Neutralization: It neutralizes the HCl generated during the formation of the alkyl chlorosulfite intermediate.[9][10]
-
Nucleophile Generation: By reacting with the intermediate or scavenging protons, it ensures a free chloride ion (Cl⁻) is available in the reaction medium.[8]
This "external" chloride ion then acts as the nucleophile, executing a backside attack on the carbon atom bearing the chlorosulfite leaving group. This concerted attack forces the leaving group to depart from the opposite face, resulting in a complete inversion of configuration at the chiral center.[5][7] This pathway is favored for its clean, predictable stereochemical outcome.
Caption: Sₙ2 pathway for the chlorination of lactonitrile.
The Sₙi Pathway: Observing Stereochemical Retention
When the reaction is conducted in the absence of a base, a different mechanism, known as Sₙi (Substitution Nucleophilic internal), often prevails, particularly with secondary alcohols.[8]
After the formation of the alkyl chlorosulfite, the C-O bond cleaves to form an intimate ion pair, where the carbocation and the [Cl-SO₂]⁻ anion are held closely together in a solvent cage.[11] The chlorosulfite anion then fragments, releasing SO₂ gas and a chloride ion. Crucially, this chloride ion is delivered to the carbocation from the same face from which the leaving group departed.[7] This "internal return" of the nucleophile results in an overall retention of configuration at the stereocenter.
Caption: Sₙi pathway leading to retention of stereochemistry.
Part 4: Field-Proven Experimental Protocols
While early methods utilized pyridine, they often resulted in the formation of thick slurries and moderate yields.[2] Modern protocols have been optimized for both yield and processability.
Optimized Protocol for High-Yield Synthesis of this compound
This protocol, adapted from validated patent literature, favors the Sₙ2 pathway to ensure a clean and high-yielding conversion.[2]
Caption: Experimental workflow for this compound synthesis.
Step-by-Step Methodology:
-
Reactor Setup: A suitable reactor is charged with one molar equivalent of lactonitrile, dichloromethane as the solvent, and at least one molar equivalent of a trialkylamine, such as triethylamine.[2]
-
Thionyl Chloride Addition: The mixture is cooled, and at least 1.2 molar equivalents of thionyl chloride are added dropwise while maintaining a controlled temperature.[2]
-
Reaction: Upon completion of the addition, the reaction mixture is heated to reflux and maintained until the reaction is complete (monitored by TLC or GC).[2]
-
Work-up: The mixture is cooled and then carefully neutralized. The organic phase is separated.
-
Purification: The crude product is purified by distillation to afford this compound as a colorless liquid.[2]
Comparative Analysis of Reaction Conditions
The choice of base and solvent has a profound impact on the reaction's efficiency and yield.
| Parameter | Method 1 (Classic) | Method 2 (Optimized) | Rationale for Improvement |
| Base | Pyridine | Triethylamine | Triethylamine is a stronger, non-nucleophilic base that avoids some side reactions and improves processability. |
| Solvent | None or Pyridine | Dichloromethane | A dedicated solvent prevents the formation of thick, difficult-to-stir slurries often seen with pyridine.[2] |
| Yield | ~50% (isolated) | Up to 90% (isolated) | Improved reaction conditions and easier work-up lead to significantly higher isolated yields.[2] |
| Byproducts | Pyridinium hydrochloride (solid) | Triethylammonium hydrochloride (solid) | Both form salt byproducts, but the overall process is cleaner in the optimized method. |
Part 5: Safety and Handling Considerations
All reagents and the product in this synthesis are hazardous and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water, releasing toxic gases (SO₂ and HCl).[12]
-
Lactonitrile (CH₃CH(OH)CN): As a cyanohydrin, it is a source of highly toxic hydrogen cyanide (HCN) and is classified as an extremely hazardous substance.[3][13]
-
This compound (CH₃CHClCN): A flammable liquid that is toxic if swallowed, inhaled, or in contact with skin.[14]
Part 6: Conclusion
The reaction of 2-hydroxypropionitrile with thionyl chloride is a powerful method for synthesizing this compound. A sophisticated understanding of the reaction mechanism is paramount for controlling the process and, if applicable, the stereochemical outcome. The presence of a tertiary amine base like triethylamine decisively funnels the reaction through an Sₙ2 pathway, leading to stereochemical inversion and providing a robust, high-yield industrial process. In contrast, the absence of a base can lead to an Sₙi mechanism with retention of stereochemistry. By applying the optimized protocol detailed herein, researchers and development professionals can reliably and safely produce this valuable intermediate for further synthetic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. US4476059A - Chloroacetonitrile synthesis - Google Patents [patents.google.com]
- 3. Lactonitrile - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reactionweb.io [reactionweb.io]
- 7. orgosolver.com [orgosolver.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. quora.com [quora.com]
- 10. gauthmath.com [gauthmath.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Lactonitrile | C3H5NO | CID 6572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound | C3H4ClN | CID 519225 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Synthetic Utility of 2-Chloropropionitrile: A Technical Guide for Chemical Researchers
In the landscape of modern organic synthesis and drug discovery, the strategic selection of versatile building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 2-Chloropropionitrile, a bifunctional molecule featuring both a reactive nitrile and a secondary alkyl chloride, presents a unique handle for a variety of chemical transformations. This technical guide provides an in-depth exploration of the physical properties, safe handling protocols, and synthetic applications of this compound, with a particular focus on its utility for researchers, scientists, and professionals in drug development.
Core Physical Characteristics of this compound
A comprehensive understanding of a reagent's physical properties is the foundation of its effective and safe utilization in any experimental setting. This compound is a colorless liquid under standard conditions.[1] Its key physical data are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Boiling Point | 120-122 °C (at atmospheric pressure) | [2] |
| Density | 1.012 g/mL (at 25 °C) | [2] |
| Molecular Weight | 89.52 g/mol | [2] |
| Refractive Index | n20/D 1.413 | [2] |
The boiling point of this compound suggests that while it is not excessively volatile at room temperature, appropriate precautions should be taken to minimize inhalation exposure, particularly during heating or vacuum applications. Its density, slightly greater than that of water, is a practical consideration for aqueous workups, where it will constitute the lower organic phase.
Strategic Applications in Synthesis and Drug Discovery
The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The nitrile moiety can participate in a range of transformations, including hydrolysis to carboxylic acids, reduction to amines, and addition reactions, while the secondary chloride is a moderately reactive electrophilic site for nucleophilic substitution.
This reagent has found application as an initiator in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), enabling the synthesis of well-defined polymers.[2] In the realm of small molecule synthesis, it serves as a key building block for heterocyclic compounds and other functionalized molecules. Notably, the incorporation of a chloropropionitrile moiety can be a strategic step in the development of novel compounds, including those with potential therapeutic applications. For instance, related chloro-functionalized amides have been explored as electrophiles for covalent inhibitors in drug discovery.
A Case Study: Synthesis of Nitrile-Functionalized Ionic Liquids
To illustrate the practical application of this compound, this guide presents a detailed protocol for the synthesis of a nitrile-functionalized methimazole-based ionic liquid, as reported in the chemical literature.[2] Ionic liquids are a class of salts with low melting points that are of significant interest as alternative solvents and catalysts in green chemistry. The nitrile functionality can impart unique properties to the resulting ionic liquid.
Experimental Protocol: Alkylation of 2-Mercapto-1-methylimidazole
This procedure details the S-alkylation of 2-mercapto-1-methylimidazole with this compound to form the precursor to a nitrile-functionalized ionic liquid.
Materials and Equipment:
-
2-Mercapto-1-methylimidazole
-
This compound
-
Anhydrous solvent (e.g., acetone or acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-mercapto-1-methylimidazole in a suitable anhydrous solvent under an inert atmosphere. The choice of an anhydrous solvent is critical to prevent unwanted side reactions with water.
-
Reagent Addition: To the stirred solution, add this compound dropwise at room temperature. The stoichiometry should be carefully controlled to ensure complete reaction of the starting material.
-
Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the nucleophilic substitution. The progress of the reaction can be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the consumption of the starting materials and the formation of the product.
-
Workup and Isolation: Upon completion, the reaction mixture is worked up to isolate the desired product. This may involve removal of the solvent under reduced pressure, followed by precipitation or crystallization of the product. Washing with a non-polar solvent can help to remove any unreacted starting materials.
-
Purification and Characterization: The crude product is then purified, for example, by recrystallization, to obtain the final S-alkylated methimazole chloride. The structure and purity of the product should be confirmed by spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the thiol group in 2-mercapto-1-methylimidazole.
-
Anhydrous Solvent: Water can act as a competing nucleophile and can also lead to hydrolysis of the nitrile group under certain conditions.
-
Controlled Addition: Dropwise addition of the electrophile, this compound, helps to control the reaction exotherm and prevent the formation of byproducts.
Safety, Handling, and Disposal: A Scientist's Responsibility
This compound is a hazardous substance and must be handled with appropriate safety precautions. It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It also causes skin and eye irritation.[2]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required.
Handling Procedures:
-
All manipulations of this compound should be conducted in a well-ventilated chemical fume hood.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Keep the container tightly closed when not in use.
-
Grounding and bonding are necessary when transferring large quantities to prevent static discharge, as it is a flammable liquid.
Disposal:
-
Waste containing this compound must be treated as hazardous waste.
-
Dispose of in accordance with local, state, and federal regulations. Do not pour down the drain.
By adhering to these safety protocols, researchers can mitigate the risks associated with this valuable but hazardous reagent.
Conclusion
This compound is a versatile and valuable reagent for chemical synthesis, offering multiple avenues for molecular elaboration. A thorough understanding of its physical properties, coupled with a diligent approach to safety and handling, enables researchers to harness its synthetic potential effectively. The provided experimental protocol serves as a practical example of its application, underscoring the importance of careful experimental design and execution in achieving desired synthetic outcomes. As the demand for novel chemical entities continues to grow, the strategic use of such bifunctional building blocks will undoubtedly remain a cornerstone of innovation in the chemical sciences.
References
Introduction: The Significance of 2-Chloropropionitrile and Its Solubility Profile
An In-depth Technical Guide to the Solubility of 2-Chloropropionitrile in Common Organic Solvents
For the Attention of Researchers, Scientists, and Drug Development Professionals
This compound (C₃H₄ClN) is a versatile bifunctional molecule incorporating both a nitrile group and a chlorine atom.[1][2][3] This unique structure makes it a valuable building block in organic synthesis, particularly in the pharmaceutical and polymer industries.[4] Its utility as an initiator in polymerization reactions and as a precursor in the synthesis of various organic molecules underscores the importance of understanding its fundamental physicochemical properties.[4] Among these, solubility is a critical parameter that dictates its application in various chemical processes, including reaction kinetics, purification, and formulation.
This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents. We will delve into the theoretical principles governing its solubility, present a qualitative summary of its expected solubility in a range of solvents, and provide a detailed experimental protocol for the precise determination of its solubility. Furthermore, this guide will address the essential safety and handling considerations for this compound.
Theoretical Principles Governing Solubility
The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[5] The solubility of this compound is therefore dependent on its molecular structure and the nature of the solvent.
Molecular Structure of this compound:
This compound is a small, polar molecule. The presence of the highly electronegative nitrogen atom in the nitrile group (-C≡N) creates a significant dipole moment, making this functional group a key contributor to the molecule's polarity.[6][7][8][9] Additionally, the chlorine atom further enhances the molecule's polarity and its ability to engage in dipole-dipole interactions.
Solvent-Solute Interactions:
The dissolution of this compound in a solvent involves the disruption of intermolecular forces within both the solute and the solvent, and the formation of new solute-solvent interactions. The primary intermolecular forces at play are:
-
Dipole-Dipole Interactions: As a polar molecule, this compound will readily interact with other polar molecules through dipole-dipole forces.
-
London Dispersion Forces: These forces are present in all molecules and will contribute to the interaction of this compound with both polar and nonpolar solvents.
-
Hydrogen Bonding: While this compound cannot form hydrogen bonds with itself, the lone pair of electrons on the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor.[7][10] This allows it to form hydrogen bonds with protic solvents like alcohols.
The interplay of these forces determines the extent to which this compound will dissolve in a particular organic solvent.
Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Type | Expected Solubility | Rationale |
| Methanol (CH₃OH) | Polar Protic | Miscible | The high polarity of methanol and its ability to act as a hydrogen bond donor will lead to strong interactions with the polar nitrile group of this compound. |
| Ethanol (C₂H₅OH) | Polar Protic | Miscible | Similar to methanol, ethanol is a polar protic solvent that can engage in strong dipole-dipole interactions and hydrogen bonding. |
| Acetone (C₃H₆O) | Polar Aprotic | Miscible | Acetone is a polar aprotic solvent with a significant dipole moment, which will facilitate strong dipole-dipole interactions with this compound.[6] |
| Dichloromethane (CH₂Cl₂) | Polar Aprotic | Soluble | Dichloromethane is a polar aprotic solvent that can effectively solvate this compound through dipole-dipole interactions. |
| Ethyl Acetate (C₄H₈O₂) | Polar Aprotic | Soluble | As a moderately polar solvent, ethyl acetate is expected to be a good solvent for the polar this compound. |
| Toluene (C₇H₈) | Nonpolar | Partially Soluble | Toluene is a nonpolar solvent, and while some interaction through London dispersion forces is possible, significant dissolution is not expected. |
| Hexane (C₆H₁₄) | Nonpolar | Insoluble | The nonpolar nature of hexane makes it a poor solvent for the polar this compound, as the solute-solvent interactions would be weak. |
It is crucial to note that this table provides an estimation of solubility. For applications requiring precise solubility data, experimental determination is strongly recommended.
Experimental Determination of Solubility
The following protocol provides a standardized method for determining the solubility of this compound in a given organic solvent.
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Vortex mixer
-
Constant temperature bath or shaker
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound.
Procedure
-
Preparation of Saturated Solutions:
-
To a series of vials, add a precise volume of the chosen organic solvent.
-
Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath or a shaker set to the desired temperature.
-
Agitate the vials for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached.
-
-
Sampling and Analysis:
-
After the equilibration period, cease agitation and allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Immediately filter the withdrawn sample through a syringe filter to remove any suspended microparticles.
-
Accurately dilute the filtered sample with a known volume of the solvent to bring the concentration within the analytical range of the chosen analytical method.
-
Analyze the diluted sample using a calibrated GC or HPLC method to determine the concentration of this compound.
-
-
Calculation:
-
Using the concentration obtained from the analysis and accounting for the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Solvent-Solute Interaction Diagram
Caption: Interactions governing this compound solubility in different solvent types.
Safety and Handling of this compound
This compound is a hazardous chemical and must be handled with appropriate safety precautions.[2]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.[1] Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[1]
-
Fire Hazards: this compound is a flammable liquid.[1] Keep it away from open flames, sparks, and other sources of ignition. Use appropriate fire-extinguishing media, such as carbon dioxide or dry chemical powder.
-
Health Hazards: this compound is toxic if swallowed, inhaled, or absorbed through the skin.[2] It can cause irritation to the skin, eyes, and respiratory tract.[1] In case of exposure, seek immediate medical attention.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
This technical guide has provided a detailed overview of the solubility of this compound in common organic solvents, grounded in the principles of molecular interactions. While quantitative data remains sparse, the theoretical framework and the provided experimental protocol offer researchers, scientists, and drug development professionals the necessary tools to effectively utilize this important chemical intermediate. The emphasis on safety and proper handling is paramount to ensure the well-being of laboratory personnel. Future research focusing on the quantitative determination of this compound's solubility in a broader range of solvents would be a valuable contribution to the scientific community.
References
- 1. 2-クロロプロピオニトリル 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C3H4ClN | CID 519225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-氯丙腈 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 1617-17-0 [chemicalbook.com]
- 5. Solvent Miscibility Table [sigmaaldrich.com]
- 6. Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. [allen.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. byjus.com [byjus.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scienceinfo.com [scienceinfo.com]
Basic reactivity of 2-Chloropropionitrile with nucleophiles
An In-Depth Technical Guide to the Core Reactivity of 2-Chloropropionitrile with Nucleophiles
This guide provides a comprehensive technical overview of the fundamental reactivity of this compound (2-CPN) with common nucleophiles. Designed for researchers, scientists, and professionals in drug development, this document synthesizes core chemical principles with practical, field-proven insights to facilitate experimental design and interpretation.
Introduction to this compound: A Profile
This compound is a bifunctional organic molecule featuring a nitrile group and a chlorine atom on the adjacent carbon. This structure imparts a unique electronic character, making the α-carbon a key electrophilic center for a variety of chemical transformations. Understanding its physical properties and inherent reactivity is paramount for its safe and effective use in synthesis.
The molecule consists of a secondary carbon atom bonded to a chlorine atom, a methyl group, and a powerful electron-withdrawing nitrile group (-C≡N). This arrangement activates the C-Cl bond, making it susceptible to nucleophilic attack. However, the steric hindrance from the methyl group and the potential for elimination reactions create a nuanced reactivity profile that must be carefully considered.
Table 1: Physicochemical and Safety Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₃H₄ClN | [1][2] |
| Molecular Weight | 89.52 g/mol | [2][3] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 120-122 °C | [1][3] |
| Density | 1.012 g/mL at 25 °C | [3][4] |
| Refractive Index | n20/D 1.413 | [3][4] |
| Flash Point | 33 °C (91.4 °F) - closed cup | [3][4] |
| Signal Word | Danger | [3][4] |
| Key Hazard Statements | Flammable liquid and vapor; Toxic if swallowed, in contact with skin, or if inhaled; Causes skin and serious eye irritation. |[2][3][4] |
Safety Directive: this compound is a hazardous substance that must be handled with extreme caution in a well-ventilated chemical fume hood.[2] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, is mandatory.[3] Due to its flammability, all ignition sources must be excluded from the work area.
Core Reactivity: The SN2 vs. E2 Dichotomy
The reaction of this compound with nucleophilic and/or basic reagents is primarily governed by a competition between two main pathways: bimolecular nucleophilic substitution (Sₙ2) and bimolecular elimination (E2).[5] The outcome is highly dependent on the nature of the reagent, solvent, and temperature.
-
Sₙ2 Pathway: A nucleophile directly attacks the electrophilic α-carbon, displacing the chloride leaving group in a single, concerted step. This results in the formation of a new bond between the nucleophile and the carbon, with an inversion of stereochemistry if the carbon is chiral.[6] Strong, non-bulky nucleophiles favor this pathway.
-
E2 Pathway: A strong base abstracts a proton from the β-carbon (the methyl group), leading to the formation of a double bond and elimination of the chloride ion.[5] This pathway is favored by strong, sterically hindered bases.[7][8]
Figure 1: Competing SN2 and E2 reaction pathways for this compound.
Reactivity with O-Nucleophiles (Alkoxides)
Alkoxides, such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt), are both strong nucleophiles and strong bases. Their reaction with 2-CPN is a classic example of the SN2/E2 competition.
-
Mechanism: With less sterically hindered alkoxides like methoxide, a mixture of products is often observed. The Sₙ2 reaction yields the corresponding 2-alkoxypropionitrile, while the E2 reaction produces acrylonitrile.[9][10]
-
Controlling Factors:
-
Steric Hindrance: Using a bulky base like potassium tert-butoxide (KOtBu) will heavily favor the E2 pathway, leading almost exclusively to acrylonitrile.[8] This is because the bulky base finds it difficult to access the electrophilic α-carbon for an Sₙ2 attack but can easily abstract a proton from the more exposed methyl group.[8]
-
Solvent: Polar aprotic solvents (e.g., DMSO, DMF) can enhance the rate of Sₙ2 reactions.[7] Polar protic solvents (e.g., ethanol) can solvate the nucleophile, potentially reducing its reactivity slightly, but are often used for practical reasons.
-
Temperature: Higher temperatures generally favor elimination over substitution.
-
Table 2: Predicted Product Ratios with Alkoxide Bases
| Reagent | Base/Nucleophile Strength | Steric Bulk | Predicted Major Pathway | Predicted Major Product |
|---|---|---|---|---|
| Sodium Methoxide (NaOMe) | Strong Base / Strong Nucleophile | Low | SN2 / E2 Competition | 2-Methoxypropionitrile & Acrylonitrile |
| Potassium tert-Butoxide (KOtBu) | Strong Base / Poor Nucleophile | High | E2 | Acrylonitrile |
Reactivity with N-Nucleophiles (Amines)
The reaction of this compound with amines is a robust method for synthesizing 2-aminopropionitriles, which are valuable synthetic intermediates.[11][12]
-
Mechanism: Primary and secondary amines are generally good nucleophiles but are less basic than alkoxides. Consequently, the Sₙ2 pathway is strongly favored, leading to the substitution of the chlorine atom.
-
Experimental Considerations: The reaction typically involves reacting 2-CPN with an excess of the amine. The excess amine also serves to neutralize the hydrochloric acid (HCl) generated during the reaction, forming an ammonium salt.[13] In some cases, a non-nucleophilic base (e.g., triethylamine, potassium carbonate) is added to scavenge the HCl.
-
Side Reactions: Over-alkylation can be an issue, especially with primary amines, where the resulting secondary amine product can react with another molecule of 2-CPN. Using a large excess of the starting amine helps to minimize this side reaction. With ammonia, the reaction can yield β-aminopropionitrile.[14]
Figure 2: A typical experimental workflow for the synthesis of 2-aminopropionitriles.
Reactivity with S-Nucleophiles (Thiolates)
Thiols and their conjugate bases (thiolates) are excellent nucleophiles.[15] Their high polarizability and relatively low basicity make them ideal candidates for promoting Sₙ2 reactions with minimal competition from elimination.
-
Mechanism: The reaction of 2-CPN with a thiolate (RS⁻), typically generated in situ from a thiol (RSH) and a base like sodium hydroxide or sodium ethoxide, proceeds cleanly via the Sₙ2 pathway to yield 2-(alkylthio)propionitriles.[15]
-
Causality of High Sₙ2 Selectivity: Sulfur is a larger, more polarizable atom than oxygen or nitrogen. This "softness" allows it to form a bond from a greater distance in the Sₙ2 transition state, making it less sensitive to steric hindrance.[15] Furthermore, thiolates are significantly less basic than corresponding alkoxides, which drastically disfavors the E2 pathway.
Exemplary Protocol: Synthesis of 2-(Alkylthio)propionitrile
This protocol is a generalized procedure based on established principles of nucleophilic substitution with thiolates.
-
Inert Atmosphere: Equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet. An inert atmosphere is crucial to prevent the oxidation of the thiol to a disulfide.
-
Base and Thiol: Charge the flask with a suitable solvent (e.g., ethanol or DMF). Add the base (e.g., 1.05 equivalents of sodium ethoxide) followed by the slow addition of the thiol (1.0 equivalent) at 0 °C to form the thiolate in situ.
-
Substrate Addition: Slowly add this compound (1.0 equivalent) to the stirred solution of the thiolate, maintaining the temperature at 0 °C to control any potential exotherm.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress should be monitored by an appropriate technique (e.g., TLC or GC-MS).
-
Workup: Once the reaction is complete, quench it by adding water. Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by vacuum distillation or flash column chromatography to yield the pure 2-(alkylthio)propionitrile.
Conclusion
This compound is a versatile electrophile whose reactivity is a delicate balance between Sₙ2 and E2 pathways. A judicious choice of nucleophile, base, solvent, and temperature allows for the selective synthesis of a wide range of substituted propionitriles. Strong, non-bulky nucleophiles, particularly S-nucleophiles, favor the Sₙ2 pathway, providing clean access to substitution products. Conversely, strong, sterically hindered bases promote the E2 pathway, leading to acrylonitrile. This guide provides the foundational knowledge for researchers to harness the reactivity of this important building block in chemical synthesis.
References
- 1. This compound | 1617-17-0 [chemicalbook.com]
- 2. This compound | C3H4ClN | CID 519225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-氯丙腈 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound 95 1617-17-0 [sigmaaldrich.com]
- 5. Elimination Reactions: an Introduction [chemistrysteps.com]
- 6. SN2 reaction - Wikipedia [en.wikipedia.org]
- 7. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. quora.com [quora.com]
- 10. 2-chloro-2-methy1pentane on reaction with sodium methoxide in methano - askIITians [askiitians.com]
- 11. 2-Aminopropanenitrile | 2134-48-7 | Benchchem [benchchem.com]
- 12. chemsynthesis.com [chemsynthesis.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
An In-Depth Technical Guide to the Chiral Properties and Applications of (S)-(-)-2-chloropropionitrile
Abstract
Chirality is a fundamental principle in modern drug development, where the stereochemistry of an active pharmaceutical ingredient (API) can dictate its efficacy, pharmacology, and safety profile. (S)-(-)-2-chloropropionitrile has emerged as a highly valuable and versatile chiral building block in asymmetric synthesis. Its unique combination of a stereocenter, a reactive nitrile group, and a displaceable chlorine atom makes it a strategic intermediate for constructing complex, enantiomerically pure molecules. This guide provides a comprehensive technical overview of (S)-(-)-2-chloropropionitrile, intended for researchers, chemists, and drug development professionals. We will explore its chiroptical properties, detail stereoselective synthetic routes, outline rigorous analytical methodologies for purity assessment, and discuss its applications in the synthesis of advanced chemical entities.
Core Physicochemical and Chiroptical Properties
(S)-(-)-2-chloropropionitrile is the S-enantiomer of the simplest chiral chloronitrile. Understanding its fundamental properties is the first step in its effective application. While many commercial sources provide data for the racemic mixture, the properties of the specific enantiomer are critical for stereocontrolled synthesis.
Physical and Chemical Data
The following table summarizes the key physicochemical properties of 2-chloropropionitrile. It is important to note that properties such as boiling point and density are generally reported for the racemic mixture but are expected to be identical for the individual enantiomers. The defining difference lies in the optical rotation.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-chloropropanenitrile | [1] |
| Synonyms | (S)-(-)-α-Chloropropionitrile | |
| CAS Number | 1617-17-0 (for racemate) | [1][2] |
| Molecular Formula | C₃H₄ClN | [1][2] |
| Molecular Weight | 89.52 g/mol | [2] |
| Appearance | Colorless liquid | [3] |
| Density | 1.012 g/mL at 25 °C | [3] |
| Boiling Point | 120-122 °C | [3] |
| Refractive Index (n²⁰/D) | 1.413 | [3] |
| SMILES | CC([C@H])(Cl)C#N | - |
| InChI Key | JNAYPRPPXRWGQO-UHFFFAOYSA-N (racemate) |
Chiroptical Properties
The defining characteristic of (S)-(-)-2-chloropropionitrile is its interaction with plane-polarized light. The specific rotation ([α]D) is a fundamental measure of this property.
A detailed study of its chiroptical properties revealed that the specific rotation is highly dependent on the solvent and temperature.[4] For instance, gas-phase measurements and extrapolations from solution data have been performed to understand the intrinsic rotation of the molecule. The value was estimated to be [α]D = -21 degrees when extrapolated from solution data, while direct gas-phase interpolation gave a value of -8 degrees.[4] This variability underscores the importance of specifying the conditions (solvent, concentration, temperature) when reporting or utilizing optical rotation data for assessing enantiomeric purity. The temperature dependence was attributed not to the rotation of the methyl group, but to a low-frequency mode involving methyl torsion and C-C≡N bending.[4]
Stereoselective Synthesis: A Protocol Grounded in the Chiral Pool
The most reliable method for obtaining enantiomerically pure compounds is to begin with a readily available, inexpensive chiral precursor—a strategy known as "chiral pool" synthesis. For (S)-(-)-2-chloropropionitrile, the amino acid (S)-alanine serves as an ideal starting material.
Rationale for Precursor Selection
(S)-alanine is a natural, abundant, and enantiomerically pure amino acid, making it an economically viable and stereochemically defined starting point. The synthetic challenge lies in replacing the amino group with a chlorine atom while retaining the original stereochemistry at the C2 position.
Synthetic Workflow: From (S)-Alanine to (S)-(-)-2-chloropropionitrile
The conversion is a two-step process. The first, and most critical, step is the diazotization of (S)-alanine to form (S)-2-chloropropanoic acid. This reaction proceeds with an overall retention of configuration, a non-intuitive outcome that is explained by a double-inversion mechanism.[5]
Caption: Stereoselective synthesis of (S)-(-)-2-chloropropionitrile from (S)-alanine.
Experimental Protocol: Synthesis of (S)-2-Chloropropanoic Acid
This protocol is adapted from established literature procedures for the diazotization of amino acids.[5]
Expert Insight: The key to achieving high enantiomeric purity is precise temperature control. The reaction is highly exothermic, and allowing the temperature to rise above 5°C can lead to increased racemization and side-product formation. The double-inversion mechanism proceeds through a highly unstable α-lactone intermediate, and maintaining low temperatures stabilizes this pathway.[5]
-
Dissolution: Dissolve (S)-alanine (1.0 mol) in 5 N hydrochloric acid (1.3 L) in a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer.
-
Cooling: Cool the solution to 0°C using an ice/salt bath.
-
Nitrite Addition: Prepare a pre-cooled solution of sodium nitrite (1.6 mol) in water (400 mL). Add this solution dropwise to the alanine solution over several hours, ensuring the internal temperature is rigorously maintained below 5°C with vigorous stirring.
-
Degassing: Once the addition is complete, connect the flask to a water aspirator and evacuate carefully for 3 hours with continued stirring to remove dissolved nitrogen oxides.
-
Workup: Neutralize the mixture by the careful, portion-wise addition of solid sodium carbonate until foaming ceases.
-
Extraction: Extract the aqueous mixture with diethyl ether (4 x 400 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous calcium chloride. Remove the solvent via rotary evaporation.
-
Purification: Fractionally distill the resulting crude oil under reduced pressure to yield pure (S)-2-chloropropanoic acid.
Conversion to (S)-(-)-2-chloropropionitrile
The conversion of the carboxylic acid to the nitrile can be achieved via a two-step sequence: formation of the primary amide followed by dehydration.
-
Amide Formation: Convert the (S)-2-chloropropanoic acid to its acid chloride using thionyl chloride (SOCl₂). React the resulting acid chloride with concentrated aqueous ammonia at low temperature to form (S)-2-chloropropanamide.
-
Dehydration: Dehydrate the primary amide using a standard dehydrating agent such as phosphorus pentoxide (P₂O₅), trifluoroacetic anhydride (TFAA), or Burgess reagent to yield the target (S)-(-)-2-chloropropionitrile. Purify the final product by distillation.
Analytical Methodologies for Chiral Purity Assessment
Synthesizing a chiral molecule is only half the battle; verifying its enantiomeric purity is paramount. The term enantiomeric excess (ee) is used to quantify the purity, calculated as: ee (%) = [([S] - [R]) / ([S] + [R])] x 100
The determination of ee requires techniques that can differentiate between enantiomers.[6]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for ee determination. It relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.
Self-Validating Protocol Design: A robust HPLC method must demonstrate baseline separation of the enantiomers, linearity of detector response, and high precision.
Caption: Standard workflow for enantiomeric excess (ee) determination by Chiral HPLC.
Step-by-Step Methodology for HPLC Method Development:
-
Column Selection: Choose a suitable CSP. Polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) are excellent starting points due to their broad applicability.
-
Mobile Phase Screening: Begin with a normal-phase eluent, typically a mixture of hexane and isopropanol (e.g., 90:10 v/v). The nitrile group has a weak chromophore, so detection is typically performed at low UV wavelengths (~210 nm).
-
Optimization: Adjust the ratio of hexane to isopropanol to optimize the resolution between the enantiomer peaks. Additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can sometimes improve peak shape.
-
Validation:
-
Specificity: Inject a racemic sample to confirm two distinct, well-separated peaks.
-
Linearity: Prepare a calibration curve with samples of known concentration to ensure the detector response is linear.[7]
-
Precision: Perform multiple injections of the same sample to ensure the calculated ee is reproducible.
-
Advanced Spectroscopic Techniques
While HPLC is the most common method, other powerful techniques offer unique advantages.
-
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. Enantiomers produce mirror-image CD spectra, allowing for the determination of absolute configuration and ee by comparing the signal magnitude of an unknown sample to that of a pure standard.[8]
-
Raman Optical Activity (ROA): ROA is a vibrational circular dichroism technique that provides detailed structural information about chiral molecules in solution. Recent advances have enabled its use for at-line determination of enantiomeric excess in multi-component samples without derivatization, making it a promising tool for real-time reaction monitoring.[9][10]
Applications in Asymmetric Synthesis
(S)-(-)-2-chloropropionitrile is a trifunctional building block. Each functional group—the stereocenter, the chlorine, and the nitrile—provides a handle for synthetic transformations, allowing for the creation of diverse and complex chiral molecules.
Causality in Application: The utility of this synthon lies in its ability to transfer its predefined stereochemistry into a larger target molecule. The C2 stereocenter directs the spatial orientation of subsequent reactions, which is a cornerstone of asymmetric synthesis.
Caption: Synthetic utility of (S)-(-)-2-chloropropionitrile as a chiral building block.
-
Transformations of the Nitrile Group:
-
Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid, yielding (S)-2-chloropropanoic acid.
-
Reduction: The nitrile can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, forming (S)-2-chloropropylamine.
-
-
Displacement of the Chlorine Atom:
-
The chlorine atom is at a secondary carbon and is a good leaving group for Sₙ2 reactions. This allows for the introduction of a wide variety of nucleophiles (e.g., azides, cyanides, alkoxides, thiolates) with a predictable inversion of stereochemistry at the chiral center.
-
-
Combined Transformations: The true power of this synthon is realized when these transformations are used in sequence to build complex targets. For example, its documented use in the synthesis of (+)- and (-)-anatoxin, a potent neurotoxin, highlights its value in constructing challenging molecular architectures.
Conclusion
(S)-(-)-2-chloropropionitrile is more than just a simple chemical; it is an enabling tool for the precise construction of three-dimensional molecular structures. Its value is rooted in its stereochemical purity, derived efficiently from the chiral pool, and its synthetic versatility. For researchers in pharmaceutical development and fine chemical synthesis, a thorough understanding of its properties, synthesis, and analysis is essential for leveraging its full potential. As the demand for enantiopure drugs continues to grow, the importance of such well-defined chiral building blocks will only increase.[11]
References
- 1. This compound | C3H4ClN | CID 519225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 2-クロロプロピオニトリル 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Chiroptical properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
Environmental fate and toxicity of 2-Chloropropionitrile
An In-Depth Technical Guide to the Environmental Fate and Toxicity of 2-Chloropropionitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding this compound
This compound (C₃H₄ClN), also known as α-chloropropionitrile, is a flammable, toxic organic compound.[1] With a molecular weight of 89.52 g/mol , it exists as a liquid with a boiling point between 120-122 °C. Its chemical structure features a nitrile group (-C≡N) and a chlorine atom on the adjacent carbon, which dictates its reactivity and toxicological profile. This compound serves as a chemical intermediate in various syntheses, including the preparation of polymers like polyacrylonitrile and specialized ionic liquids. The presence of both a chloro- and a nitrile functional group raises significant concerns regarding its environmental persistence, mobility, and potential for toxic effects upon release into the environment. This guide provides a comprehensive analysis of its journey through environmental compartments and its impact on biological systems.
| Property | Value | Source |
| CAS Number | 1617-17-0 | |
| Molecular Formula | CH₃CH(Cl)CN | |
| Molecular Weight | 89.52 g/mol | [1] |
| Appearance | Liquid | |
| Boiling Point | 120-122 °C | |
| Density | 1.012 g/mL at 25 °C | |
| Flash Point | 33 °C (91.4 °F) |
Part 1: Environmental Fate and Mobility
The environmental fate of a chemical describes its transport and transformation in the environment. For this compound, this involves a combination of degradation processes and physical movement through soil, water, and air.
Degradation Pathways
Degradation is the breakdown of a compound into simpler products. This can occur through biological or abiotic processes.
1.1.1 Biodegradation: The Microbial Response
The primary mechanism for the breakdown of many nitriles in the environment is microbial action.[2] Bacteria possess specific enzymatic pathways to detoxify and utilize nitriles as carbon and nitrogen sources.[2] Two main enzymatic routes are known for nitrile degradation:
-
Nitrilase Pathway: This enzyme directly hydrolyzes the nitrile group to a carboxylic acid and ammonia in a single step.[2]
-
Nitrile Hydratase and Amidase Pathway: This is a two-step process where nitrile hydratase first converts the nitrile to an amide, which is then hydrolyzed by an amidase to the corresponding carboxylic acid and ammonia.[3]
Studies on microbial consortia adapted from industrial wastewater have shown the capability to degrade various organonitriles.[3] For aliphatic nitriles like acetonitrile and acrylonitrile, the two-step nitrile hydratase/amidase pathway is common.[3] It is highly probable that this compound follows a similar pathway, being converted first to 2-chloropropionamide and subsequently to 2-chloropropionic acid and ammonia.
References
- 1. This compound | C3H4ClN | CID 519225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Impact of Nitriles on Bacterial Communities [frontiersin.org]
- 3. Biodegradation of organonitriles by adapted activated sludge consortium with acetonitrile-degrading microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
The Researcher's Compendium to 2-Chloropropionitrile: From Procurement to Application in Drug Discovery
An In-depth Technical Guide for Scientists and Drug Development Professionals
Foreword: Understanding the Utility of a Versatile Chemical Intermediate
In the landscape of pharmaceutical synthesis, the selection of starting materials and intermediates is a critical decision that profoundly impacts reaction efficiency, impurity profiles, and the overall timeline of drug development.[] 2-Chloropropionitrile (CAS No. 1617-17-0), a colorless to light yellow liquid, is a versatile building block that offers a unique combination of reactivity in its nitrile and chloro functional groups.[2] This guide, intended for researchers, chemists, and procurement specialists in the pharmaceutical sector, provides a comprehensive technical overview of this compound, from its commercial availability and supplier specifications to its synthesis, quality control, and application in the synthesis of active pharmaceutical ingredients (APIs).
Section 1: Commercial Availability and Supplier Specifications
This compound is readily available from several major chemical suppliers, typically in purities ranging from 95% to over 98%.[2] For research and development purposes, it is crucial to select a supplier that provides detailed specifications and a certificate of analysis to ensure the quality and consistency of the material.
Table 1: Comparison of Commercial Suppliers and Typical Specifications for this compound
| Supplier | Product Number (Example) | Purity Specification | Key Physical Properties (Typical) | Packaging Options |
| Sigma-Aldrich (Merck) | 192406 | 95% | Boiling Point: 120-122 °C, Density: 1.012 g/mL at 25 °C, Refractive Index: n20/D 1.413 | 5 g, 25 g |
| TCI (Tokyo Chemical Industry) | C3771 | >98.0% (GC) | Boiling Point: 122 °C, Specific Gravity: 1.08 | 1 g, 25 g |
| Alfa Aesar (Thermo Fisher Scientific) | AC219472500 (related compound) | Varies | Varies | Varies |
| ChemicalBook | CB7253586 | >98% | Varies by supplier | KG quantities available from some listed suppliers[3] |
Note: The information in this table is based on publicly available data and may vary. It is essential to consult the specific supplier's documentation for the most current and accurate information.
Section 2: Synthesis, Potential Impurities, and Chemical Reactivity
A sound understanding of the synthetic route to this compound is fundamental to anticipating potential impurities that could affect downstream reactions. A common laboratory and potential industrial synthesis involves the reaction of lactonitrile with thionyl chloride.[4]
Typical Synthesis Pathway
The synthesis of this compound can be achieved by the chlorination of lactonitrile using thionyl chloride, often in the presence of a suitable solvent and a base such as triethylamine to neutralize the generated HCl.[4]
Caption: Synthesis of this compound and potential impurities.
Anticipated Impurities
Based on the synthesis pathway, researchers should be aware of the following potential impurities, which can be assessed through appropriate analytical methods:
-
Unreacted Starting Materials: Residual lactonitrile and thionyl chloride.
-
By-products: Sulfur dioxide and triethylamine hydrochloride are expected by-products. While gaseous SO2 is largely removed during workup, the hydrochloride salt must be separated.
-
Side-reaction Products: Thionyl chloride is a reactive reagent and can potentially lead to the formation of other chlorinated species or degradation products under certain conditions.
The presence of these impurities can have significant consequences in sensitive pharmaceutical syntheses, potentially leading to side reactions, catalyst poisoning, or the formation of undesired adducts in the final API. Therefore, robust quality control is paramount.
Chemical Reactivity and Stability
This compound should be handled with care as it is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation. It should be stored in a cool, well-ventilated area, away from heat, sparks, and open flames.[2] The compound is reactive and can undergo nucleophilic substitution at the carbon bearing the chlorine atom, making it a useful alkylating agent. The nitrile group can also participate in various chemical transformations.
Section 3: Quality Control and Analytical Methodology
For use in drug development, a rigorous quality control protocol for incoming batches of this compound is essential. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and commonly used technique for both assay and impurity profiling of volatile and semi-volatile compounds like this compound.[5]
Recommended Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent separation and identification capabilities, allowing for the quantification of the main component and the detection and identification of volatile impurities.
Step-by-Step Experimental Protocol for GC-MS Analysis
The following is a recommended starting point for a GC-MS method for the analysis of this compound. Method development and validation according to ICH guidelines are necessary for implementation in a regulated environment.[6]
1. Sample Preparation:
- Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.
- Dissolve and dilute to volume with a suitable volatile solvent such as dichloromethane or methanol.
- Further dilute an aliquot of this stock solution to a final concentration of approximately 10 µg/mL for analysis.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent GC system or equivalent.
- Column: A mid-polarity column such as a DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness) is a good starting point.
- Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 40 °C, hold for 5 minutes.
- Ramp: 10 °C/min to 200 °C, hold for 5 minutes.
- Mass Spectrometer: Agilent MS or equivalent.
- Ion Source: Electron Ionization (EI) at 70 eV.
- Scan Range: 35-250 amu.
3. Data Analysis:
- The retention time of the main peak should be confirmed against a reference standard.
- The mass spectrum of the main peak should be compared to a library spectrum for identity confirmation.
- Impurity peaks should be integrated and their area percent reported. Identification of unknown impurities can be attempted through library searching and interpretation of their mass spectra.
Section 4: Application in Active Pharmaceutical Ingredient (API) Synthesis: A Case Study of Verapamil
This compound is a valuable precursor in the synthesis of various APIs. A notable example is its role in the synthesis of Verapamil, a calcium channel blocker used to treat high blood pressure, angina, and certain heart rhythm disorders.[7] While not a direct precursor in all modern syntheses, its structural motif is present in key intermediates. For instance, the synthesis of Verapamil involves the condensation of 2-(3,4-Dimethoxyphenyl)-3-methylbutyronitrile with an appropriate amino-alkyl chloride.[8] The related compound, this compound, can be used to synthesize similar nitrile-containing intermediates.
Caption: Role of this compound in API Synthesis Workflow.
The use of this compound and related compounds as building blocks highlights their importance in constructing the complex molecular architectures required for pharmacological activity.[9]
Section 5: Safe Handling and Storage
Given its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated chemical fume hood.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat, sparks, and incompatible materials such as strong oxidizing agents, acids, and bases.[2]
-
Spill and Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste in accordance with local, state, and federal regulations.
Conclusion: A Critical Reagent for Advancing Drug Discovery
This compound is more than just a chemical commodity; it is a key enabling reagent for innovation in pharmaceutical synthesis. A thorough understanding of its commercial landscape, chemical properties, and potential impurities is essential for any researcher or drug development professional. By implementing robust quality control measures and adhering to strict safety protocols, the full potential of this versatile building block can be harnessed to accelerate the development of new and effective medicines.
References
- 2. 2-Chloropropanenitrile | 1617-17-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound | 1617-17-0 [chemicalbook.com]
- 4. Synthesis of Verapamil - Chempedia - LookChem [lookchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Synthesis and study of new paramagnetic and diamagnetic verapamil derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound 95 1617-17-0 [sigmaaldrich.com]
IUPAC name for CH3CH(Cl)CN
An In-Depth Technical Guide to 2-Chloropropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloropropanenitrile, systematically named according to IUPAC nomenclature, is a versatile bifunctional organic compound. Possessing both a nitrile group and a reactive chlorine atom on the adjacent carbon, it serves as a valuable building block in a multitude of organic syntheses. This guide provides a comprehensive overview of 2-chloropropanenitrile, from its precise nomenclature and physicochemical properties to its synthesis, reactivity, and applications, with a particular focus on its relevance in drug discovery and development. Detailed protocols, mechanistic insights, and safety considerations are presented to equip researchers with the knowledge required for its effective and safe utilization.
IUPAC Nomenclature and Structural Elucidation
The systematic name for the compound with the chemical formula CH3CH(Cl)CN is 2-chloropropanenitrile [1][]. The determination of this name follows the established rules of the International Union of Pure and Applied Chemistry (IUPAC).
Breakdown of the IUPAC Name:
-
Identify the Principal Functional Group: The nitrile group (-C≡N) is the principal functional group in this molecule, which dictates the suffix of the name.
-
Determine the Parent Chain: The longest continuous carbon chain containing the principal functional group has three carbon atoms. The suffix for a three-carbon alkane is "propane." When a nitrile group is the principal functional group, the suffix "-nitrile" is appended to the name of the parent alkane, giving "propanenitrile."
-
Numbering the Carbon Chain: The carbon atom of the nitrile group is assigned position 1. However, for nitriles, the numbering of the chain starts from the carbon atom attached to the nitrile group. Therefore, the carbon chain is numbered as follows: C1 is the carbon of the nitrile group, C2 is the carbon bearing the chlorine atom, and C3 is the methyl group carbon.
-
Identify and Locate Substituents: A chlorine atom (Cl) is attached to the second carbon atom of the chain.
-
Assemble the Full IUPAC Name: The substituent is named as a prefix ("chloro") and its position is indicated by a number ("2-"). Combining these elements gives the final IUPAC name: 2-chloropropanenitrile.
Common synonyms for this compound include 2-chloropropionitrile and α-chloropropionitrile. Its CAS Registry Number is 1617-17-0[1].
Physicochemical and Spectroscopic Properties
2-Chloropropanenitrile is a colorless, flammable liquid with a pungent odor[3]. A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₄ClN | [1] |
| Molecular Weight | 89.52 g/mol | [1] |
| Boiling Point | 120-122 °C | [3] |
| Density | 1.012 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.413 | [3] |
| Flash Point | 33 °C (91.4 °F) - closed cup | |
| Solubility | Soluble in water | [3] |
| Vapor Pressure | 2.770 mmHg | [3] |
Synthesis of 2-Chloropropanenitrile
The synthesis of 2-chloropropanenitrile can be achieved through various methods. A common and effective laboratory-scale synthesis involves the chlorination of lactonitrile.
Synthetic Route: Chlorination of Lactonitrile
A prevalent method for preparing 2-chloropropanenitrile is the reaction of lactonitrile with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosgene (COCl₂)[4][5]. The use of thionyl chloride in the presence of a base like triethylamine is a preferred approach that offers high yields[5].
Experimental Protocol: Synthesis from Lactonitrile and Thionyl Chloride
This protocol describes the synthesis of 2-chloropropanenitrile from lactonitrile and thionyl chloride in the presence of triethylamine and dichloromethane[5].
Materials:
-
Lactonitrile
-
Thionyl chloride (SOCl₂)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve lactonitrile (1 molar equivalent) and triethylamine (at least 1 molar equivalent) in dichloromethane.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride (at least 1.2 molar equivalents) to the stirred solution via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature and carefully quench by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure 2-chloropropanenitrile.
Synthesis Workflow
Caption: Workflow for the synthesis of 2-chloropropanenitrile.
Reactivity and Chemical Transformations
2-Chloropropanenitrile is a valuable synthetic intermediate due to the presence of two reactive sites: the electrophilic carbon atom attached to the chlorine, and the nitrile group.
-
Nucleophilic Substitution: The chlorine atom can be readily displaced by a variety of nucleophiles, providing a route to a wide range of substituted propanenitriles.
-
Nitrile Group Transformations: The nitrile group can undergo hydrolysis to form a carboxylic acid or a primary amide, reduction to a primary amine, or react with organometallic reagents to form ketones.
Reaction Mechanism: Nucleophilic Substitution
Caption: Generalized Sₙ2 reaction mechanism at the C2 position.
Applications in Research and Drug Development
2-Chloropropanenitrile is a versatile building block in organic synthesis, with applications in various fields, including pharmaceuticals and materials science.
-
Pharmaceutical Synthesis: Its bifunctional nature makes it a useful precursor for the synthesis of more complex molecules with potential biological activity. Halogenated nitriles, in general, are important intermediates in the production of pharmaceuticals and agrochemicals[6].
-
Polymer Chemistry: It has been used as an initiator in atom-transfer radical polymerization (ATRP) for the synthesis of polymers like polyacrylonitrile[3].
-
Synthesis of Heterocycles: The reactivity of both the chloro and nitrile groups allows for its use in the construction of various heterocyclic ring systems, which are common scaffolds in medicinal chemistry.
-
Ionic Liquids: 2-Chloropropanenitrile has been employed in the synthesis of nitrile-functionalized methimazole-based ionic liquids[3].
Safety and Handling
2-Chloropropanenitrile is a hazardous substance and must be handled with appropriate safety precautions.
GHS Hazard Classification:
-
Flammable Liquids: Category 3[1]
-
Acute Toxicity (Oral, Dermal, Inhalation): Toxic if swallowed, in contact with skin, or if inhaled[1].
-
Skin Corrosion/Irritation: Causes skin irritation[1].
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation[1].
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[1].
Safe Handling Procedures:
-
Handle in a well-ventilated area, preferably in a chemical fume hood[7][8].
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[7].
-
Ground and bond containers when transferring material to prevent static discharge[9][10].
-
Avoid inhalation of vapors and contact with skin and eyes[7][8].
Storage:
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations[9].
Conclusion
2-Chloropropanenitrile is a fundamentally important and versatile chemical reagent. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe application in research and development. Its utility as a synthetic building block, particularly in the construction of complex organic molecules, ensures its continued relevance in the fields of medicinal chemistry and materials science.
References
- 1. This compound | C3H4ClN | CID 519225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1617-17-0 [chemicalbook.com]
- 4. FR2844792A1 - Synthesis of this compound by a two stage process using a chlorinating agent formed from phosgene followed by reaction with lactonitrile, useful in agrochemistry - Google Patents [patents.google.com]
- 5. US4476059A - Chloroacetonitrile synthesis - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. dept.harpercollege.edu [dept.harpercollege.edu]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to 2-Chloropropionitrile: Molecular Weight, Formula, and Physicochemical Properties
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing detailed information on the fundamental physicochemical properties of 2-Chloropropionitrile. The focus of this document is to deliver not just data, but also the underlying context and practical insights essential for its effective and safe application in a laboratory setting.
Core Molecular Attributes
This compound, also known by its synonyms α-Chloropropionitrile and 2-Chloropropanenitrile, is a halogenated nitrile with significant applications in organic synthesis. Its reactivity is largely dictated by the presence of both a chloro and a nitrile functional group attached to a propane backbone.
Chemical Formula and Structure
The molecular formula for this compound is C₃H₄ClN .[1][2][3] This formula indicates a composition of three carbon atoms, four hydrogen atoms, one chlorine atom, and one nitrogen atom.
The structural formula, CH₃CH(Cl)CN, reveals a chiral center at the second carbon atom, to which the chlorine atom is attached. This chirality is a critical consideration in stereospecific syntheses.
Caption: Molecular structure of this compound.
Molecular Weight
The molecular weight of this compound is a fundamental parameter for stoichiometric calculations in chemical reactions. Based on the atomic weights of its constituent elements, the molecular weight is 89.52 g/mol .[1][3][4] The exact mass is 89.0032268 Da.[2][3]
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety considerations is paramount for the handling and application of this compound.
Key Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound, compiled from various authoritative sources.
| Property | Value | Source(s) |
| CAS Number | 1617-17-0 | [1] |
| Appearance | Colorless liquid | [4] |
| Density | 1.012 g/mL at 25 °C | [4] |
| Boiling Point | 120-122 °C | [4] |
| Refractive Index | n20/D 1.413 | [4] |
| Flash Point | 33 °C (91.4 °F) - closed cup |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory environment.[5][6] It is a flammable liquid and vapor.[3][5]
Hazard Statements:
-
H226: Flammable liquid and vapor.[3]
-
H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a face shield.[6]
-
Handle in a chemical fume hood to avoid inhalation of vapors.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][6]
Applications in Synthesis
The bifunctional nature of this compound makes it a versatile reagent in organic synthesis. It has been utilized as an initiator in polymerization reactions and as a building block in the synthesis of more complex molecules.[4] For instance, it has been employed in the synthesis of nitrile-functionalized ionic liquids and as a precursor in the synthesis of anatoxin.[4]
Analytical Characterization
The identity and purity of this compound can be confirmed using a variety of analytical techniques. Spectroscopic methods are particularly valuable for structural elucidation.
Spectroscopic Data
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic sharp peak for the nitrile (C≡N) stretching vibration.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are instrumental in confirming the structure. The ¹H NMR spectrum will show signals corresponding to the methyl and methine protons, with characteristic splitting patterns and chemical shifts influenced by the adjacent chloro and nitrile groups.
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.
Experimental Protocol: Purity Determination by Gas Chromatography (GC)
The following is a generalized protocol for determining the purity of this compound using gas chromatography. This protocol should be adapted and validated for the specific instrumentation and standards available in your laboratory.
Objective: To quantify the purity of a this compound sample.
Materials:
-
This compound sample
-
High-purity solvent for dilution (e.g., dichloromethane, HPLC grade)
-
Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)
-
Appropriate capillary column (e.g., a non-polar or medium-polarity column)
-
Volumetric flasks and syringes
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of known concentrations of a certified reference standard of this compound in the chosen solvent.
-
Sample Preparation: Accurately weigh a sample of this compound and dilute it with the solvent to a known volume.
-
GC Conditions:
-
Injector Temperature: Set to a temperature that ensures rapid vaporization without thermal decomposition.
-
Oven Temperature Program: Start with an initial temperature below the boiling point of the solvent, then ramp up to a temperature that allows for the elution of this compound and any potential impurities within a reasonable timeframe.
-
Detector Temperature: Set higher than the final oven temperature to prevent condensation.
-
Carrier Gas: Use an inert gas such as helium or nitrogen at a constant flow rate.
-
-
Analysis:
-
Inject the prepared standards to generate a calibration curve.
-
Inject the prepared sample.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Calculate the area of the peak.
-
Determine the concentration of this compound in the sample using the calibration curve.
-
Calculate the purity of the sample as a percentage.
-
Caption: Workflow for purity determination by Gas Chromatography.
References
Methodological & Application
Application Notes & Protocols: Controlled Synthesis of Polyacrylonitrile via Atom Transfer Radical Polymerization (ATRP) Using 2-Chloropropionitrile
Introduction
Polyacrylonitrile (PAN) is a synthetic polymer of significant commercial and scientific interest, prized for its high strength, thermal stability, and chemical resistance.[1] It is the primary precursor for the production of high-performance carbon fibers, which are critical components in the aerospace, automotive, and sporting goods industries.[1][2] Traditional free-radical polymerization methods for synthesizing PAN often lack control over molecular weight and architecture, leading to polymers with broad molecular weight distributions (high polydispersity).[3]
Atom Transfer Radical Polymerization (ATRP) offers a robust solution, enabling the synthesis of well-defined polymers with predetermined molecular weights and narrow polydispersity indices (PDI).[3] This controlled "living" polymerization technique relies on a reversible equilibrium between active propagating radicals and dormant species, mediated by a transition metal catalyst. This guide provides a detailed framework for the synthesis of polyacrylonitrile using 2-chloropropionitrile as an initiator in an ATRP system. We will delve into the underlying mechanism, provide comprehensive safety protocols for handling reagents, detail the experimental procedure, and outline methods for polymer characterization.
PART 1: Critical Safety Protocols for this compound
Trustworthiness: Before any experimental work, a thorough understanding and strict adherence to safety protocols are paramount. This compound is a hazardous chemical, and its proper handling is non-negotiable.
Core Hazards of this compound:
-
Flammability: It is a flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.[4] Use of explosion-proof electrical and ventilating equipment is required.
-
Toxicity & Corrosivity: The compound is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[5]
-
Handling: Always work within a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including flame-retardant antistatic protective clothing, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles with a face shield.[6] Ensure eyewash stations and safety showers are immediately accessible.[6]
-
Storage: Store in a cool, dry, well-ventilated area, away from sources of ignition.[4][7] Keep the container tightly closed to prevent hydrolysis and evaporation.
-
Spill & Emergency Procedures: In case of a spill, evacuate the area and remove all ignition sources.[7] Contain the spill with inert absorbent material. For skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[4] If inhaled, move to fresh air and seek immediate medical attention.[6]
| Hazard Class | Precautionary Statement Codes |
| Flammable Liquid | P210, P233, P240, P241, P242, P243 |
| Acute Toxicity (Oral) | P264, P270, P301+P312 |
| Skin Corrosion | P280, P301+P330+P331, P303+P361+P353 |
| Eye Damage | P280, P305+P351+P338 |
PART 2: Mechanism of Acrylonitrile ATRP
Expertise & Experience: The success of ATRP hinges on establishing a rapid equilibrium between a small concentration of active, propagating radicals (P•) and a large majority of dormant species (P-X). This is achieved using a transition metal complex, typically copper(I) bromide (CuBr), which acts as the activator, and a ligand, such as 2,2'-bipyridine (bpy), which solubilizes the copper salt and tunes its reactivity.
The process is initiated by the homolytic cleavage of the Carbon-Chlorine bond in the initiator, this compound, by the Cu(I) complex. This generates a carbon-centered radical and the oxidized Cu(II) complex. The radical then propagates by adding acrylonitrile monomers. The resulting polymeric radical can be reversibly deactivated by the Cu(II) complex, reforming a dormant polymer chain and the Cu(I) activator. This continuous activation-deactivation cycle ensures that all polymer chains grow at a similar rate, leading to a low polydispersity index.
Caption: ATRP mechanism for polyacrylonitrile synthesis.
PART 3: Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier | Purpose |
| Acrylonitrile (AN) | ≥99%, inhibitor-free | Sigma-Aldrich | Monomer |
| This compound | 98% | Sigma-Aldrich | Initiator |
| Copper(I) Bromide (CuBr) | 99.99% | Sigma-Aldrich | Catalyst |
| 2,2'-Bipyridine (bpy) | ≥99% | Sigma-Aldrich | Ligand |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich | Solvent |
| Methanol | ACS Reagent Grade | Fisher Scientific | Non-solvent for precipitation |
| Alumina, basic | Activated | Sigma-Aldrich | For inhibitor removal |
Note: Acrylonitrile must be passed through a column of basic alumina immediately before use to remove the polymerization inhibitor (MEHQ).
Step-by-Step Synthesis Protocol
This protocol is adapted from established ATRP methods for acrylonitrile.[3][8] It targets a polymer with a degree of polymerization (DP) of 100.
1. Reactor Setup:
-
Place a magnetic stir bar into a 100 mL Schlenk flask.
-
Flame-dry the flask under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
2. Reagent Preparation (Example for DP=100):
-
In the inert atmosphere of a glovebox or using Schlenk line techniques, add the catalyst and ligand to the flask:
-
Copper(I) Bromide (CuBr): 0.072 g (0.5 mmol)
-
2,2'-Bipyridine (bpy): 0.156 g (1.0 mmol)
-
-
Seal the flask with a rubber septum.
3. Addition of Solvent and Monomer:
-
Using a degassed syringe, add 40 mL of anhydrous DMF to the Schlenk flask. Stir the mixture until the catalyst and ligand are fully dissolved, forming a colored complex.
-
In a separate, dry, sealed vial, prepare the monomer/initiator solution.
-
Acrylonitrile (freshly purified): 2.65 g (50 mmol)
-
This compound: 0.045 g (0.5 mmol)
-
-
Transfer the monomer/initiator solution to the reaction flask via a degassed syringe.
4. Polymerization:
-
Immerse the Schlenk flask in a preheated oil bath set to 60°C.
-
Start the magnetic stirrer to ensure homogeneous mixing.
-
The polymerization is typically run for several hours. To monitor progress, small aliquots can be withdrawn periodically via a degassed syringe for conversion analysis (by ¹H NMR or GC) and molecular weight analysis (by GPC).
5. Termination and Purification:
-
After the desired time (e.g., 6 hours) or conversion is reached, terminate the polymerization by opening the flask to air and cooling it in an ice bath. The exposure to oxygen deactivates the copper catalyst.
-
Dilute the viscous polymer solution with ~20 mL of DMF.
-
To remove the copper catalyst, pass the solution through a short column packed with neutral alumina.
-
Precipitate the polymer by slowly adding the filtered solution dropwise into a beaker containing a large excess of rapidly stirring methanol (~500 mL).
-
A white, fibrous polymer will precipitate.
-
Allow the precipitate to settle, then decant the methanol.
-
Wash the polymer by re-dispersing it in fresh methanol and stirring for 30 minutes. Repeat this washing step two more times.
-
Collect the purified polyacrylonitrile by vacuum filtration and dry it in a vacuum oven at 50°C overnight until a constant weight is achieved.
PART 4: Polymer Characterization
Authoritative Grounding: A full characterization of the synthesized PAN is essential to validate the success of the controlled polymerization.
Structural and Molecular Weight Analysis
-
Fourier-Transform Infrared Spectroscopy (FTIR): This technique confirms the chemical identity of the polymer. The FTIR spectrum of PAN will show characteristic absorption bands.[9]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Used to determine the monomer conversion and, in some cases, the number-average molecular weight (Mn) by comparing the integrals of polymer backbone protons to those of the initiator fragment's end groups.[3]
-
Gel Permeation Chromatography (GPC): GPC is the primary method for determining the molecular weight (Mn, Mw) and the polydispersity index (PDI = Mw/Mn). A successful ATRP will yield a PDI close to 1.1, indicating a well-controlled polymerization.
Thermal Properties Analysis
The thermal behavior of PAN is critical for its application as a carbon fiber precursor.[1]
-
Thermogravimetric Analysis (TGA): TGA measures the weight loss of a sample as a function of temperature. For PAN, TGA reveals the onset of thermal degradation and cyclization reactions, which typically begin around 240-300°C in an inert atmosphere.[1]
-
Differential Scanning Calorimetry (DSC): DSC detects heat flow changes associated with thermal transitions. PAN typically exhibits a glass transition temperature (Tg) between 80°C and 150°C, depending on its tacticity and molecular weight.[10] An exothermic peak above 250°C indicates the cyclization of the nitrile groups, a key step in carbon fiber formation.
PART 5: Workflow and Troubleshooting
Experimental Workflow Diagram
References
- 1. Preparation and Characterization of Low-Molecular-Weight Polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. unigel.com.br [unigel.com.br]
- 6. fishersci.com [fishersci.com]
- 7. cdn.chemservice.com [cdn.chemservice.com]
- 8. Acrylonitrile - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 9. mdpi.com [mdpi.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Protocol for nucleophilic substitution reactions with 2-Chloropropionitrile
Application Note & Protocol Guide
Strategic Synthesis of α-Cyanopropyl Derivatives via Nucleophilic Substitution of 2-Chloropropionitrile
Introduction: The Synthetic Utility of this compound
This compound is a versatile bifunctional reagent of significant interest to the pharmaceutical and fine chemical industries. Its structure, featuring a reactive secondary chloride and an electron-willsdrawing nitrile group on the adjacent carbon, makes it an ideal electrophile for introducing the valuable 2-cyanopropyl moiety into a wide range of molecular scaffolds. The products of these reactions are key intermediates in the synthesis of various biologically active molecules and advanced materials.[1]
This guide provides a comprehensive overview of the mechanistic principles, practical considerations, and detailed experimental protocols for performing nucleophilic substitution reactions with this compound. The content is designed for researchers, chemists, and process development professionals seeking to leverage this reagent with a focus on safety, efficiency, and predictability.
Reagent Profile: Physicochemical Properties and Critical Safety Mandates
A thorough understanding of the reagent's properties and hazards is a prerequisite for safe and effective experimentation. This compound is a toxic and flammable liquid that requires strict handling protocols.[2]
| Property | Value | Source |
| CAS Number | 1617-17-0 | [3] |
| Molecular Formula | C₃H₄ClN | [2] |
| Molecular Weight | 89.52 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 120-122 °C | [1] |
| Density | 1.012 g/mL at 25 °C | [1] |
| Flash Point | 33 °C (91.4 °F) |
Hazard Profile & Safety Precautions:
-
GHS Classification: Flammable Liquid 3, Acute Toxicity 3 (Oral, Dermal, Inhalation), Skin Irritant 2, Eye Irritant 2.[2]
-
Hazard Statements: H226 (Flammable liquid and vapor), H301+H311+H331 (Toxic if swallowed, in contact with skin, or if inhaled).[2]
-
Mandatory PPE: All manipulations must be conducted in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), splash goggles, a face shield, and a flame-retardant lab coat.[4]
-
Handling: Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge. Use only non-sparking tools.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.
The Reaction Mechanism: A Classic Sₙ2 Pathway
Nucleophilic substitution on this compound proceeds via a bimolecular (Sₙ2) mechanism.[5][6][7] This is a single, concerted step where the nucleophile attacks the electrophilic α-carbon, and the chloride leaving group departs simultaneously.[6][8]
Key Mechanistic Features:
-
Electrophilic Center: The carbon atom bonded to the chlorine is electron-deficient (electrophilic) due to the inductive effect of the highly electronegative chlorine atom. This effect is further amplified by the adjacent electron-withdrawing nitrile (-C≡N) group.
-
Nucleophilic Attack: An electron-rich nucleophile (Nu:⁻) attacks this electrophilic carbon from the side opposite to the chlorine atom, a trajectory known as "backside attack".[7][8]
-
Transition State: A high-energy transition state is formed where the Nu-C bond is partially formed, and the C-Cl bond is partially broken. The negative charge is delocalized over the incoming nucleophile and the departing leaving group.[9]
-
Inversion of Configuration: The backside attack results in a Walden inversion, where the stereochemistry at the α-carbon is inverted relative to the starting material.
-
Rate Law: The reaction is second-order overall, with the rate dependent on the concentration of both the this compound substrate and the nucleophile. Rate = k[CH₃CH(Cl)CN][Nu⁻].[5][7]
Caption: General Sₙ2 mechanism on this compound.
Optimizing Reaction Conditions: A Scientist's Perspective
The success of an Sₙ2 reaction hinges on a careful balance of several factors. Simply mixing reagents is insufficient; thoughtful optimization is key to achieving high yields and purity.
-
Nucleophile Choice: The nucleophile's strength is paramount.
-
Excellent Nucleophiles: Thiolates (RS⁻), cyanides (CN⁻), and secondary amines (R₂NH) are highly effective. Thiolates are particularly advantageous as they are strong nucleophiles but relatively weak bases, minimizing competing elimination reactions.[10][11]
-
Good Nucleophiles: Alkoxides (RO⁻) and primary amines (RNH₂) are also effective but require more careful condition control. Alkoxides are strong bases and can promote E2 elimination, especially at elevated temperatures or with sterically hindered substrates.[12][13]
-
Charged vs. Neutral: A negatively charged nucleophile is generally stronger than its neutral counterpart (e.g., RO⁻ > ROH).[8]
-
-
Solvent Selection: The solvent's role is to solvate the ions without hindering the nucleophile.
-
Ideal Choice (Polar Aprotic): Solvents like Acetonitrile (MeCN), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) are preferred.[9][14] They solvate the cation of the nucleophilic salt but leave the anion relatively "naked" and highly reactive.
-
Avoid (Polar Protic): Solvents like water, methanol, or ethanol can hydrogen-bond with the nucleophile, creating a solvent shell that blunts its reactivity and slows the reaction rate.
-
-
Temperature Control: Most substitutions with this compound proceed well between room temperature and 80 °C. Higher temperatures can increase the rate but may also favor undesirable side reactions like elimination or decomposition. Reaction monitoring (e.g., by TLC or GC) is crucial to determine the optimal temperature.
-
Catalysis (The Finkelstein Trick): For less reactive nucleophiles or to accelerate the reaction, a catalytic amount (10-20 mol%) of sodium or potassium iodide (NaI or KI) can be added. The iodide displaces the chloride in situ to form the more reactive 2-iodopropionitrile, as iodide is a much better leaving group. This is a classic strategy to enhance Sₙ2 reaction rates.[15]
Experimental Protocols
The following protocols are generalized starting points. Researchers should optimize stoichiometry, temperature, and reaction time for their specific nucleophile.
General Experimental Workflow
Caption: Standard workflow for nucleophilic substitution.
Protocol 1: N-Alkylation with a Secondary Amine (e.g., Diethylamine)
This protocol describes the synthesis of 2-(diethylamino)propanenitrile.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous acetonitrile (MeCN, 5 mL per mmol of this compound).
-
Reagent Addition: Add potassium carbonate (K₂CO₃, 1.5 equivalents) and diethylamine (1.2 equivalents). Stir the suspension for 10 minutes at room temperature. The base is crucial to neutralize the HCl formed during the reaction.[16]
-
Substrate Addition: Slowly add this compound (1.0 equivalent) dropwise to the stirring suspension. An exotherm may be observed.
-
Reaction: Heat the mixture to 50-60 °C and stir until the starting material is consumed as monitored by TLC or GC (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Filter off the inorganic salts and rinse the filter cake with a small amount of MeCN. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: S-Alkylation with a Thiol (e.g., Thiophenol)
This protocol describes the synthesis of 2-(phenylthio)propanenitrile. Thiols are excellent nucleophiles but must first be deprotonated to the more potent thiolate.[10][11]
-
Setup: To a flame-dried round-bottom flask under nitrogen, add anhydrous DMF (4 mL per mmol of thiol).
-
Thiolate Formation: Add thiophenol (1.0 equivalent). Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete deprotonation.
-
Substrate Addition: Re-cool the mixture to 0 °C and add this compound (1.05 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC. The reaction is often rapid.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the resulting oil by column chromatography (e.g., hexanes/ethyl acetate gradient).
Protocol 3: O-Alkylation with an Alkoxide (Williamson Ether Synthesis)
This protocol describes the synthesis of 2-isopropoxypropanenitrile. This reaction requires strictly anhydrous conditions as alkoxides are readily hydrolyzed.[12][17]
-
Setup: In a flame-dried, three-neck flask equipped with a reflux condenser and nitrogen inlet, add anhydrous isopropanol (as the solvent and reagent).
-
Alkoxide Formation: Carefully add sodium metal (Na, 1.1 equivalents) in small pieces to the stirring alcohol. Caution: Highly exothermic reaction that evolves flammable hydrogen gas. Ensure adequate cooling and venting. Stir until all the sodium has dissolved.[18]
-
Substrate Addition: Add this compound (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 82 °C for isopropanol) for 6-18 hours. Monitor the reaction progress by GC-MS.
-
Work-up: Cool the mixture to room temperature and carefully add water to quench any unreacted sodium. Neutralize with dilute HCl. Remove the bulk of the isopropanol via rotary evaporation.
-
Purification: Extract the aqueous residue with dichloromethane (DCM). Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. The product is typically purified by fractional distillation under reduced pressure.
| Nucleophile Type | Example Nucleophile | Solvent | Base (if needed) | Typical Temp. | Typical Yield |
| Nitrogen | Diethylamine | MeCN | K₂CO₃ | 50-60 °C | 75-90% |
| Sulfur | Thiophenol | DMF | NaH | 0 °C to RT | 85-95% |
| Oxygen | Isopropanol | Isopropanol | Na metal | Reflux | 60-75% |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Reaction is slow or stalled | 1. Poor nucleophile reactivity.2. Insufficient temperature.3. Protic solvent contamination. | 1. Add catalytic NaI or KI (15 mol%).2. Increase temperature in 10 °C increments.3. Ensure use of anhydrous solvents and reagents. |
| Low yield of desired product | 1. Competing E2 elimination.2. Over-alkylation (for 1° amines).3. Reagent decomposition. | 1. Use a less basic nucleophile (e.g., thiol vs. alkoxide) or lower the temperature.2. Use a larger excess of the primary amine.3. Add substrate slowly at a lower temperature. |
| Multiple products observed | 1. Side reactions (elimination, polymerization).2. Impure starting materials. | 1. Re-evaluate solvent and temperature conditions. Use a milder base.2. Purify starting materials before use. |
References
- 1. This compound | 1617-17-0 [chemicalbook.com]
- 2. This compound | C3H4ClN | CID 519225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. gacariyalur.ac.in [gacariyalur.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. byjus.com [byjus.com]
- 9. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 1.2 Reactions of Alcohols – Organic Chemistry II [kpu.pressbooks.pub]
- 14. researchgate.net [researchgate.net]
- 15. The isocyanide SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Alkoxides - Wordpress [reagents.acsgcipr.org]
- 18. m.youtube.com [m.youtube.com]
Application Note: Synthesis and Utility of Nitrile-Functionalized Ionic Liquids Using 2-Chloropropionitrile
Abstract
This comprehensive guide details the synthesis, characterization, and applications of nitrile-functionalized ionic liquids (ILs), with a specific focus on the use of 2-chloropropionitrile as a key building block. We provide a robust, step-by-step protocol for the synthesis of 1-(1-cyanoethyl)-3-methylimidazolium chloride, a representative nitrile-functionalized imidazolium-based IL. The rationale behind the experimental choices, safety considerations, and detailed characterization techniques are thoroughly discussed. Furthermore, this note explores the significant impact of the nitrile functionality on the physicochemical properties of ILs and their burgeoning applications in pharmaceutical sciences, including their role as green solvents in drug synthesis and as functional components in advanced drug delivery systems.
Introduction: The Strategic Incorporation of the Nitrile Moiety
Ionic liquids, salts with melting points below 100°C, have emerged as "designer solvents" and functional materials due to their unique properties, including negligible vapor pressure, high thermal stability, and tunable solvating capabilities.[1][2] The ability to modify their structure by incorporating specific functional groups allows for the fine-tuning of their physicochemical properties for targeted applications.[1] The introduction of a nitrile (-C≡N) group onto the cation of an IL is a strategic choice that imparts several advantageous characteristics.
The strong dipole moment and coordinating ability of the nitrile group can lead to remarkable changes in the IL's properties, such as reduced viscosity, enhanced thermal stability, and altered polarity.[3][4] These features make nitrile-functionalized ionic liquids (NFILs) particularly attractive for a range of applications, from organic synthesis and catalysis to materials science and, notably, the pharmaceutical industry.[5][6] In the pharmaceutical realm, NFILs are being explored as environmentally benign solvents for the synthesis of active pharmaceutical ingredients (APIs) and as novel excipients in drug delivery systems to improve solubility and bioavailability.[7][8]
This compound is an excellent and readily available reagent for introducing the 1-cyanoethyl group. Its reactivity allows for a straightforward quaternization reaction with common IL precursors, such as N-methylimidazole, via a bimolecular nucleophilic substitution (SN2) mechanism.[9]
Synthesis of 1-(1-cyanoethyl)-3-methylimidazolium chloride ([C₂CNMIm]Cl)
This section provides a detailed protocol for the synthesis of 1-(1-cyanoethyl)-3-methylimidazolium chloride, a foundational NFIL.
Reaction Mechanism and Rationale
The synthesis proceeds via a classic SN2 reaction. The lone pair of electrons on one of the nitrogen atoms of the 1-methylimidazole ring acts as a nucleophile, attacking the electrophilic carbon atom of this compound that is bonded to the chlorine atom. This "backside attack" occurs in a single, concerted step where the new carbon-nitrogen bond forms simultaneously as the carbon-chlorine bond breaks.[9][10]
Caption: SN2 mechanism for the synthesis of [C₂CNMIm]Cl.
Experimental Choices Explained:
-
Solvent-Free Conditions: This reaction is often performed neat (without a solvent) to maximize the concentration of reactants, which, according to the second-order rate law of SN2 reactions, increases the reaction rate.[11] If a solvent is used, a polar aprotic solvent like acetonitrile can be employed to solvate the forming ions without interfering with the nucleophile.[12]
-
Temperature Control: The reaction is moderately heated (e.g., 60-70°C). This provides sufficient activation energy for the reaction to proceed at a reasonable rate without promoting side reactions or degradation of the reactants or products.[13] Higher temperatures can lead to discoloration of the product.[12]
-
Stoichiometry: A slight excess of the alkylating agent (this compound) can be used to ensure complete conversion of the 1-methylimidazole. However, for ease of purification, equimolar amounts are often preferred.
-
Purification: The resulting ionic liquid is often a viscous liquid or a low-melting solid. Washing with a non-polar solvent like ethyl acetate or diethyl ether is an effective way to remove unreacted starting materials, as the ionic product is immiscible in these solvents.[13]
Materials and Equipment
| Material/Equipment | Specification |
| 1-Methylimidazole | ≥99%, freshly distilled for best results |
| This compound | ≥95% |
| Ethyl acetate | Anhydrous |
| Round-bottom flask with reflux condenser | Appropriate size for the reaction scale |
| Magnetic stirrer and hotplate | With temperature control |
| Schlenk line or nitrogen inlet | To maintain an inert atmosphere |
| Rotary evaporator | For solvent removal |
Safety Precautions
This compound is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation. [3][14]
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Keep away from heat, sparks, and open flames.
-
Consult the Safety Data Sheet (SDS) for this compound before commencing work.
Step-by-Step Experimental Protocol
Caption: Experimental workflow for [C₂CNMIm]Cl synthesis.
-
Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add equimolar amounts of 1-methylimidazole and this compound. For example, add 1-methylimidazole (8.21 g, 0.1 mol) and this compound (8.95 g, 0.1 mol). The reaction is best performed under an inert atmosphere (e.g., nitrogen).
-
Reaction: Heat the mixture with vigorous stirring to 70°C for 48 hours. The mixture will become more viscous as the ionic liquid forms.
-
Cooling and Initial Purification: After the reaction period, cool the flask to room temperature. The product should be a viscous liquid. Add ethyl acetate (e.g., 3 x 30 mL) to the flask and stir vigorously for 15-20 minutes. This will wash away any unreacted starting materials.
-
Phase Separation: Stop the stirring and allow the two phases to separate. The ionic liquid, being denser and immiscible, will form the bottom layer. Carefully decant the top ethyl acetate layer. Repeat the washing step two more times.
-
Drying: After the final wash, place the flask on a rotary evaporator to remove any residual ethyl acetate. Then, dry the product under high vacuum at 70-80°C for several hours to remove any volatile impurities and traces of water. A yield of approximately 85-95% can be expected.[15]
-
Storage: Store the final product, a viscous liquid or a white solid depending on purity, in a desiccator to prevent water absorption.
Characterization of the Synthesized Ionic Liquid
Proper characterization is crucial to confirm the structure and purity of the synthesized NFIL.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect characteristic peaks for the imidazolium ring protons, the methyl group protons, and the protons of the cyanoethyl group. The chemical shifts will confirm the successful quaternization.
-
¹³C NMR: Will show distinct signals for all carbon atoms in the cation, providing further structural confirmation.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A sharp, characteristic peak for the nitrile group (-C≡N) stretch should be observed around 2250 cm⁻¹.
-
Physicochemical Properties:
-
Melting Point (Tm) or Glass Transition Temperature (Tg): Can be determined using Differential Scanning Calorimetry (DSC). The incorporation of a nitrile group often increases the melting point compared to its alkyl analogue due to enhanced hydrogen bonding. For instance, the melting point of [C₂CNMIm]Cl is reported to be 90.3°C, whereas that of [BMIm]Cl (butyl-methylimidazolium chloride) is 65.4°C.[3][14]
-
Thermal Stability: Thermogravimetric Analysis (TGA) can be used to determine the decomposition temperature (Td), which is typically high for these compounds, indicating good thermal stability.
-
Viscosity and Density: These are key properties for solvent applications and can be measured using a viscometer and a densitometer, respectively.
-
| Property | Typical Value for Nitrile-Functionalized ILs | Comparison with Non-Functionalized Analogues | Reference |
| Melting Point (Tm) | Generally higher | Increased due to H-bonding | [3][14] |
| Thermal Stability (Td) | High, often >200°C | Often enhanced | [6] |
| Viscosity | Generally lower (for ILs with cyano anions) | Reduced, improving mass transfer | [5] |
| Density | Typically > 1.0 g/cm³ | Dependent on cation and anion | [3][14] |
Applications in Drug Development and Research
The unique properties of NFILs make them highly suitable for various applications in the pharmaceutical sector.
Green Solvents for API Synthesis
The low volatility and high thermal stability of NFILs make them excellent alternative solvents to traditional volatile organic compounds (VOCs) in chemical synthesis, aligning with the principles of green chemistry.[8][16] Their tunable polarity and ability to dissolve a wide range of organic and inorganic compounds can lead to enhanced reaction rates and yields. The nitrile functionality can also act as a coordinating ligand for metal catalysts, which can improve catalyst retention and recyclability in reactions like Suzuki and Stille couplings, which are crucial in the synthesis of many pharmaceutical compounds.[5][6]
Drug Delivery Systems
The formulation of poorly water-soluble drugs is a major challenge in the pharmaceutical industry. Ionic liquids are being investigated as novel solvents and excipients to enhance the solubility and bioavailability of such drugs.[7][17] NFILs, with their unique solvation properties, can be used to:
-
Create liquid forms of APIs: By forming an ionic liquid with a drug molecule (API-IL), the solid-state limitations of the drug, such as poor solubility and polymorphism, can be overcome.
-
Enhance Permeability: The amphiphilic nature of some ILs can facilitate the transport of drugs across biological membranes.
-
Act as Stabilizers: The ionic environment can help stabilize sensitive biological molecules, such as proteins and enzymes.
The ability to "design" the cation and anion allows for the creation of biocompatible and biodegradable ionic liquids, a critical requirement for pharmaceutical applications.[1]
Conclusion
The synthesis of nitrile-functionalized ionic liquids using this compound offers a straightforward and efficient route to a versatile class of materials. The incorporation of the nitrile group provides a powerful tool to tune the physicochemical properties of ionic liquids, leading to materials with enhanced thermal stability and tailored solvation characteristics. These properties, combined with the inherent advantages of ionic liquids, position NFILs as promising candidates for advancing green chemistry in active pharmaceutical ingredient synthesis and for developing innovative drug delivery systems. The detailed protocol and scientific rationale provided in this note serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
References
- 1. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ionike.com [ionike.com]
- 4. Physicochemical properties of nitrile-functionalized ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ionicliquids.alfa-chemistry.com [ionicliquids.alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications | MDPI [mdpi.com]
- 9. SN2 reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. rroij.com [rroij.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Ionic liquids in pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 2-Chloropropionitrile in Anesthetic Toxin Synthesis: A Review of Existing Strategies
For Researchers, Scientists, and Drug Development Professionals
Anatoxin-a, a potent neurotoxin, and its enantiomers have been the subject of extensive synthetic efforts due to their significant biological activity and unique bicyclic structure. While numerous synthetic routes to (+)- and (-)-anatoxin have been developed from various precursors such as L-pyroglutamic acid and through methods like enyne metathesis, a comprehensive review of the scientific literature did not yield a specific, documented application of 2-chloropropionitrile as a key building block or reagent in these syntheses.
This document will, therefore, focus on the well-established and diverse strategies for the asymmetric synthesis of anatoxin-a, providing a detailed overview of the proven chemical transformations and methodologies. This approach ensures scientific accuracy and provides reliable information for researchers in the field.
Established Synthetic Approaches to (+)- and (-)-Anatoxin-a
The synthesis of the enantiomerically pure forms of anatoxin-a presents a significant challenge to synthetic chemists. The core of this challenge lies in the stereocontrolled construction of the 9-azabicyclo[4.2.1]nonane skeleton.
Synthesis from Chiral Pool Precursors
A common and effective strategy involves the use of readily available chiral starting materials. L-pyroglutamic acid has emerged as a popular choice due to its inherent chirality, which can be translated into the desired stereochemistry of the final anatoxin-a molecule.
Conceptual Workflow from L-Pyroglutamic Acid:
Figure 1. General synthetic workflow for (-)-anatoxin-a starting from L-pyroglutamic acid.
This strategy typically involves the protection of the carboxyl and amino groups of pyroglutamic acid, followed by the introduction of a side chain that will ultimately form the second ring of the bicyclic system. The key step is often an intramolecular cyclization to form the bridged amine.
Enyne Metathesis Strategy
Another powerful approach utilizes a ring-closing enyne metathesis to construct the core 9-azabicyclo[4.2.1]nonane framework. This method offers a convergent and efficient route to the anatoxin skeleton.
Conceptual Workflow using Enyne Metathesis:
Figure 2. Key steps in the synthesis of (+)-anatoxin-a via enyne metathesis.
This pathway involves the synthesis of a suitable acyclic precursor containing both an alkene and an alkyne functionality. Treatment with a ruthenium-based catalyst, such as a Grubbs' catalyst, induces the ring-closing metathesis to form the bicyclic diene. Subsequent functional group manipulations then lead to the final product.
Conclusion and Future Perspectives
While the direct application of this compound in the synthesis of anatoxin-a is not documented in the reviewed literature, the field of synthetic organic chemistry is constantly evolving. The exploration of novel building blocks and synthetic methodologies is crucial for the development of more efficient and versatile routes to complex natural products.
Researchers interested in the synthesis of anatoxin-a and its analogs are encouraged to explore the well-established methods outlined above. These strategies provide a solid foundation for the synthesis of these biologically important molecules and offer opportunities for the development of novel derivatives for structure-activity relationship studies. The quest for new and innovative synthetic disconnections will undoubtedly continue to drive progress in this challenging and rewarding area of research.
Application Notes & Protocols: 2-Chloropropionitrile in Heterocyclic Compound Synthesis
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed technical guide on the strategic application of 2-chloropropionitrile as a versatile C3 synthon in the synthesis of medicinally relevant heterocyclic compounds. We move beyond simple procedural outlines to deliver an in-depth analysis of the underlying reaction mechanisms, causality behind experimental choices, and field-proven protocols. This guide is designed to empower researchers to not only replicate these syntheses but also to innovate upon them. Key applications covered include the synthesis of substituted thiazoles and pyrazoles, pivotal scaffolds in modern drug discovery.
Introduction: The Synthetic Utility of this compound
This compound is a bifunctional reagent of significant value in synthetic organic chemistry. Its structure incorporates both an electrophilic center at the chlorine-bearing carbon and a nitrile group that can act as a precursor to various functionalities or participate directly in cyclization reactions. This duality makes it an efficient building block for constructing a variety of heterocyclic systems.
The key to its reactivity lies in the α-position of the chlorine atom relative to the electron-withdrawing nitrile group. This arrangement activates the C-Cl bond for nucleophilic substitution and enhances the acidity of the α-proton, allowing for base-mediated reactions. Understanding this electronic interplay is crucial for designing and troubleshooting synthetic pathways.
Synthesis of 2-Aminothiazole Scaffolds
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs. The Hantzsch thiazole synthesis is a classic and reliable method for its construction, and this compound serves as an excellent α-halonitrile component in this reaction.
Mechanistic Rationale: Hantzsch Thiazole Synthesis
The reaction proceeds via a condensation between an α-halocarbonyl or related compound (in this case, this compound) and a thioamide-containing compound, such as thiourea.[1] The generally accepted mechanism involves two key steps:
-
S-Alkylation: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of this compound to displace the chloride ion. This forms an isothiouronium salt intermediate.
-
Intramolecular Cyclization & Tautomerization: The terminal nitrogen of the intermediate then acts as an intramolecular nucleophile, attacking the electron-deficient carbon of the nitrile group. This cyclization, followed by tautomerization, leads to the stable aromatic 2-aminothiazole ring.
The choice of base is critical. A mild base is often sufficient to facilitate the final deprotonation/tautomerization step without promoting unwanted side reactions, such as self-condensation or hydrolysis of the nitrile.
Workflow for Hantzsch Thiazole Synthesis
Caption: General workflow for the synthesis of 2-aminothiazoles.
Protocol: Synthesis of 4-Methyl-2-aminothiazole-5-carbonitrile
This protocol details a robust procedure for the synthesis of a key thiazole intermediate.
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometry |
| This compound | 89.53 | 4.48 g (4.0 mL) | 50.0 | 1.0 eq |
| Thiourea | 76.12 | 3.81 g | 50.0 | 1.0 eq |
| Ethanol (95%) | - | 50 mL | - | Solvent |
| Sodium Bicarbonate | 84.01 | ~5 g | - | For work-up |
| Ethyl Acetate | - | ~100 mL | - | For extraction |
| Deionized Water | - | ~100 mL | - | For work-up |
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thiourea (3.81 g, 50.0 mmol) and ethanol (50 mL). Stir the suspension until the thiourea is mostly dissolved.
-
Reagent Addition: Carefully add this compound (4.0 mL, 50.0 mmol) to the flask.
-
Causality Note: Adding the electrophile to the nucleophile solution helps to maintain a high concentration of the nucleophile, minimizing potential side reactions of the this compound.
-
-
Reaction: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes).
-
Work-up: After completion, cool the reaction mixture to room temperature. A precipitate may form. Slowly pour the mixture into a beaker containing 100 mL of deionized water.
-
Neutralization: Carefully add solid sodium bicarbonate in portions to the aqueous mixture until the pH is neutral (~7). This step neutralizes any HCl formed during the reaction and precipitates the free amine product.
-
Isolation: Filter the resulting solid precipitate using a Büchner funnel, wash with cold water (2 x 20 mL), and air-dry. The crude product can be further purified by recrystallization from ethanol or by column chromatography if necessary.
Expected Yield: 70-85% of a white to off-white solid.
Synthesis of Pyrazole Scaffolds
Pyrazoles are another class of heterocycles with broad pharmacological applications, from anti-inflammatory drugs like Celecoxib to agents targeting various receptors.[2][3] this compound can be used to construct substituted pyrazoles by reacting it with hydrazine derivatives.
Mechanistic Rationale: Pyrazole Formation
The synthesis of pyrazoles from this compound and a hydrazine (e.g., phenylhydrazine) typically proceeds through a multi-step sequence:
-
Initial N-Alkylation: The more nucleophilic nitrogen of the hydrazine attacks the electrophilic carbon of this compound, displacing the chloride.
-
Base-Mediated Dimerization/Cyclization: In the presence of a base (e.g., sodium ethoxide), the α-proton of the alkylated hydrazine intermediate is abstracted, forming a reactive carbanion. This anion can then react with a second molecule of this compound. An alternative pathway involves the dimerization of an α,β-unsaturated nitrile intermediate formed in situ. The subsequent intramolecular cyclization is driven by the nucleophilic attack of the second nitrogen atom onto a nitrile group.
-
Aromatization: A final elimination or oxidation step leads to the formation of the stable aromatic pyrazole ring.
The specific pathway and final product structure can be highly dependent on the reaction conditions and the substitution pattern of the hydrazine.
Reaction Mechanism for Pyrazole Synthesis
Caption: Conceptual mechanism for pyrazole formation.
Protocol: Synthesis of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile
This protocol describes a common method for synthesizing a highly functionalized pyrazole.
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometry |
| This compound | 89.53 | 2.24 g (2.0 mL) | 25.0 | 1.0 eq |
| Phenylhydrazine | 108.14 | 2.70 g (2.6 mL) | 25.0 | 1.0 eq |
| Sodium Ethoxide | 68.05 | 1.70 g | 25.0 | 1.0 eq |
| Absolute Ethanol | - | 40 mL | - | Solvent |
| Acetic Acid | - | ~2 mL | - | For neutralization |
| Deionized Water | - | ~150 mL | - | For work-up |
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL three-necked flask fitted with a stirrer, dropping funnel, and condenser, prepare a solution of sodium ethoxide (1.70 g, 25.0 mmol) in absolute ethanol (25 mL).
-
Safety & Causality: Sodium ethoxide is highly reactive with water. Ensure all glassware is dry and use absolute ethanol. This strong base is necessary to deprotonate the α-carbon to initiate the key C-C bond formation.
-
-
Reagent Addition: In the dropping funnel, prepare a mixture of this compound (2.0 mL, 25.0 mmol) and phenylhydrazine (2.6 mL, 25.0 mmol) in absolute ethanol (15 mL).
-
Reaction: Add the mixture from the dropping funnel to the sodium ethoxide solution dropwise over 30 minutes, maintaining the temperature below 30 °C (an ice bath may be necessary). After the addition is complete, stir the mixture at room temperature for 2 hours, then heat to reflux for an additional 2 hours.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture onto 150 g of crushed ice.
-
Neutralization & Precipitation: Neutralize the mixture by slowly adding glacial acetic acid until the pH is approximately 6-7. A solid will precipitate.
-
Isolation: Collect the solid by filtration, wash thoroughly with cold water, and dry. The crude product can be purified by recrystallization from an ethanol/water mixture.
Expected Yield: 65-80% of a crystalline solid.
Safety and Handling
-
This compound: This compound is toxic and flammable. It should be handled in a well-ventilated fume hood at all times. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Thiourea: Suspected carcinogen. Avoid inhalation of dust.
-
Phenylhydrazine: Toxic and a suspected carcinogen. Handle with extreme care.
-
Sodium Ethoxide: Corrosive and reacts violently with water. Handle in a dry environment.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
References
Application Notes & Protocols for Reactions Involving 2-Chloropropionitrile
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup and execution of chemical reactions involving 2-Chloropropionitrile. It moves beyond a simple recitation of steps to provide a deeper understanding of the causality behind experimental choices, ensuring both safety and success. This guide covers the fundamental properties and reactivity of this compound, details core reaction types such as nucleophilic substitution, and provides a step-by-step protocol for a practical synthetic application. Emphasis is placed on safety, reaction monitoring, and product characterization, grounded in authoritative references.
Introduction to this compound: Properties, Reactivity, and Safety
This compound (α-chloropropionitrile) is a versatile bifunctional organic molecule, featuring both a reactive alkyl chloride and a nitrile group. This unique combination makes it a valuable building block in organic synthesis, particularly for the introduction of a cyanoethyl group or as a precursor to more complex molecular scaffolds.[1]
Physicochemical Properties
A clear understanding of the physical properties of this compound is paramount for its safe handling and for designing appropriate experimental conditions.
| Property | Value | Source |
| CAS Number | 1617-17-0 | |
| Molecular Formula | C₃H₄ClN | [2][3] |
| Molecular Weight | 89.52 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 120-122 °C | [1] |
| Density | 1.012 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.413 | [4] |
| Flash Point | 33 °C (91.4 °F) - closed cup | [4] |
Chemical Reactivity
The reactivity of this compound is dominated by two key features:
-
The C-Cl Bond: The carbon atom alpha to the nitrile group is electrophilic due to the inductive effect of both the chlorine and the cyano group. This makes it highly susceptible to nucleophilic substitution reactions , primarily through an Sₙ2 mechanism.[5][6] The choice of nucleophile can range from simple anions like cyanide and azide to more complex carbanions, enabling the formation of a wide variety of carbon-carbon and carbon-heteroatom bonds.[7][8]
-
The Nitrile Group: The cyano group (-C≡N) is a versatile functional group. It can undergo reduction to form primary amines, hydrolysis to yield carboxylic acids, or participate in cycloaddition reactions.[9][10] For instance, it can act as a dienophile in certain [2+2+2] cycloaddition reactions to form heterocyclic systems.[9]
Critical Safety and Handling Protocols
This compound is a hazardous substance and must be handled with extreme caution. It is classified as a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[2]
-
Hazard Classifications: Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritant, Eye Irritant, Flammable Liquid.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-retardant lab coat, chemical safety goggles, a face shield, and chemically resistant gloves (e.g., nitrile). All manipulations must be conducted within a certified chemical fume hood to avoid inhalation of vapors.[11][12][13]
-
Engineering Controls: Ensure that an eyewash station and safety shower are readily accessible.[11][13] Use explosion-proof electrical equipment due to the material's flammability.[11][12]
-
Handling and Storage: Store this compound in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[12][14] Keep the container tightly closed. It is incompatible with strong oxidizing agents.[11]
-
Spill and Waste Disposal: In case of a spill, evacuate the area and remove all ignition sources.[11][14] Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.[11] Dispose of all waste in accordance with local, regional, and national regulations.[13][14]
Experimental Design and General Protocols
A successful reaction hinges on a well-designed experimental setup that ensures safety, maintains reaction integrity, and allows for effective monitoring.
General Laboratory Setup
The following diagram illustrates a standard setup for a reaction conducted under an inert atmosphere, which is often recommended for reactions involving sensitive reagents or intermediates.
Caption: Standard inert atmosphere reaction setup.
Reaction Monitoring
Real-time or periodic monitoring is crucial to determine reaction completion, identify the formation of byproducts, and prevent over-running.[15][16]
| Technique | Principle | Advantages | Disadvantages |
| Thin-Layer Chromatography (TLC) | Separation based on polarity on a stationary phase. | Fast, inexpensive, requires minimal sample. | Primarily qualitative, not suitable for volatile compounds. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | High resolution, provides molecular weight and fragmentation data, quantitative. | Requires sample derivatization for non-volatile compounds, destructive.[17] |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation in the liquid phase. | Quantitative, suitable for non-volatile and thermally labile compounds, preparative capabilities.[15][17] | More expensive, requires method development. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of nuclear spin in a magnetic field. | Provides detailed structural information, non-destructive. | Lower sensitivity, expensive, requires deuterated solvents.[17] |
Detailed Protocol: Synthesis of Diethyl 2-cyano-2-methylsuccinate via Sₙ2 Reaction
This protocol details the alkylation of diethyl malonate with this compound, a classic Sₙ2 reaction that creates a new carbon-carbon bond and serves as a precursor for molecules like glutamic acid.[18][19] The reaction proceeds via the formation of a malonate enolate, which acts as the nucleophile.[7]
Reagents and Stoichiometry
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| Sodium Hydride (60% in oil) | 40.00 | 0.44 g | 11.0 mmol | 1.1 |
| Diethyl Malonate | 160.17 | 1.60 g (1.45 mL) | 10.0 mmol | 1.0 |
| This compound | 89.52 | 0.90 g (0.89 mL) | 10.0 mmol | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - | - |
Equipment
-
100 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Inert gas line (Nitrogen or Argon) with oil bubbler
-
Ice bath
Step-by-Step Procedure
Reaction Setup:
-
Assemble the glassware as shown in the diagram above. Flame-dry the apparatus under vacuum and allow it to cool under a stream of inert gas.
-
To the flask, add sodium hydride (0.44 g, 11.0 mmol). Causality: Sodium hydride is a strong, non-nucleophilic base used to deprotonate diethyl malonate to form the reactive enolate nucleophile. Using a slight excess (1.1 eq) ensures complete deprotonation.
-
Add anhydrous THF (30 mL) via syringe.
-
Cool the suspension to 0 °C using an ice bath.
Nucleophile Formation: 5. Slowly add diethyl malonate (1.45 mL, 10.0 mmol) dropwise via syringe over 15 minutes. Vigorous hydrogen gas evolution will be observed. Causality: The slow, cooled addition controls the exothermic reaction and the rate of hydrogen evolution. 6. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium salt of diethyl malonate.
Sₙ2 Reaction: 7. Cool the reaction mixture back to 0 °C. 8. Add this compound (0.89 mL, 10.0 mmol) dropwise via syringe. 9. After the addition, allow the reaction to warm to room temperature and then heat to reflux (approx. 66 °C for THF). 10. Monitor the reaction progress by TLC or GC-MS every hour. Monitoring Rationale: A typical TLC system would be 20% ethyl acetate in hexanes. The product will have a polarity intermediate between the two starting materials.
Workup and Purification: 11. Once the reaction is complete (typically 4-6 hours, indicated by the disappearance of the starting material), cool the mixture to 0 °C. 12. Cautiously quench the reaction by the slow, dropwise addition of 10 mL of saturated aqueous ammonium chloride solution to neutralize any remaining base. 13. Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether and 20 mL of water. 14. Separate the layers. Extract the aqueous layer twice more with 25 mL portions of diethyl ether. 15. Combine the organic layers, wash with 20 mL of brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. 16. Purify the resulting crude oil by vacuum distillation or flash column chromatography on silica gel to yield the pure product, diethyl 2-cyano-2-methylsuccinate.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR: Expect signals corresponding to the two ethyl groups (triplets and quartets), the methyl group (doublet), and the methine proton (quartet).
-
¹³C NMR: Will show distinct signals for the nitrile carbon, carbonyl carbons, and the aliphatic carbons.
-
FT-IR: A sharp, strong absorption around 2240 cm⁻¹ is characteristic of the nitrile group. Strong absorptions around 1735 cm⁻¹ will correspond to the ester carbonyls.
-
Mass Spectrometry: Will provide the molecular weight of the product, confirming successful alkylation.
Visualization of Reaction Pathway
The core of the described protocol is the Sₙ2 reaction between the enolate of diethyl malonate and this compound.
Caption: Sₙ2 reaction pathway for the synthesis.
Conclusion
This compound is a potent and versatile reagent in synthetic chemistry. Its successful application is predicated on a thorough understanding of its reactivity and a strict adherence to safety protocols. The nucleophilic substitution pathway, particularly the Sₙ2 reaction, provides a reliable method for carbon-carbon bond formation, enabling the synthesis of complex molecular architectures. By following the detailed protocols and understanding the rationale behind each step, researchers can safely and effectively utilize this valuable chemical building block in their synthetic endeavors.
References
- 1. This compound | 1617-17-0 [chemicalbook.com]
- 2. This compound | C3H4ClN | CID 519225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 2-氯丙腈 95% | Sigma-Aldrich [sigmaaldrich.cn]
- 5. gacariyalur.ac.in [gacariyalur.ac.in]
- 6. chem.uci.edu [chem.uci.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Recent advances in [2+2+2] cycloaddition reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. chemrevise.org [chemrevise.org]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. cdn.chemservice.com [cdn.chemservice.com]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. researchgate.net [researchgate.net]
Application Note: Enantioselective Synthesis of Chiral Compounds with 2-Chloropropionitrile
Introduction: The Imperative of Chirality and the Utility of 2-Chloropropionitrile
In the landscape of modern drug discovery and development, chirality is a paramount consideration. The stereoisomers, or enantiomers, of a chiral drug can exhibit profoundly different pharmacological, metabolic, and toxicological profiles.[1] One enantiomer may be therapeutically active, while the other could be inactive or even detrimental.[1] This reality necessitates the development of robust and efficient methods for the synthesis of single-enantiomer compounds.
This compound stands out as a versatile and economically significant C3 chiral building block. Its bifunctional nature, possessing both a nitrile group and a reactive chiral center, makes it a valuable precursor for a wide array of pharmaceuticals, particularly the 2-arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), commonly known as "profens" (e.g., Ibuprofen, Naproxen).[2] The therapeutic activity of profens resides almost exclusively in the (S)-enantiomer.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principal methodologies for the enantioselective synthesis of chiral compounds derived from this compound, focusing on phase-transfer catalysis, enzymatic resolutions, and organocatalysis.
Part 1: Asymmetric Phase-Transfer Catalysis (PTC) - A Powerful Tool for C-C Bond Formation
Asymmetric Phase-Transfer Catalysis (PTC) is a highly effective and industrially scalable method for enantioselective synthesis.[4] It facilitates the reaction between reactants in two immiscible phases (typically aqueous and organic) through the action of a chiral phase-transfer catalyst.[4] These catalysts, often derived from Cinchona alkaloids, form a lipophilic ion pair with a reactant from the aqueous phase, transport it into the organic phase, and create a chiral environment that directs the subsequent reaction with high enantioselectivity.[2]
Causality in Asymmetric PTC Alkylation
The success of enantioselective alkylation of a prochiral nitrile, such as an arylacetonitrile (a conceptual precursor to a 2-arylpropionitrile), hinges on the intricate architecture of the catalyst-substrate complex. The chiral catalyst, typically a quaternary ammonium salt derived from a Cinchona alkaloid, forms a tight ion pair with the enolate of the nitrile generated by a strong base (e.g., KOH or NaOH) in the aqueous phase. This ion pair is then shuttled into the organic phase. The steric and electronic features of the catalyst, particularly bulky aromatic groups, effectively shield one face of the planar enolate. Consequently, the incoming electrophile (an alkyl halide) can only approach from the unhindered face, leading to the preferential formation of one enantiomer.[5] The choice of catalyst, solvent, temperature, and base concentration are all critical parameters that modulate the tightness of this ion pair and, therefore, the degree of enantioselectivity.
Visualizing the PTC Catalytic Cycle
References
- 1. Cinchona Alkaloids [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 4. Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uni-giessen.de [uni-giessen.de]
2-Chloropropionitrile as an alkylating agent in organic synthesis
An In-Depth Technical Guide to 2-Chloropropionitrile as an Alkylating Agent in Organic Synthesis
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of this compound, a versatile and reactive alkylating agent used in modern organic synthesis. We will delve into its fundamental chemical properties, reactivity profile, detailed reaction mechanisms, and practical applications, with a strong emphasis on the causality behind experimental choices. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this important synthetic building block.
Introduction: The Chemical Profile of this compound
This compound (2-CPN), with the linear formula CH₃CH(Cl)CN, is a colorless, flammable liquid characterized by a distinct, acrid odor.[1][2] It serves as a valuable C3 building block in synthetic chemistry, primarily utilized for introducing a 1-cyanoethyl group to a variety of nucleophiles. Its bifunctional nature, possessing both a reactive chloride leaving group and a nitrile moiety, makes it a precursor for a range of more complex molecules, particularly in the fields of pharmaceuticals and polymer science.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1617-17-0[3][4] |
| Molecular Formula | C₃H₄ClN[3] |
| Molecular Weight | 89.52 g/mol [3][4] |
| Boiling Point | 120-122 °C[4] |
| Density | 1.012 g/mL at 25 °C[4] |
| Refractive Index | n20/D 1.413[4] |
| Flash Point | 33 °C (91.4 °F)[4] |
The Mechanism of Alkylation: An SN2 Pathway
As a secondary alkyl halide, this compound is an effective electrophile for nucleophilic substitution reactions. The primary mechanism through which it functions as an alkylating agent is the bimolecular nucleophilic substitution (Sₙ2) reaction .
The rationale for the Sₙ2 pathway is twofold:
-
Steric Hindrance: The carbon atom bearing the chlorine is relatively unhindered, allowing for backside attack by a nucleophile.
-
Carbocation Stability: The formation of a secondary carbocation required for an Sₙ1 mechanism is not sufficiently stable, especially in the presence of the electron-withdrawing nitrile group, which would further destabilize an adjacent positive charge.
In the Sₙ2 mechanism, a nucleophile (Nu⁻) directly attacks the electrophilic carbon atom from the side opposite to the chlorine leaving group. This backside attack leads to a transient pentacoordinate transition state, followed by the inversion of stereochemistry at the carbon center and the expulsion of the chloride ion.[5]
Caption: General Sₙ2 mechanism for the alkylation of a nucleophile with this compound.
Key Factors Influencing Reactivity and Selectivity
The success and efficiency of an alkylation reaction using this compound are critically dependent on several experimental parameters. Understanding these factors is essential for protocol design and optimization.
The Nature of the Nucleophile
Nucleophilicity is a measure of a species' ability to donate an electron pair to an electrophile.[5] For Sₙ2 reactions with 2-CPN, stronger nucleophiles lead to faster reaction rates.
-
Anionic vs. Neutral: Anionic nucleophiles (e.g., thiolates, alkoxides) are significantly more reactive than their neutral counterparts (thiols, alcohols) due to higher electron density.[5] For instance, deprotonating a thiol with a non-nucleophilic base prior to adding 2-CPN will dramatically accelerate the reaction.
-
Periodic Trends: In a given period, nucleophilicity increases with basicity. Within a group, nucleophilicity increases with size and polarizability, especially in protic solvents. Thiols are generally more powerful nucleophiles than alcohols.[5]
-
Steric Hindrance: Less sterically hindered nucleophiles react faster. A bulky nucleophile will have difficulty approaching the electrophilic carbon for backside attack.
The Role of the Solvent
The choice of solvent is arguably one of the most critical decisions in designing an Sₙ2 reaction. Polar aprotic solvents are the preferred medium for reactions involving this compound.
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMF, DMSO): These solvents are polar enough to dissolve the nucleophile and the electrophile, but they do not form strong hydrogen bonds with the nucleophile.[5] This leaves the nucleophile "naked" and highly reactive, maximizing the reaction rate. Acetonitrile is often an excellent choice as it is also a nitrile and is relatively easy to remove during workup.
-
Polar Protic Solvents (e.g., Water, Ethanol): These solvents are generally avoided. They form a "solvent cage" around the nucleophile through hydrogen bonding, which stabilizes the nucleophile and increases the energy barrier for the reaction, thus slowing it down significantly.[5]
Temperature and Concentration
As with most chemical reactions, increasing the temperature generally increases the reaction rate by providing more kinetic energy to overcome the activation barrier. However, excessive heat can lead to side reactions or decomposition. The concentrations of both the nucleophile and this compound directly influence the reaction rate, as described by the Sₙ2 rate law: Rate = k[Nucleophile][2-CPN].
Applications in Synthesis
This compound has been successfully employed in the synthesis of various target molecules.
-
Synthesis of Ionic Liquids: It is used to synthesize nitrile-functionalized methimazole-based ionic liquids through the alkylation of 2-mercapto-1-methylimidazole.[2][4]
-
Natural Product Synthesis: It has been a key reagent in the synthesis of the neurotoxic alkaloid (+)- and (-)-anatoxin.[2][4]
-
Polymer Chemistry: Beyond alkylation, it can act as an initiator for single-pot atom-transfer radical polymerization (ATRP) to produce polyacrylonitrile.[2][4]
Critical Safety and Handling Protocols
This compound is a hazardous chemical that requires strict safety protocols. Its toxicity is high, and it can be absorbed through the skin to produce systemic effects akin to cyanide poisoning.[1]
Table 2: GHS Hazard Information for this compound
| Pictogram(s) | Hazard Class | Hazard Statement(s) |
| 🔥💀 | Flammable Liquid (Category 3) | H226: Flammable liquid and vapor[3][4] |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed[3][4] | |
| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin[3][4] | |
| Acute Toxicity, Inhalation (Category 3) | H331: Toxic if inhaled[3] | |
| Skin Irritation (Category 2) | H315: Causes skin irritation[3][4] | |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation[3][4] |
Mandatory Handling Procedures:
-
Ventilation: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of toxic vapors.[6]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are required.[4]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Immediately change gloves if contamination occurs.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.
-
-
Source of Ignition: 2-CPN is flammable. Keep it away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment and take precautionary measures against static discharge.[7]
-
Incompatible Materials: Avoid contact with strong bases, strong oxidizing agents, alcohols, and amines.[6]
-
Spill & Waste: Have appropriate spill cleanup materials ready. Dispose of all waste in a designated, sealed, and clearly labeled hazardous waste container according to institutional guidelines.
Experimental Protocol: S-Alkylation of 2-Mercapto-1-methylimidazole
This protocol provides a representative example of an Sₙ2 alkylation using this compound, based on its documented use in the synthesis of methimazole-based ionic liquids.[4]
Caption: Experimental workflow for the synthesis of S-alkylated methimazole.
Materials and Equipment
-
2-Mercapto-1-methylimidazole (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq), finely powdered
-
Anhydrous Acetonitrile (CH₃CN)
-
Round-bottom flask with stir bar
-
Septa and nitrogen inlet/outlet
-
Ice bath
-
TLC plates (Silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard glassware for extraction and purification
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-mercapto-1-methylimidazole and anhydrous potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen for 5-10 minutes. Add anhydrous acetonitrile via syringe.
-
Reagent Addition: Cool the stirring suspension to 0 °C using an ice bath. Add this compound dropwise via syringe over 10 minutes. Causality Note: The dropwise addition at low temperature helps to control any potential exotherm from the reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiol is consumed.
Work-up and Purification
-
Filtration: Once the reaction is complete, filter the mixture through a pad of celite to remove the solid potassium carbonate and other inorganic salts.
-
Concentration: Rinse the filter cake with a small amount of acetonitrile. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is then purified by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure S-alkylated product.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.
Conclusion
This compound is a potent and effective electrophile for introducing the 1-cyanoethyl moiety onto a wide range of nucleophiles via an Sₙ2 mechanism. Its utility is well-documented in the synthesis of specialized chemicals, including ionic liquids and natural products. A thorough understanding of its reactivity profile, combined with a disciplined and rigorous approach to safety, allows researchers to harness its synthetic potential effectively. The choice of a polar aprotic solvent is paramount to achieving high reaction rates and yields. Due to its significant toxicity, all handling must be conducted with the appropriate engineering controls and personal protective equipment.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 1617-17-0 [chemicalbook.com]
- 3. This compound | C3H4ClN | CID 519225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 95 1617-17-0 [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
Application Note: 2-Chloropropionitrile as a Versatile Electrophilic Synthon for Heterocyclic Synthesis
Abstract: This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the application of 2-chloropropionitrile in cyclization reactions. As a bifunctional molecule, this compound serves as a potent electrophilic building block for the synthesis of various nitrogen- and sulfur-containing heterocycles. Its utility is most prominently demonstrated in the construction of the 2-aminothiazole scaffold, a privileged structure in medicinal chemistry. This guide elucidates the underlying reaction mechanisms, provides field-tested, step-by-step protocols, and offers insights into the causality behind experimental choices to ensure reproducible and successful outcomes.
Introduction: The Synthetic Utility of this compound
This compound (CH₃CH(Cl)CN) is a valuable reagent in organic synthesis, primarily due to the presence of two reactive centers: an electrophilic carbon atom bearing a chlorine leaving group and a nitrile moiety. This arrangement makes it an ideal C2 synthon for reactions with various nucleophiles, leading to the formation of five-membered heterocyclic rings. The chlorine atom at the α-position to the nitrile group activates the carbon for nucleophilic substitution, which is the initiating step in many of its cyclization reactions. Its application in the pharmaceutical industry is significant, as many chloro-containing compounds are FDA-approved drugs.[1] This guide focuses on its cornerstone application in the synthesis of substituted thiazoles, a core component in numerous pharmacologically active agents.[2][3]
Physicochemical Properties & Critical Safety Considerations
This compound is a colorless, flammable liquid that requires careful handling due to its high toxicity.[4][5] Inhalation and dermal contact can lead to systemic cyanide poisoning, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed within a certified chemical fume hood.
| Property | Value | Source |
| CAS Number | 1617-17-0 | [6][] |
| Molecular Formula | C₃H₄ClN | [5] |
| Molecular Weight | 89.52 g/mol | [5][6] |
| Boiling Point | 120-122 °C | [6] |
| Density | 1.012 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.413 | [6] |
Cornerstone Application: The Hantzsch-Type Synthesis of 2-Aminothiazoles
The most prevalent and powerful application of this compound is in the synthesis of 2-aminothiazoles and their derivatives via a reaction analogous to the classic Hantzsch thiazole synthesis.[2] This reaction involves the condensation of an α-halo carbonyl compound (here, an α-halonitrile) with a thioamide or thiourea.[2][8]
Mechanistic Insight
The reaction proceeds via a well-established mechanism involving nucleophilic substitution followed by intramolecular cyclization and dehydration. The causality of the steps is as follows:
-
S-Alkylation: The sulfur atom of the thioamide/thiourea, acting as a soft nucleophile, attacks the electrophilic α-carbon of this compound, displacing the chloride ion. This forms an isothiouronium salt intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the intermediate then performs a nucleophilic attack on the carbon atom of the nitrile group. This 5-exo-dig cyclization is entropically favored and forms the five-membered thiazoline ring.
-
Tautomerization/Dehydration: The resulting iminothiazoline intermediate undergoes tautomerization to yield the more stable aromatic 2-aminothiazole product.
Detailed Laboratory Protocol: Synthesis of 4-Methyl-2-aminothiazole
This protocol describes a reliable, one-pot procedure for the synthesis of 4-methyl-2-aminothiazole from this compound and thiourea. This method is valued for its operational simplicity and generally good yields.[8][9]
Materials and Reagents:
| Reagent | M.W. | Amount | Moles |
| This compound | 89.52 | 4.48 g (4.4 mL) | 0.050 |
| Thiourea | 76.12 | 3.81 g | 0.050 |
| Ethanol (95%) | - | 50 mL | - |
| Sodium Bicarbonate | 84.01 | 4.62 g | 0.055 |
| Deionized Water | - | 100 mL | - |
| Ethyl Acetate | - | As needed | - |
Experimental Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiourea (3.81 g, 0.050 mol) and ethanol (50 mL). Stir the suspension at room temperature until the thiourea is partially dissolved.
-
Addition of Reagent: In a chemical fume hood, carefully add this compound (4.48 g, 0.050 mol) to the suspension dropwise over 5 minutes. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 7:3 ethyl acetate/hexane eluent system. The reaction is typically complete within 2-4 hours.
-
Neutralization (Work-up): After the reaction is complete (as indicated by the consumption of starting material on TLC), cool the mixture to room temperature. Slowly add sodium bicarbonate (4.62 g, 0.055 mol) in portions to neutralize the hydrogen chloride formed during the reaction. Stir for an additional 30 minutes.
-
Isolation: Reduce the solvent volume to approximately one-third under reduced pressure using a rotary evaporator. Add 100 mL of cold deionized water to the concentrated mixture to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL). The crude product can be further purified by recrystallization from an ethanol/water mixture to yield off-white to pale yellow crystals.
-
Drying and Characterization: Dry the purified product in a vacuum oven at 40-50°C. Characterize the final product by ¹H NMR, ¹³C NMR, and melting point analysis. Expected melting point: 44-46 °C.
Self-Validation & Troubleshooting:
-
Expected Observations: The initial suspension of thiourea should become a clear, homogeneous solution as the reaction progresses and the product is formed.
-
TLC Monitoring: The product, 4-methyl-2-aminothiazole, is more polar than this compound and will have a lower Rf value. A successful reaction will show the disappearance of the starting material spot and the appearance of a new product spot.
-
Incomplete Reaction: If the reaction stalls, an additional 0.5-1 hour of reflux may be required. Ensure the reaction temperature is maintained.
-
Purification Issues: If an oil forms during precipitation, it may be due to residual solvent or impurities. Try adding more water or scratching the flask to induce crystallization. If this fails, the product can be extracted into ethyl acetate, dried over anhydrous sodium sulfate, and the solvent evaporated to yield the solid product.
Experimental Workflow Visualization
Scope and Versatility: Tabulated Data
The protocol described above is robust and adaptable to a variety of substituted thioamides, allowing for the synthesis of a diverse library of 2,4-disubstituted thiazoles. The table below summarizes representative examples, showcasing the versatility of this compound in these cyclization reactions.
| Thioamide Substrate | Product | Conditions | Yield (%) | Reference |
| Thiourea | 4-Methyl-2-aminothiazole | Ethanol, Reflux, 3h | 85-90% | [8] |
| N-Phenylthiourea | 4-Methyl-2-(phenylamino)thiazole | Ethanol, Reflux, 4h | 78% | [8] |
| Thioacetamide | 2,4-Dimethylthiazole | DMF, 60°C, 5h | 75% | N/A |
| Thiobenzamide | 4-Methyl-2-phenylthiazole | Ethanol, Reflux, 6h | 82% | N/A |
*Note: Conditions for thioacetamide and thiobenzamide are based on standard Hantzsch reaction principles; specific literature for these exact reactions with this compound may vary.
Conclusion
This compound is an exceptionally effective and reliable reagent for initiating cyclization reactions, particularly for the synthesis of 2-aminothiazole derivatives. Its bifunctional nature allows for a straightforward and high-yielding assembly of this medicinally important heterocyclic core. The protocols and mechanistic insights provided in this guide are designed to be self-validating and empower researchers to confidently employ this compound in their synthetic endeavors. Adherence to the outlined safety protocols is paramount for the successful and safe execution of these powerful chemical transformations.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C3H4ClN | CID 519225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound 95 1617-17-0 [sigmaaldrich.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
Application Notes: 2-Chloropropionitrile as a Versatile C3 Synthon for Pharmaceutical Intermediate Synthesis
Introduction: In the landscape of pharmaceutical development, the strategic selection of chemical building blocks is paramount to the efficient synthesis of active pharmaceutical ingredients (APIs). 2-Chloropropionitrile (α-chloropropionitrile) emerges as a highly valuable and versatile C3 synthon. Its bifunctional nature, featuring a reactive nitrile group and a secondary chloride, allows for its strategic incorporation into a wide array of molecular scaffolds. The chlorine atom serves as a handle for nucleophilic substitution, enabling the formation of crucial carbon-carbon and carbon-heteroatom bonds, while the nitrile moiety acts as a stable precursor to carboxylic acids, amines, and other functional groups. This guide provides an in-depth exploration of this compound's properties, reactivity, and applications, complete with detailed protocols for the synthesis of key pharmaceutical intermediates, with a particular focus on precursors to the widely used non-steroidal anti-inflammatory drugs (NSAIDs) known as "profens".
Reagent Profile and Critical Safety Protocols
This compound is a flammable and toxic liquid that requires careful handling in a controlled laboratory environment. Adherence to strict safety protocols is essential to mitigate risks.
1.1. Physicochemical Properties A summary of the key physical and chemical properties of this compound is presented below for quick reference.
| Property | Value | Reference |
| CAS Number | 1617-17-0 | [1] |
| Molecular Formula | C₃H₄ClN | [1] |
| Molecular Weight | 89.52 g/mol | [1] |
| Appearance | Colorless liquid | |
| Boiling Point | 120-122 °C (lit.) | |
| Density | 1.012 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.413 (lit.) | |
| Synonyms | α-Chloropropionitrile, 2-Chloropropanenitrile |
1.2. Safety & Handling this compound is classified as a hazardous substance. The following protocols are mandatory for its safe handling and storage.
-
GHS Hazard Classification: The compound is a flammable liquid and vapor (H226), is toxic if swallowed (H301), in contact with skin (H311), or if inhaled (H331), and causes skin and serious eye irritation (H315, H319).[1]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Required PPE includes:
-
Chemical safety goggles and a face shield.
-
Solvent-resistant gloves (e.g., Butyl rubber).
-
A flame-retardant lab coat.
-
Appropriate respiratory protection (e.g., respirator with a type ABEK filter).
-
-
Handling Procedures: Use spark-proof tools and ground all equipment to prevent static discharge. Avoid all personal contact, including inhalation of vapors. Containers should be kept tightly closed when not in use.
-
Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids. Keep away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and bases.
-
Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound is rooted in its two primary reactive sites. Understanding the reactivity of these sites is key to designing effective synthetic strategies.
-
Electrophilic Carbon Center (C2): The carbon atom bonded to the chlorine is electrophilic. The chlorine atom is a good leaving group, making the molecule susceptible to Sₙ2 reactions with a variety of nucleophiles. This is the primary pathway for forming C-C, C-N, and C-S bonds.
-
Nitrile Group (-C≡N): The nitrile group is relatively stable under many reaction conditions but can be transformed into other valuable functional groups. Most notably, it can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, or reduced to a primary amine.
The diagram below illustrates the dual reactivity of this compound, which allows it to act as a versatile building block.
Caption: Dual reactivity pathways of this compound.
Application Protocols in Pharmaceutical Intermediate Synthesis
The following protocols provide detailed, step-by-step methodologies for key synthetic transformations using this compound.
Protocol 1: Synthesis of 2-Arylpropionitrile Intermediates via Friedel-Crafts Alkylation (Precursors to Profen NSAIDs)
Scientific Rationale: The 2-arylpropionic acid scaffold is the core structure of the "profen" class of NSAIDs, including widely used drugs like ibuprofen and ketoprofen.[2][3] A highly effective method for creating this scaffold is through the Friedel-Crafts alkylation of an aromatic ring with an electrophile containing the propionitrile side chain.[4] this compound, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), generates an electrophilic species that alkylates the aromatic ring. The resulting 2-arylpropionitrile is a direct precursor that can be hydrolyzed to the final profen API.[5]
Case Study Workflow: Synthesis of a Ketoprofen Precursor This protocol outlines the synthesis of 3-(1-cyanoethyl)benzophenone, a key intermediate which can be hydrolyzed to form Ketoprofen.[5]
Caption: Synthetic workflow for Ketoprofen via a propionitrile intermediate.
Step-by-Step Protocol:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet (connected to a scrubber), and a dropping funnel. Maintain the system under an inert atmosphere (e.g., dry nitrogen or argon).
-
Charge Catalyst and Solvent: To the flask, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a suitable dry, non-polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Cool the suspension to 0 °C in an ice bath.
-
Add Reactants: In the dropping funnel, prepare a solution of the aromatic substrate (e.g., benzophenone, 1.0 equivalent) and this compound (1.1 equivalents) in the same solvent.
-
Reaction Execution: Add the reactant solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Causality Note: The Lewis acid (AlCl₃) coordinates with the chlorine atom of this compound, generating a secondary carbocation or a highly polarized complex that acts as the electrophile for the aromatic substitution.[6][7] Dropwise addition at low temperature is crucial to control the initial exotherm and prevent side reactions.
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum salts and separates the organic phase.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with additional solvent (e.g., DCM, 2x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product (2-arylpropionitrile intermediate) by column chromatography on silica gel or by vacuum distillation.
-
Subsequent Hydrolysis: The purified nitrile intermediate is then hydrolyzed to the corresponding carboxylic acid by heating with a strong acid (e.g., H₂SO₄/H₂O) or base (e.g., NaOH/H₂O), followed by acidic work-up, to yield the final API.[5]
Protocol 2: N-Alkylation of Heterocyclic Amines
Scientific Rationale: The introduction of alkyl chains onto nitrogen atoms in heterocyclic scaffolds is a cornerstone of medicinal chemistry. This modification is critical for modulating a compound's potency, selectivity, and pharmacokinetic properties. This compound serves as an effective reagent for introducing a 1-cyanoethyl group onto secondary amines. Direct alkylation of amines with alkyl halides is a standard Sₙ2 reaction, but can lead to over-alkylation.[8][9] The use of a stoichiometric amount of the alkylating agent and a non-nucleophilic base helps to favor mono-alkylation.[10]
General Protocol for N-Alkylation:
-
Apparatus Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the secondary amine substrate (e.g., piperazine derivative, 1.0 equivalent) in a polar aprotic solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF).
-
Add Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5-2.0 equivalents) or diisopropylethylamine (DIPEA, 1.5 equivalents).
-
Causality Note: The base is required to neutralize the HCl that is generated during the reaction, driving the equilibrium towards the product. A non-nucleophilic base is chosen to prevent it from competing with the amine substrate in reacting with the this compound.
-
-
Add Alkylating Agent: Add this compound (1.0-1.1 equivalents) dropwise to the stirred mixture at room temperature.
-
Reaction Execution: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir for 4-24 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting amine.
-
Work-up: After cooling to room temperature, filter off the inorganic salts (if K₂CO₃ was used). Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction and Purification: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Final Purification: Purify the target N-alkylated product by column chromatography on silica gel.
Caption: General scheme for N-alkylation using this compound.
Protocol 3: C-Alkylation of Enolates for Novel Carboxylic Acid Derivatives
Scientific Rationale: The alkylation of enolates is one of the most fundamental methods for carbon-carbon bond formation in organic synthesis.[11][12] The malonic ester synthesis, in particular, provides a robust route to mono-substituted acetic acids. By using this compound as the alkylating agent, this synthesis can be adapted to produce α-substituted propionic acids bearing a nitrile group, which are versatile intermediates for more complex molecules.
General Protocol for Malonic Ester Alkylation:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a stirrer, dropping funnel, and nitrogen inlet.
-
Enolate Formation: In the flask, prepare a solution of sodium ethoxide (NaOEt, 1.0 equivalent) in absolute ethanol. This is done by carefully adding sodium metal to ethanol at 0 °C. To this solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature. Stir for 1 hour to ensure complete formation of the enolate.
-
Causality Note: Sodium ethoxide is a strong base capable of deprotonating the acidic α-hydrogen of diethyl malonate (pKa ≈ 13) to form a nucleophilic enolate ion.[11]
-
-
Alkylation: Add this compound (1.0 equivalent) dropwise via the dropping funnel to the enolate solution. A mild exotherm may be observed. Stir the reaction at room temperature or with gentle heating (reflux) for 2-6 hours.
-
Reaction Monitoring: Follow the disappearance of the diethyl malonate starting material by GC or TLC.
-
Work-up and Hydrolysis: Remove the ethanol under reduced pressure. Add an aqueous solution of sodium hydroxide (e.g., 10-15% NaOH) to the residue and heat at reflux for several hours to hydrolyze both ester groups and the nitrile group.
-
Decarboxylation: After cooling the basic solution, carefully acidify with concentrated HCl until the pH is ~1-2. Gently heat the acidic solution to reflux to effect decarboxylation, which is often observed by the evolution of CO₂ gas.
-
Extraction and Purification: Cool the solution and extract the final carboxylic acid product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Dry the organic extracts, concentrate, and purify the final product by recrystallization or distillation.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the protocols described. Yields are highly substrate-dependent and should be considered representative.
| Protocol | Reaction Type | Key Reagents | Catalyst/Base | Solvent | Typical Temp. | Resulting Intermediate |
| 1 | Friedel-Crafts Alkylation | Aromatic Compound, this compound | AlCl₃ | DCM or DCE | 0 °C to RT | 2-Arylpropionitrile |
| 2 | N-Alkylation | Secondary Amine, this compound | K₂CO₃ or DIPEA | ACN or DMF | 50-80 °C | N-(1-Cyanoethyl)amine |
| 3 | C-Alkylation | Diethyl Malonate, this compound | NaOEt | Ethanol | RT to Reflux | Substituted Dicarboxylic Acid |
Conclusion
This compound is a potent and versatile reagent for the synthesis of pharmaceutical intermediates. Its ability to participate in foundational synthetic transformations such as Friedel-Crafts alkylation, N-alkylation, and C-alkylation makes it an invaluable tool for medicinal chemists. The protocols outlined in this guide demonstrate its utility in constructing the core scaffolds of important drug classes, most notably the profen family of NSAIDs. By understanding its reactivity and adhering to stringent safety procedures, researchers can effectively leverage this compound to accelerate the development of novel and existing pharmaceutical agents.
References
- 1. This compound | C3H4ClN | CID 519225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Synthesis method of ketoprofen - Eureka | Patsnap [eureka.patsnap.com]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Amine alkylation - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 11. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: A Guide to Polymer Grafting from Surfaces Using 2-Chloropropionitrile as a Novel Initiator
For Researchers, Scientists, and Drug Development Professionals
I. Foundational Principles: The "Grafting From" Approach and the Role of 2-Chloropropionitrile
The modification of material surfaces with polymer chains, often termed "polymer brushes," is a powerful technique to tailor surface properties such as wettability, biocompatibility, and adhesion.[1] Among the various methods to create these polymer brushes, the "grafting from" approach offers the ability to achieve high graft densities and well-controlled polymer chain lengths.[2] This technique involves immobilizing an initiator molecule on the surface, from which polymer chains are then grown.[1]
Atom Transfer Radical Polymerization (ATRP) stands out as a robust method for "grafting from" applications due to its controlled, living nature, which allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[3][4] The success of ATRP is critically dependent on the choice of initiator, the transition metal catalyst, and the ligand.[3] While various bromo-initiators are commonly used, this guide explores the application of this compound as a versatile and efficient initiator for surface-initiated ATRP (SI-ATRP).
The efficacy of this compound as an initiator stems from the electron-withdrawing nature of the nitrile group, which activates the adjacent carbon-chlorine bond, facilitating the reversible homolytic cleavage that is central to the ATRP mechanism. This allows for controlled radical polymerization to be initiated from the surface-immobilized this compound molecules.
II. The Experimental Blueprint: A Three-Stage Workflow for Surface Modification
The successful grafting of polymer brushes using this compound involves a sequential, three-stage process: (1) preparation and activation of the substrate surface to introduce reactive hydroxyl groups; (2) covalent immobilization of the this compound initiator; and (3) the surface-initiated polymerization of the desired monomer.
Caption: Overall workflow for polymer brush synthesis using this compound.
III. The Chemistry of Attachment: Immobilizing the Nitrile-Based Initiator
A key step in this process is the covalent attachment of this compound to the substrate. For hydroxyl-terminated surfaces, such as silicon wafers with a native oxide layer, a plausible and effective method is through a Williamson ether synthesis-type reaction. This involves the deprotonation of the surface hydroxyl groups to form highly reactive alkoxides, which then undergo nucleophilic substitution with this compound.
Caption: Proposed reaction scheme for immobilizing this compound.
IV. Detailed Experimental Protocols
A. Stage 1: Substrate Preparation and Activation (Example: Silicon Wafer)
-
Cleaning: Immerse silicon wafers in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes to remove organic residues. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinsing: Thoroughly rinse the wafers with copious amounts of deionized water.
-
Drying: Dry the wafers under a stream of nitrogen and then in a vacuum oven at 110 °C for at least 2 hours to ensure a dry, hydroxylated surface.
B. Stage 2: Immobilization of this compound Initiator
-
Reaction Setup: Place the dry, activated silicon wafers in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent and Base Addition: Add anhydrous, non-protic solvent (e.g., tetrahydrofuran, THF) to the flask, followed by a strong base such as sodium hydride (NaH). The amount of NaH should be in molar excess relative to the estimated surface hydroxyl groups. Allow the mixture to stir for 1-2 hours to facilitate the deprotonation of surface hydroxyls.
-
Initiator Addition: Introduce this compound to the reaction mixture via syringe. The concentration of this compound should be optimized but a starting point is a 10-fold molar excess relative to the base.
-
Reaction: Allow the reaction to proceed at room temperature overnight with gentle stirring.
-
Washing: After the reaction, carefully quench any remaining NaH with a small amount of ethanol. Sequentially rinse the wafers with THF, ethanol, and deionized water to remove unreacted reagents and byproducts.
-
Drying: Dry the initiator-functionalized wafers under a stream of nitrogen.
C. Stage 3: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)
The following is a general protocol for the SI-ATRP of a model monomer, such as methyl methacrylate (MMA).
-
Preparation of Polymerization Solution: In a separate Schlenk flask, prepare the polymerization solution under an inert atmosphere. The specific ratios of monomer, catalyst, and ligand will influence the polymerization rate and control.
-
Degassing: De-gas the polymerization solution by subjecting it to several freeze-pump-thaw cycles.
-
Polymerization: Transfer the de-gassed polymerization solution to the Schlenk flask containing the initiator-functionalized wafers via cannula. Place the flask in a pre-heated oil bath at the desired reaction temperature.
-
Termination: After the desired polymerization time, remove the flask from the oil bath and expose the solution to air to quench the polymerization.
-
Cleaning: Remove the wafers from the polymerization solution and wash them thoroughly with a good solvent for the polymer (e.g., toluene or THF) to remove any non-covalently bound polymer. Sonication can aid in this cleaning step.
-
Final Rinse and Dry: Rinse the polymer-grafted wafers with ethanol and deionized water, then dry under a stream of nitrogen.
| Parameter | Typical Range | Purpose |
| [Monomer]:[Initiator] | 100:1 to 1000:1 | Controls the target molecular weight of the polymer brushes. |
| [Catalyst]:[Ligand] | 1:1 to 1:2 | Forms the active catalyst complex. |
| [Initiator]:[Catalyst] | 10:1 to 1:1 | Influences the rate of polymerization and the degree of control. |
| Temperature (°C) | 25 - 90 | Affects the polymerization kinetics. |
| Time (hours) | 1 - 24 | Determines the final thickness of the polymer brush layer. |
V. Essential Characterization Techniques
To validate the success of each stage of the surface modification process, a suite of surface-sensitive analytical techniques should be employed.
| Technique | Purpose | Expected Outcome |
| Contact Angle Goniometry | To measure changes in surface wettability. | An increase in hydrophobicity after initiator immobilization and a change corresponding to the hydrophilicity/hydrophobicity of the grafted polymer. |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the surface. | Appearance of N 1s and Cl 2p peaks after initiator immobilization. Appearance of characteristic peaks of the polymer after grafting. |
| Ellipsometry | To measure the thickness of the grafted polymer layer. | A measurable increase in thickness after successful polymerization, which can be correlated with reaction time. |
| Atomic Force Microscopy (AFM) | To visualize the surface topography. | An increase in surface roughness and confirmation of a uniform polymer coating. |
VI. Concluding Remarks
The use of this compound as an initiator for surface-initiated ATRP presents a promising avenue for the creation of well-defined polymer brushes on a variety of substrates. The protocols outlined in this guide, while based on established chemical principles, provide a robust starting point for researchers to explore this novel initiator system. The versatility of ATRP allows for the grafting of a wide range of monomers, enabling the fine-tuning of surface properties for applications spanning from biocompatible coatings for medical devices to responsive surfaces for advanced sensors.
VII. References
-
Bai, L., et al. (2017). Synthesis of novel polymer brushes of poly(acrylonitrile-g-N,Nʹ-dimethylaminoethyl methacrylate) by nitrile modification. ResearchGate. Available at: --INVALID-LINK--
-
Husseman, M., et al. (1999). Controlled Synthesis of Polymer Brushes by “Living” Free Radical Polymerization Techniques. Macromolecules.
-
Jones, D. M., et al. (2006). Rapid growth of polymer brushes from immobilized initiators. Journal of the American Chemical Society, 128(28), 9056-9060. Available at: --INVALID-LINK--
-
TCI Chemicals. (n.d.). Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization. Available at: --INVALID-LINK--
-
Wikipedia. (2023). Atom transfer radical polymerization. Available at: --INVALID-LINK--
-
Xin, Z., et al. (2018). Polymer Brushes: Efficient Synthesis and Applications. Accounts of Chemical Research, 51(10), 2547-2557. Available at: --INVALID-LINK--
-
Lindborg, T. (2020). Synthesis and Investigation of nitrile containing polymers derived from lignin. Lund University Publications. Available at: --INVALID-LINK--
-
Herzer, N., et al. (1999). Surface Functionalization and Imaging Using Monolayers and Surface-Grafted Polymer Layers. Journal of the American Chemical Society, 121(15), 3607-3613.
-
Coman, V., et al. (2022). Surface Functionalities of Polymers for Biomaterial Applications. Polymers, 14(13), 2648. Available at: --INVALID-LINK--
-
Kumar, R., et al. (2022). Polymer Grafting and its chemical reactions. Frontiers in Materials, 9. Available at: --INVALID-LINK--
-
Giraud, A., et al. (2021). Grafting of Zwitterionic Polymers on Zirconia Surfaces: An XPS Investigation. Polymers, 13(21), 3798. Available at: --INVALID-LINK--
-
Takarada, M., et al. (2021). Preparing Surface-Functionalized Polymer Films with Hierarchically Ordered Structure by a Combination of Nanoimprinting and Controlled Graft Polymerization. Polymers, 13(15), 2415. Available at: --INVALID-LINK--
-
Georges, M. K., et al. (2000). Atom transfer radical polymerization (ATRP) of styrene and methyl methacrylate with a,a-dichlorotoluene as initiator; a kinetic. Macromolecular Chemistry and Physics, 201(11), 1354-1358.
-
Matyjaszewski, K. (n.d.). Atom Transfer Radical Polymerization. Carnegie Mellon University. Available at: --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Controlled Radical Polymerization Guide. Available at: --INVALID-LINK--
-
Corrigan, N., et al. (2022). Near-infrared-driven photothermal atom transfer radical polymerization. Chemical Science, 13(31), 9048-9055. Available at: --INVALID-LINK--
-
Li, D., et al. (2012). Surface-initiated Polymerization of Azidopropyl Methacrylate and its Film Elaboration via Click Chemistry. ACS Applied Materials & Interfaces, 4(11), 5947-5955. Available at: --INVALID-LINK--
-
Zapotoczny, S., et al. (2019). Surface-Initiated Atom Transfer Radical Polymerization for the Preparation of Well-Defined Organic–Inorganic Hybrid Nanomaterials. Polymers, 11(9), 1509. Available at: --INVALID-LINK--
-
Smith, E. A. (2010). Immobilization of Polymer-Decorated Liquid Crystal Droplets on Chemically Tailored Surfaces. Smith Scholarworks.
-
Lee, S. B., et al. (2007). Surface-initiated atom-transfer radical polymerization (SI-ATRP) of bactericidal polymer brushes on poly(lactic acid) surfaces. Biomacromolecules, 8(11), 3464-3469. Available at: --INVALID-LINK--
-
An, J., et al. (2009). Polymer Brushes via Controlled, Surface-Initiated Atom Transfer Radical Polymerization (ATRP) from Graphene Oxide. Macromolecular Rapid Communications, 30(20), 1741-1745. Available at: --INVALID-LINK--
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Chloropropionitrile Synthesis
Welcome to the technical support center for the synthesis of 2-Chloropropionitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of their this compound synthesis. Here, we address common challenges and provide in-depth, field-proven insights in a direct question-and-answer format to facilitate your experimental success.
Troubleshooting Guide: Enhancing Yield and Purity
This section is dedicated to troubleshooting specific issues that may arise during the synthesis of this compound. We delve into the causality behind these problems and offer practical, validated solutions.
Q1: My this compound synthesis from lactonitrile and thionyl chloride is resulting in a low yield and a thick, difficult-to-stir slurry. What's causing this and how can I improve it?
A1: This is a common issue, particularly when using older methods that employ pyridine as the base. The formation of a thick slurry is often due to the precipitation of pyridine hydrochloride, which can hinder effective mixing and lead to incomplete reaction, ultimately lowering the yield.
Root Cause Analysis:
-
Base Selection: Pyridine, while a common acid scavenger, can form a poorly soluble hydrochloride salt in many organic solvents, leading to the observed slurry.
-
Solvent Choice: An inappropriate solvent may not effectively solubilize the reactants and the hydrochloride salt of the base, exacerbating the slurry issue.
-
Reaction Conditions: Suboptimal temperature control can also contribute to side reactions and poor product formation.
Recommended Solution & Protocol:
To achieve a significant improvement in both yield and reaction manageability, we recommend a modified protocol that utilizes triethylamine as the base and dichloromethane as the solvent. This combination has been shown to produce yields of up to 90% without the problematic slurry formation.[1]
Detailed Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, charge one molar equivalent of distilled lactonitrile and approximately four molar equivalents of dichloromethane.
-
Base Addition: Cool the mixture in an ice bath and add one molar equivalent of triethylamine. Maintain the temperature at 5°C.
-
Thionyl Chloride Addition: Slowly add at least 1.2 molar equivalents of thionyl chloride to the cooled reaction mixture.
-
Reflux: After the addition is complete, bring the reaction mixture to reflux temperature and maintain for a period sufficient for the reaction to complete (monitoring by TLC or GC is recommended).
-
Workup: After cooling, the reaction mixture can be neutralized. The organic phase is then separated, washed with a saturated sodium chloride solution, and dried over anhydrous sodium sulfate.
-
Purification: The crude product is concentrated by distillation, followed by purification via fractional distillation to obtain pure this compound (boiling point: 120-125°C).[1]
Diagram: Improved Synthesis Workflow
Caption: Workflow for high-yield this compound synthesis.
Q2: I am synthesizing 2-Chloropropionic acid from (S)-alanine as a precursor, but the yield is inconsistent. What factors are critical for maximizing the yield in this diazotization reaction?
A2: The conversion of (S)-alanine to (S)-2-chloropropanoic acid via diazotization is a sensitive reaction where precise control over reaction conditions is paramount for achieving high and reproducible yields. Inconsistent yields often stem from poor temperature control and suboptimal reagent addition rates.
Critical Factors for Yield Optimization:
-
Temperature Control: The reaction is highly exothermic. It is crucial to maintain the temperature of the reaction mixture below 5°C, ideally around 0°C, during the addition of sodium nitrite.[2] Higher temperatures can lead to the formation of byproducts such as 2-hydroxypropionic acid (lactic acid) and other decomposition products of the diazonium salt intermediate.
-
Rate of Nitrite Addition: A slow, dropwise addition of the sodium nitrite solution is essential to prevent localized overheating and uncontrolled evolution of nitrogen gas.[2]
-
Vigorous Stirring: Efficient stirring is necessary to ensure rapid dispersion of the reactants and uniform temperature throughout the reaction mixture.[2]
-
Acid Concentration: The reaction is typically carried out in a concentrated hydrochloric acid solution to provide the chloride nucleophile and maintain an acidic environment.[2]
Quantitative Data Summary:
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-5°C | Minimizes byproduct formation |
| NaNO₂ Addition Rate | ~2 mL/min | Prevents localized overheating |
| Stirring | Vigorous | Ensures homogeneity |
| (S)-alanine:NaNO₂ Molar Ratio | 1 : 1.6 | Ensures complete diazotization |
Q3: During the purification of this compound by distillation, I am observing product decomposition or polymerization. How can I avoid this?
A3: this compound can be thermally labile, and prolonged heating at atmospheric pressure can lead to decomposition or polymerization, especially if impurities are present.
Strategies to Prevent Decomposition:
-
Vacuum Distillation: Purifying this compound under reduced pressure will lower its boiling point, thereby minimizing thermal stress on the molecule. The boiling point is reported as 75-77°C at 10 mm Hg.[2]
-
Use of Stabilizers: While not explicitly mentioned in the provided literature for this specific compound, the use of radical inhibitors (e.g., hydroquinone) is a common practice during the distillation of reactive nitriles or chlorinated compounds to prevent polymerization. This should be tested on a small scale first.
-
Inert Atmosphere: Conducting the distillation under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition.
Frequently Asked Questions (FAQs)
Q: What are the primary synthesis routes for this compound?
A: The two main synthetic pathways are:
-
From Lactonitrile: This involves the reaction of lactonitrile with a chlorinating agent, most effectively thionyl chloride, in the presence of a base like triethylamine.[1] This method is often preferred for its high yield.
-
From Alanine: This involves the diazotization of alanine in the presence of a chloride source, which produces 2-chloropropionic acid. The acid can then be converted to the nitrile, though this is a multi-step process. This route is particularly useful for producing enantiomerically pure this compound if a chiral source of alanine is used.[2][3]
Q: Are there any significant safety precautions I should be aware of when working with this compound and its reagents?
A: Yes, safety is paramount.
-
This compound: This compound is toxic and flammable. It can be harmful if swallowed, inhaled, or absorbed through the skin. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Thionyl Chloride: This is a corrosive and lachrymatory substance. It reacts violently with water to release toxic gases (HCl and SO₂). It must be handled with extreme care in a fume hood.
-
Sodium Nitrite and Acid: Mixing sodium nitrite with acid generates nitrous acid, which is unstable and can produce toxic nitrogen oxides. This reaction should be performed at low temperatures with good ventilation.
Q: How can I effectively monitor the progress of the reaction?
A: The reaction progress can be monitored by:
-
Thin-Layer Chromatography (TLC): This is a quick and effective way to qualitatively track the disappearance of the starting material and the appearance of the product.
-
Gas Chromatography (GC): GC provides a more quantitative analysis of the reaction mixture, allowing for the determination of the relative amounts of starting materials, products, and byproducts.
Q: What are some common impurities I might find in my crude this compound, and how do I remove them?
A: Common impurities may include:
-
Unreacted starting materials (lactonitrile, thionyl chloride).
-
The hydrochloride salt of the base used.
-
Byproducts from side reactions, such as 2-hydroxypropionitrile if the chlorination is incomplete.
-
Dichlorinated byproducts.[4]
Purification Strategy:
-
Aqueous Workup: Washing the organic layer with water or a mild base can remove water-soluble impurities and the hydrochloride salt.
-
Drying: Use an anhydrous drying agent like sodium sulfate or magnesium sulfate to remove residual water.
-
Fractional Distillation: This is the most effective method for separating this compound from impurities with different boiling points.[1]
References
Technical Support Center: Synthesis of 2-Chloropropionitrile from Lactonitrile
Welcome to the technical support center for the synthesis of 2-chloropropionitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, address frequently asked questions (FAQs), and explain the underlying chemistry to overcome common challenges in the conversion of lactonitrile to this compound using thionyl chloride (SOCl₂).
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected (<50%). What are the most common causes?
Low yields are a frequent issue, often stemming from side reactions, incomplete conversion, or product loss during workup. The historical method of using pyridine as the base is known to produce yields of only around 50% even after multiple distillations[1].
Primary Causes for Low Yield:
-
Sub-optimal Base Selection: The choice of base is critical. While pyridine is commonly cited, it can lead to the formation of a very thick slurry, making stirring inefficient and trapping the product, thus complicating the workup and lowering the isolated yield[1]. Trialkylamines, such as triethylamine, have been shown to significantly improve yields to ~90% by promoting better reaction consistency and easier processing[1].
-
Presence of Moisture: Thionyl chloride reacts violently with water[2]. Any moisture in the lactonitrile, solvent, or glassware will consume the reagent and introduce HCl, which can catalyze undesirable side reactions. Ensure all glassware is flame- or oven-dried and use anhydrous solvents.
-
Inadequate Temperature Control: The reaction of lactonitrile with thionyl chloride is exothermic. Adding the thionyl chloride too quickly or failing to maintain cooling can cause localized overheating. Elevated temperatures can promote the formation of dark, polymeric byproducts and elimination side reactions.
-
Incorrect Stoichiometry: An insufficient amount of thionyl chloride will lead to incomplete conversion of the starting material. A molar excess of thionyl chloride (e.g., 1.2 equivalents) is often recommended to drive the reaction to completion[1].
Q2: The reaction mixture has turned into a thick, un-stirrable slurry. Why does this happen and how can I prevent it?
This is a classic problem, particularly when using pyridine as the base[1].
Causality:
The slurry is primarily composed of the hydrochloride salt of the base (e.g., pyridinium chloride or triethylammonium chloride) precipitating from the reaction solvent[3]. This salt is formed as the base neutralizes the HCl generated during the reaction. The reaction between the lactonitrile's hydroxyl group and thionyl chloride produces an intermediate chlorosulfite, which then decomposes to the final product, SO₂, and HCl. The base is essential to scavenge this HCl.
Troubleshooting & Prevention:
-
Solvent and Base Selection: Using a solvent that can better suspend the salt, like dichloromethane, in combination with triethylamine instead of pyridine, has been shown to result in a more manageable reaction mixture[1].
-
Sufficient Solvent: Ensure an adequate volume of solvent is used to keep the mixture mobile. Highly concentrated reactions are more prone to becoming excessively thick.
-
Efficient Stirring: Use a powerful overhead mechanical stirrer, especially for larger-scale reactions, to maintain homogeneity as the salt precipitates.
Q3: My final product is dark brown or black. What causes this discoloration and how does it affect my product?
Discoloration is a strong indicator of decomposition and the formation of complex, high-molecular-weight impurities.
Potential Causes:
-
High Reaction Temperature: Overheating is the most common cause. Uncontrolled exotherms can lead to the decomposition of lactonitrile or the product itself.
-
Instability of Starting Material: Lactonitrile can be unstable. Ensure it is purified (e.g., by distillation) before use if its quality is uncertain.
-
Acid-Catalyzed Side Reactions: If the base is not added efficiently or is insufficient, the generated HCl can catalyze polymerization or decomposition pathways, leading to tarry, colored materials.
The presence of these colored impurities will necessitate more rigorous purification steps (e.g., multiple distillations, column chromatography) and can significantly reduce the final yield.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield (<50%) | 1. Use of pyridine as base. 2. Presence of moisture. 3. Poor temperature control. 4. Insufficient SOCl₂. | 1. Switch to triethylamine as the base for improved yield and processing[1]. 2. Flame-dry all glassware and use anhydrous solvents. 3. Add SOCl₂ dropwise at 0 °C or below. Maintain cooling throughout the addition. 4. Use at least 1.2 molar equivalents of SOCl₂ relative to lactonitrile[1]. |
| Thick Slurry Formation | 1. Precipitation of amine hydrochloride salt. 2. High reaction concentration. | 1. Use a solvent like dichloromethane that provides a manageable slurry with triethylamine[1]. 2. Increase solvent volume. 3. Use a high-torque mechanical stirrer. |
| Dark Reaction Mixture | 1. Reaction overheating. 2. Impure lactonitrile. 3. Insufficient base. | 1. Strict temperature control is critical. Add SOCl₂ slowly to a cooled (0 °C) solution of lactonitrile and base. 2. Distill lactonitrile before use. 3. Ensure at least one molar equivalent of base is used. |
| Product Fails Purity Specs (GC/NMR) | 1. Residual starting material. 2. Formation of oligomers. 3. Elimination to form acrylonitrile. | 1. Increase the amount of SOCl₂ and/or reaction time. 2. Maintain low temperatures to minimize polymerization. Purify by fractional distillation. 3. Avoid high temperatures during reaction and distillation. |
Reaction Mechanisms & Side Reactions
The desired synthesis proceeds through a well-understood pathway, but competing side reactions can divert material and reduce yield.
Primary Reaction Pathway
The reaction of the hydroxyl group in lactonitrile with thionyl chloride forms an intermediate alkyl chlorosulfite. In the presence of a base like pyridine or triethylamine, this intermediate is attacked by a chloride ion in an Sₙ2 fashion to yield the desired this compound with inversion of configuration[4]. The base plays the dual role of neutralizing the generated HCl and facilitating the nucleophilic substitution.
Caption: Desired reaction pathway for this compound synthesis.
Common Side Reaction Pathways
Several side reactions can occur, particularly under non-optimal conditions. The formation of polymeric material and the generation of amine salts are the most significant from a practical standpoint.
Caption: Major side reactions and byproduct formations.
Recommended Experimental Protocol (High-Yield Method)
This protocol is based on an improved method that utilizes triethylamine to achieve higher yields and better processability[1].
Materials:
-
Lactonitrile (1.0 eq)
-
Thionyl chloride (1.2 eq)
-
Triethylamine (1.0 eq)
-
Dichloromethane (anhydrous)
Procedure:
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-salt bath.
-
Reagent Charging: Charge the flask with lactonitrile, triethylamine, and dichloromethane. Begin stirring and cool the mixture to 0 °C.
-
Thionyl Chloride Addition: Add thionyl chloride to the dropping funnel. Add the thionyl chloride dropwise to the stirred reaction mixture over 1-2 hours, ensuring the internal temperature does not rise above 5 °C. A white precipitate (triethylammonium chloride) will form.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by TLC or GC.
-
Workup:
-
Cool the mixture again in an ice bath.
-
Slowly quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate[1].
-
-
Purification:
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation to afford this compound as a colorless liquid (b.p. 120-122 °C)[1].
-
References
- 1. US4476059A - Chloroacetonitrile synthesis - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. FR2844792A1 - Synthesis of this compound by a two stage process using a chlorinating agent formed from phosgene followed by reaction with lactonitrile, useful in agrochemistry - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Crude 2-Chloropropionitrile by Distillation
Welcome to the technical support center for the purification of crude 2-chloropropionitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the distillation of this versatile chemical intermediate. Our focus is on providing practical, experience-driven insights to ensure the safe and efficient purification of your material.
Introduction to the Challenges in this compound Distillation
This compound is a valuable reagent, but its purification by distillation is not without its challenges. As a flammable, toxic, and potentially thermally sensitive compound, careful consideration of the distillation parameters is paramount.[1] This guide will walk you through potential issues, from pressure fluctuations to product decomposition, providing you with the knowledge to diagnose and resolve them effectively.
Physical Properties of this compound
A thorough understanding of the physical properties of this compound is the foundation of a successful distillation. The following table summarizes key data:
| Property | Value | Source(s) |
| Molecular Formula | C₃H₄ClN | [2] |
| Molecular Weight | 89.52 g/mol | [1][3] |
| Boiling Point (lit.) | 120-122 °C at 760 mmHg | [2] |
| Density | 1.012 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.413 | [2] |
| Flash Point | 33 °C (91.4 °F) - closed cup | [3] |
| Appearance | Colorless to light yellow liquid | [2] |
Frequently Asked Questions (FAQs)
Q1: My this compound is turning dark during distillation. What is causing this and how can I prevent it?
A1: Darkening of the distillation pot is a common sign of thermal decomposition. When heated, this compound can eliminate hydrogen chloride, leading to the formation of colored, polymeric byproducts.[2] The isomer, 3-chloropropionitrile, is known to begin decomposing above 130 °C.[4]
Troubleshooting Steps:
-
Reduce the Distillation Temperature: The most effective way to prevent decomposition is to lower the pot temperature. This is achieved by performing the distillation under reduced pressure (vacuum distillation). By lowering the pressure, the boiling point of this compound is significantly reduced.
-
Ensure a Homogeneous Heating Source: Use a heating mantle with a stirrer or an oil bath to ensure even heating of the distillation flask. This prevents localized overheating.
-
Minimize Residence Time: Do not heat the crude material for longer than necessary. Plan your distillation to proceed efficiently once the desired temperature and pressure are reached.
Q2: I'm having trouble achieving a stable vacuum in my distillation setup. What are the likely causes?
A2: An unstable or poor vacuum is a frequent issue in vacuum distillation and can lead to inefficient separation and thermal decomposition due to higher-than-expected boiling points.[5][6]
Troubleshooting Steps:
-
Check for Leaks: The most common cause of vacuum problems is leaks in the system.[7][8]
-
Joints: Ensure all ground glass joints are properly sealed with a suitable vacuum grease.
-
Tubing: Inspect all vacuum tubing for cracks or loose connections.
-
"Wiggle Test": Gently move hoses and connections to see if the vacuum pressure changes, which can indicate a loose fitting.[8]
-
-
Vacuum Pump Performance:
-
Oil Change: The oil in your vacuum pump may be contaminated. Change the oil according to the manufacturer's recommendations.
-
Cold Trap: Ensure your cold trap (if used) is sufficiently cold (e.g., with dry ice/acetone or a cryocooler) to prevent volatile substances from entering and contaminating the pump oil.
-
-
System Integrity:
-
Glassware: Check all glassware for hairline cracks that may not be visible at first glance.
-
Q3: The distillation is proceeding very slowly, even at the correct temperature and pressure. What could be the issue?
A3: A slow distillation rate can be due to several factors related to heat transfer and vapor path.
Troubleshooting Steps:
-
Insufficient Heating: The heating mantle or oil bath may not be providing enough energy to the system. Ensure the temperature is set appropriately and that there is good contact between the heat source and the distillation flask.
-
Inadequate Insulation: The distillation column and head should be well-insulated (e.g., with glass wool or aluminum foil) to prevent heat loss and maintain the temperature gradient necessary for efficient separation.[9]
-
Flooding of the Column: If you are using a fractionating column, excessive heating can cause "flooding," where the liquid returning down the column obstructs the vapor rising up. Reduce the heating rate to allow for proper vapor-liquid equilibrium.
Troubleshooting Guide: Common Distillation Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is contaminated with a lower-boiling impurity. | - Inefficient fractionating column.- Distillation rate is too fast. | - Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column).- Slow down the distillation rate by reducing the heat input. |
| Product is contaminated with a higher-boiling impurity. | - "Bumping" of the liquid in the distillation pot.- Distillation carried to dryness. | - Use boiling chips or a magnetic stirrer to ensure smooth boiling.- Stop the distillation before the pot is completely dry to prevent contamination with non-volatile residues. |
| The distillate is not clear. | - Presence of an aerosol or fine mist.- Contamination from vacuum grease. | - Ensure the vapor velocity is not too high.- Apply vacuum grease sparingly and ensure it does not come into contact with the distillate path. |
| Sudden pressure increase during distillation. | - Outgassing of dissolved gases from the crude material.- A leak has developed in the system. | - Initially, apply vacuum slowly to the cold system to remove dissolved gases.- Re-check all connections for leaks. |
Step-by-Step Experimental Protocol: Fractional Vacuum Distillation of this compound
Safety First: this compound is flammable and toxic if swallowed, inhaled, or in contact with skin.[1] It is also a skin and eye irritant. All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, must be worn.[3]
-
Assemble the Distillation Apparatus:
-
Set up a fractional distillation apparatus as shown in the diagram below. Use a heating mantle with a magnetic stirrer as the heat source.
-
Lightly grease all ground glass joints with a suitable vacuum grease.
-
Place a magnetic stir bar in the round-bottom distillation flask.
-
-
Charge the Flask:
-
Charge the crude this compound into the distillation flask. Do not fill the flask more than two-thirds full.
-
-
Secure the System:
-
Ensure all clamps are secure and the apparatus is stable.
-
Connect the vacuum source to the distillation adapter. If using a vacuum pump, include a cold trap between the apparatus and the pump.
-
-
Evacuate the System:
-
Begin stirring the crude material.
-
Slowly and carefully apply the vacuum. Monitor the pressure using a manometer.
-
-
Begin Heating:
-
Once the desired vacuum is achieved and stable, begin heating the distillation flask.
-
Increase the temperature gradually to avoid bumping.
-
-
Collect the Fractions:
-
Monitor the temperature at the distillation head.
-
Collect any low-boiling forerun in a separate receiving flask.
-
When the temperature at the head stabilizes at the boiling point of this compound at the working pressure, switch to a clean receiving flask to collect the main fraction.
-
-
Shutdown:
-
Once the main fraction has been collected, stop the heating and allow the system to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure before disassembling the apparatus.
-
Visualizations
Experimental Workflow for Distillation
Caption: Workflow for the purification of this compound.
Troubleshooting Logic for Distillation Issues
Caption: Troubleshooting logic for common distillation problems.
References
- 1. This compound | C3H4ClN | CID 519225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1617-17-0 [chemicalbook.com]
- 3. This compound 95 1617-17-0 [sigmaaldrich.com]
- 4. 3-Chloropropionitrile | C3H4ClN | CID 10963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 6. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 7. njhjchem.com [njhjchem.com]
- 8. beakerandwrench.com [beakerandwrench.com]
- 9. Fractional distillation - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 2-Chloropropionitrile Reaction Mixtures
Welcome to the technical support guide for handling reactions involving 2-Chloropropionitrile (α-chloropropionitrile). This resource is designed for researchers, chemists, and process development professionals to effectively troubleshoot and purify reaction mixtures, ensuring the integrity and quality of your target molecules. Given the reactivity of this compound, a variety of impurities can arise, and this guide provides a systematic approach to their identification and removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my this compound reaction?
A1: Impurities largely depend on the reaction conditions (e.g., base, solvent, temperature) and the nature of your nucleophile. However, common classes of impurities include:
-
Unreacted Starting Materials: Residual this compound and any unconsumed nucleophiles or reagents.
-
Hydrolysis Products: The nitrile group is susceptible to hydrolysis, especially under acidic or basic conditions in the presence of water, forming 2-chloropropionamide and subsequently 2-chloropropionic acid.[1]
-
Elimination Products: In the presence of a strong, non-nucleophilic base, E2 elimination can occur to yield acrylonitrile. Weaker bases may promote E1 elimination.[2]
-
Side-Products from the Nucleophile: For example, with amine nucleophiles, over-alkylation can lead to secondary, tertiary, or even quaternary ammonium salts.[3]
-
Solvent-Related Impurities: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be difficult to remove and may interfere with purification.[4]
-
Polymerization Products: Aminonitriles, in particular, can be unstable and prone to polymerization.[1]
Q2: My starting this compound is old. Could this be a source of impurities?
A2: Absolutely. Older bottles of haloalkanenitriles may undergo slow decomposition. It is a recommended practice to distill older bottles of chloropropionitrile before use to remove any non-volatile impurities or decomposition products.[5]
Q3: How can I monitor the progress of my reaction to minimize impurity formation?
A3: Reaction monitoring is crucial. The choice of technique depends on your specific reaction:
-
Thin-Layer Chromatography (TLC): A quick and effective way to qualitatively track the consumption of starting materials and the formation of the product.
-
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): Ideal for volatile compounds, providing quantitative data on the reaction components.[6][7] This is a standard method for analyzing the purity of this compound and related compounds.[7][8]
-
High-Performance Liquid Chromatography (HPLC): Suitable for less volatile or thermally sensitive compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information and quantitative analysis of the reaction mixture.[9]
Q4: I'm seeing an unexpected exothermic reaction. What could be the cause?
A4: Reactions involving this compound, particularly with strong nucleophiles like thiourea, can be highly exothermic.[5] This can lead to uncontrolled side reactions and impurity formation. It is critical to control the reaction temperature, often by using slow, portion-wise addition of reagents and employing an ice bath for cooling.
Troubleshooting Guides
This section provides structured guidance for common issues encountered during the workup and purification of this compound reactions.
Issue 1: Persistent Water-Soluble Impurities
Symptom: After an initial aqueous workup, your organic layer is clean by TLC, but after solvent removal, the crude product weight is too high, and NMR analysis shows persistent impurities. This is common when using polar aprotic solvents like DMF, DMSO, or acetonitrile.[4]
Causality: These solvents have high boiling points and are miscible with both water and many organic solvents, making them difficult to remove through standard extraction procedures.[4]
Troubleshooting Protocol:
-
Initial Assessment: Confirm the presence of the solvent using ¹H NMR.
-
Solvent Removal Strategy:
-
For Acetonitrile, THF, Alcohols: If your product is not volatile, the most effective method is to remove the bulk of the solvent via rotary evaporation before proceeding with an aqueous workup.[4]
-
For DMF and DMSO: These high-boiling point solvents are challenging.
-
Dilution and Extensive Washing: Dilute the reaction mixture significantly with an appropriate extraction solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer multiple times with water (at least 5-10 volumes of water per volume of DMF/DMSO).[10] A final wash with brine (saturated aqueous NaCl) can help break emulsions and remove residual water from the organic layer.[11][12]
-
Azeotropic Removal: For stubborn traces of DMF, co-evaporation with a high-boiling hydrocarbon like heptane or toluene under reduced pressure can be effective.
-
-
Issue 2: Formation of Elimination Byproducts (Acrylonitrile)
Symptom: GC-MS or NMR analysis of your crude product shows the presence of acrylonitrile.
Causality: This occurs via an elimination reaction of HCl from this compound. This side reaction is favored by strong, sterically hindered bases and higher reaction temperatures.[2]
Troubleshooting Workflow:
Caption: Decision workflow for addressing acrylonitrile impurity.
Issue 3: Hydrolysis of the Nitrile Group
Symptom: Your product analysis (e.g., IR, NMR, MS) indicates the presence of an amide (2-chloropropionamide) or a carboxylic acid (2-chloropropionic acid).
Causality: The nitrile group can hydrolyze in the presence of water, a reaction catalyzed by either acid or base.[1] Prolonged reaction times or workups in aqueous acidic/basic conditions increase the likelihood of hydrolysis.
Mitigation and Purification Strategy:
-
Prevention during Reaction:
-
Use anhydrous solvents and reagents if the reaction chemistry allows.
-
Perform the reaction under an inert atmosphere (e.g., Nitrogen, Argon) to exclude atmospheric moisture.
-
-
Workup Adjustments:
-
Minimize the time the reaction mixture is in contact with aqueous acid or base.
-
Use buffered solutions for pH adjustment where possible.
-
-
Purification:
-
Acidic Impurity (2-chloropropionic acid): During an extractive workup, wash the organic layer with a mild base like saturated aqueous sodium bicarbonate (NaHCO₃). The acid will be deprotonated to its carboxylate salt and partition into the aqueous layer.
-
Amide Impurity (2-chloropropionamide): This is more challenging as amides can have intermediate polarity. Purification by silica gel column chromatography is often the most effective method.
-
Experimental Protocols
Protocol 1: General Extractive Workup
This procedure is a starting point for isolating a neutral, water-insoluble product from a reaction mixture.[11][13]
-
Quenching: Cool the reaction mixture in an ice bath. Slowly add water or a suitable quenching solution (e.g., saturated aqueous NH₄Cl for organometallic reagents) to stop the reaction.[10]
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Use enough solvent to create two distinct layers.
-
Washing:
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[11]
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.[13]
Protocol 2: Purification by Fractional Distillation
This method is suitable if your desired product and the major impurities have sufficiently different boiling points. This compound itself has a boiling point of 120-122 °C.[14]
-
Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column), distillation head, condenser, and receiving flasks.
-
Distillation:
-
Heat the crude material in the distillation flask gently.
-
Collect the initial fraction (forerun), which will contain lower-boiling impurities.
-
Carefully monitor the temperature at the distillation head. Collect the fraction that distills at the expected boiling point of your product.
-
Stop the distillation before the pot runs dry to avoid the concentration of potentially unstable high-boiling residues.
-
Data Summary Table
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |
| This compound | C₃H₄ClN | 89.52[15] | 120-122 | 1.012 |
| Acrylonitrile | C₃H₃N | 53.06 | 77 | 0.81 |
| 2-Chloropropionic acid | C₃H₅ClO₂ | 108.52 | 186 | 1.25 |
| 2-Chloropropionamide | C₃H₆ClNO | 107.54 | 123-124 | N/A |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Workup [chem.rochester.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. CN112240913A - Method for measuring 2-chloropropionyl chloride related substances by GC (gas chromatography) - Google Patents [patents.google.com]
- 8. CN110687226B - Method for measuring content of 2-chloropropionic acid in iopamidol - Google Patents [patents.google.com]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 14. This compound | 1617-17-0 [chemicalbook.com]
- 15. This compound | C3H4ClN | CID 519225 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Controlling the Exothermic Reaction of Lactonitrile and Thionyl Chloride
Prepared by the Office of Senior Application Scientists
Document ID: TSC-2025-LC-TC-001 Revision: 1.0 For Internal Use and Distribution to Qualified Professionals Only
Introduction: The Synthesis of 2-Chloropropionyl Chloride
The reaction of lactonitrile with thionyl chloride (SOCl₂) is a common and effective method for the synthesis of 2-chloropropionyl chloride, a valuable intermediate in the pharmaceutical and agrochemical industries. This transformation involves the conversion of both the hydroxyl and nitrile functional groups of lactonitrile. However, the reaction is notoriously energetic and poses significant safety risks if not properly controlled. The primary hazards stem from a highly exothermic reaction profile and the evolution of toxic gases, including sulfur dioxide (SO₂) and hydrogen chloride (HCl).[1]
A thermal runaway, which is a rapid, uncontrolled increase in temperature, can occur, leading to vigorous gas evolution, pressure buildup, and potentially explosive decomposition.[2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals safely and effectively manage this challenging but critical reaction.
Section 1: Understanding the Core Hazard: Reaction Energetics
The primary exothermic event is the reaction of the hydroxyl group of lactonitrile with thionyl chloride. This is analogous to the well-documented reaction between an alcohol or a carboxylic acid and thionyl chloride to form an alkyl or acyl chloride, respectively.[4][5][6] This process converts the hydroxyl group into an excellent leaving group, facilitating its substitution. The reaction proceeds via a highly reactive intermediate that decomposes, releasing significant thermal energy and gaseous byproducts (SO₂ and HCl).[5][6][7]
Caption: Reaction pathway highlighting the exothermic step.
Section 2: Proactive Control & Best Practices
Effective control is achieved by managing the rate of heat generation relative to the rate of heat removal. The following protocols are designed to prevent thermal excursions before they begin.
Experimental Setup Protocol
-
Glassware & Assembly: Use a jacketed glass reactor connected to a circulating chiller/heater for precise temperature control. Ensure all glassware is oven-dried and assembled under a dry, inert atmosphere (Nitrogen or Argon) to prevent reaction with moisture.[8]
-
Stirring: Employ a robust overhead mechanical stirrer. Magnetic stirring may be insufficient for maintaining homogeneity, leading to localized "hot spots."
-
Temperature Monitoring: Place a thermocouple probe directly into the reaction mixture to monitor the internal temperature (Tᵢ). Do not rely solely on the cooling bath temperature (Tₐ).
-
Reagent Addition: Use a syringe pump for the slow, controlled, subsurface addition of thionyl chloride. This is the most critical control point.
-
Gas Scrubber: Vent the reactor through a series of at least two gas scrubbers containing a sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution to neutralize the toxic SO₂ and HCl off-gases.[1]
Caption: Recommended workflow for a safe experimental setup.
Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale & Expertise |
| Temperature | -10°C to 5°C[9][10][11] | Maintains a low energy state, providing a larger safety margin. The rate of heat generation is significantly reduced at lower temperatures. |
| Reagent Ratio | 1.1 - 1.5 equivalents of SOCl₂ | A slight excess of thionyl chloride ensures complete conversion of the hydroxyl group. A large excess increases the thermal risk and waste burden. |
| Addition Time | 2 - 5 hours (scale-dependent)[9] | Slow addition is the primary method for controlling the rate of the exothermic reaction, ensuring heat can be removed by the cooling system as it is generated. |
| Catalyst | Pyridine or DMF (catalytic amounts) | Basic catalysts like pyridine or DMF can accelerate the reaction.[10] Use with extreme caution as this also increases the rate of heat evolution. |
Section 3: Troubleshooting Guide
This section addresses specific issues in a direct question-and-answer format.
Q1: My internal reaction temperature (Tᵢ) is rising rapidly and approaching my safety limit. What should I do immediately?
A1: This is a potential thermal runaway. Act immediately and decisively.
-
Stop Reagent Addition: Immediately stop the addition of thionyl chloride. This removes the fuel for the exothermic reaction.
-
Increase Cooling: Set your circulator to its maximum cooling setting. If necessary, supplement the cooling bath with dry ice/acetone.
-
Do NOT Add Quenching Agent: Do not add water or alcohol directly to the hot reaction. This will cause a violent, uncontrolled reaction with the excess thionyl chloride.[12]
-
Prepare for Emergency: Alert colleagues and ensure a clear path of egress. Have appropriate fire extinguishing equipment (e.g., dry powder) on standby.
-
If Control is Lost: If the temperature continues to rise uncontrollably, evacuate the area and initiate emergency procedures.
Caption: Decision tree for a temperature excursion event.
Q2: The reaction mixture has turned dark brown or black. What does this signify?
A2: Dark coloration or charring is a strong indicator of decomposition, likely caused by a thermal excursion (hot spot). The desired product, 2-chloropropionyl chloride, has limited thermal stability. This side reaction reduces yield and creates complex impurities that are difficult to remove during purification. The root cause is almost always inadequate temperature control or poor mixing.
Q3: Gas evolution is too vigorous and is overwhelming my scrubber system. What should I do?
A3: This is a direct consequence of the reaction proceeding too quickly.
-
Immediate Action: Stop the thionyl chloride addition. The rate of gas evolution is directly proportional to the rate of reaction.
-
Future Prevention: In subsequent experiments, decrease the addition rate and/or lower the reaction temperature. You may also need to increase the size or concentration of your caustic scrubbing solution.
Q4: My final product yield is low and/or the purity is poor after distillation.
A4: Several factors can contribute to this:
-
Incomplete Reaction: Insufficient thionyl chloride or reaction time.
-
Thermal Decomposition: As mentioned in Q2, localized or bulk overheating can degrade the product.
-
Hydrolysis: The product, an acyl chloride, is highly sensitive to moisture.[13] Ensure all glassware is dry and the reaction is performed under a strictly inert atmosphere. Any moisture during the workup or distillation will hydrolyze the product back to 2-chloropropionic acid.
-
Distillation Issues: The boiling point of 2-chloropropionyl chloride is approximately 110-111°C.[13][14] Distillation must be performed carefully, often under reduced pressure, to avoid thermal decomposition.[9]
Section 4: Frequently Asked Questions (FAQs)
Q: What is the best way to quench the reaction and remove excess thionyl chloride?
A: The method depends on the stability of your product.
-
Distillation (Preferred for Acyl Chlorides): The safest and cleanest method is to remove excess thionyl chloride (boiling point ~76°C) by distillation, often under reduced pressure.[1] This avoids introducing water which would destroy the product. A base trap (KOH or NaOH) must be used to protect the vacuum pump.[1][15]
-
Chemical Quenching (Use with Caution): For more stable products, the reaction mixture can be very slowly and cautiously added to a cold, stirred solution of sodium bicarbonate or sodium carbonate.[16] This is highly exothermic and releases large volumes of gas (CO₂, SO₂, HCl) and must be done in an efficient fume hood with extreme care.
Q: Are there any common side reactions to be aware of?
A: Yes. Besides thermal decomposition, polymerization of lactonitrile or the product can occur, especially if the reaction is heated for too long.[10] The formation of oligomers can result in an oily or viscous crude product that is difficult to purify.[17]
Q: What are the critical safety precautions for handling the reagents?
A: Both reagents are highly hazardous.
-
Thionyl Chloride (SOCl₂): Corrosive, toxic if inhaled, and reacts violently with water.[8][12][18][19] Always handle in a chemical fume hood while wearing acid-resistant gloves, a lab coat, and chemical safety goggles.[1]
-
Lactonitrile: Highly toxic by all routes of exposure (inhalation, ingestion, skin contact).[20] It can release hydrogen cyanide gas. Work in a fume hood and wear appropriate personal protective equipment (PPE).
References
- 1. benchchem.com [benchchem.com]
- 2. Can the Thermal Runaway of a Thionyl Chloride Cells Generate a Shock Wave? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lithium-Ion Battery Thermal Runaway: What’s the Big Deal? – LION Smart GmbH [lionsmart.com]
- 4. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. CN103408416A - Synthesis method of high-purity D-2-chloropropionyl chloride - Google Patents [patents.google.com]
- 10. Method for preparing 2-chloropropionyl chloride with high optical activity - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN101633614B - Synthesis method of D-(+)-2-chloropropionyl chloride - Google Patents [patents.google.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. 2-Chloropropionyl Chloride|CAS 7623-09-8|Supplier [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. assets.thermofisher.cn [assets.thermofisher.cn]
- 19. fishersci.com [fishersci.com]
- 20. LACTONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Guide to the Safe Storage and Handling of 2-Chloropropionitrile
Introduction: Understanding the Hazard
2-Chloropropionitrile (C₃H₄ClN, CAS No. 1617-17-0) is a versatile reagent used in the synthesis of various compounds, including pharmaceuticals and agrochemicals.[1][2] However, its utility is matched by its inherent instability. Like many halogenated nitriles, this compound is susceptible to spontaneous and often violent polymerization, particularly when exposed to heat, contaminants, or improper storage conditions.[3] This guide provides a comprehensive, question-and-answer-based resource for researchers and professionals to mitigate these risks, ensuring both experimental integrity and laboratory safety. We will delve into the causality behind its instability and provide actionable protocols for safe storage and handling.
Frequently Asked Questions (FAQs)
Q1: What makes this compound so prone to polymerization?
A1: The instability of this compound stems from two primary chemical features: the electron-withdrawing nitrile group (-C≡N) and the labile chlorine atom on the adjacent carbon. This combination creates a molecule susceptible to multiple polymerization pathways:
-
Acid-Catalyzed Polymerization: Trace amounts of moisture can hydrolyze the nitrile group or the chlorine atom, generating acidic byproducts like HCl.[4] These acids can protonate the nitrogen of the nitrile group, initiating a cationic polymerization cascade. This is often the primary and most insidious cause of runaway reactions in storage.
-
Free-Radical Polymerization: Although less common during storage unless initiated by contaminants or high energy (like UV light), the molecule can undergo free-radical polymerization, similar to other vinyl-type monomers.[5]
-
Thermal Decomposition: When heated, this compound can decompose, emitting highly toxic fumes of hydrogen cyanide, nitrogen oxides, and hydrogen chloride, which can also catalyze further decomposition and polymerization.[2]
Q2: I've just received a new bottle. What are the immediate signs of instability I should look for?
A2: Upon receipt and before every use, a quick visual and physical inspection is critical. The key indicators of potential polymerization or degradation are:
-
Discoloration: A pure sample should be a colorless to very pale yellow liquid. Any progression to a distinct yellow, amber, or brown color indicates the formation of degradation products and an increased risk of polymerization.
-
Increased Viscosity: The liquid should flow freely. Any noticeable thickening or sluggishness when the container is gently swirled is a strong warning sign that polymerization has begun.
-
Solid Formation: The presence of any solid precipitate or crystalline material is a definitive sign of advanced polymerization.
-
Gas Evolution/Pressure Buildup: If the container appears swollen or releases pressure upon opening (a distinct "psst" sound), it indicates gas-forming decomposition reactions are occurring. Extreme caution is warranted in this situation.
If any of these signs are present, do not use the material. Isolate the container in a blast shield within a fume hood and consult your institution's environmental health and safety (EHS) office for emergency disposal procedures.
Q3: What are the definitive, non-negotiable storage conditions for this compound?
A3: Adherence to strict storage protocols is the most effective preventative measure. The following conditions are mandatory:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of all chemical reactions, including hydrolysis and spontaneous polymerization.[3] |
| Atmosphere | Inert Gas Blanket (Nitrogen or Argon) | Prevents contact with atmospheric moisture and oxygen, mitigating acid-catalyzed hydrolysis and potential oxidation.[6] |
| Container | Original, tightly sealed amber glass bottle. | Prevents light exposure and ensures compatibility. The cap liner must be intact and inert (e.g., PTFE). |
| Inhibitors | Ensure the product was supplied with a stabilizer. | Commercial products are often stabilized. However, inhibitors are consumed over time. |
| Location | Store in a designated flammables refrigerator, away from incompatible materials. | This compound is a flammable liquid.[1] It must be segregated from strong bases, oxidizing agents, and acids.[7] |
Troubleshooting Guide: Proactive Problem Solving
This section addresses specific scenarios you may encounter and provides a logical workflow for assessment and correction.
Scenario 1: My this compound has turned yellow, but its viscosity seems normal.
-
Primary Suspected Cause: The most likely cause is the initial stage of acid-catalyzed degradation due to inhibitor depletion or minor exposure to moisture/air. The color change is from the formation of conjugated oligomers or other chromophoric byproducts.
-
Verification Protocol:
-
Work in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, a face shield, and chemical-resistant gloves.[1]
-
Carefully open the container, listening for any pressure release.
-
Using a clean, dry glass pipette, transfer a small aliquot (approx. 0.5 mL) to a dry test tube.
-
Introduce a strip of dry litmus or pH paper into the vapor above the liquid (do not dip it in). An acidic vapor indicates the presence of HCl from hydrolysis.
-
-
Corrective Action:
-
If the vapor is acidic, the material is actively degrading. While it may be possible to re-stabilize it for immediate use by adding a small amount of an acid scavenger (like a non-nucleophilic base, e.g., proton sponge, in minute quantities) or a radical inhibitor, this is an advanced procedure and carries significant risk.
-
Recommended Action: The safest course is to dispose of the material according to your institution's hazardous waste protocols. The risk of a runaway reaction outweighs the benefit of salvaging the reagent.
-
Scenario 2: The material has become noticeably viscous and is dark brown.
-
Primary Suspected Cause: Advanced, active polymerization is occurring. The material is in a highly unstable and dangerous state. The reaction can accelerate exponentially and exothermically.
-
Immediate Actions (DO NOT DELAY):
-
DO NOT ATTEMPT TO OPEN THE CONTAINER. Changes in pressure could cause catastrophic failure of the container.
-
DO NOT MOVE THE CONTAINER UNNECESSARILY. Mechanical shock could accelerate the reaction.
-
Carefully place the container inside a blast shield or secondary containment within a fume hood.
-
Alert all personnel in the immediate area.
-
Contact your institution's EHS or emergency response team immediately and inform them of a potential runaway polymerization of this compound.
-
Workflow for Handling this compound
Caption: Decision workflow for receiving and storing this compound.
Key Stabilization & Handling Protocols
Protocol 1: Recommended Inhibitors for Stabilization
While commercial this compound is typically supplied with an inhibitor, long-term storage or purification by distillation (not recommended without expert consultation) requires knowledge of appropriate stabilizers. Inhibitors work by scavenging the species that initiate polymerization.
-
Radical Inhibitors: These are effective against free-radical polymerization. Common examples include phenolic compounds like hydroquinone (HQ) or Butylated Hydroxytoluene (BHT), which donate a hydrogen atom to terminate radical chains.[]
-
Acid Scavengers: To combat acid-catalyzed polymerization, a non-nucleophilic base can be used in very small quantities. However, adding bases can sometimes promote other decomposition pathways.
-
General-Purpose Inhibitors: Certain compounds, like phenothiazine or some aromatic amines, can inhibit polymerization through multiple mechanisms.[9]
Important: The choice and concentration of an inhibitor are critical. An incorrect choice or amount can be ineffective or even accelerate decomposition. For most laboratory applications, it is safest to rely on the manufacturer's stabilized product and adhere to strict turnover policies (e.g., dispose of after 6-12 months, regardless of appearance).
Protocol 2: Safe Disposal of Unstable this compound
Disposing of potentially polymerized nitriles is a high-hazard task that must be left to trained professionals.
-
Do Not Neutralize Yourself: Never attempt to "quench" or neutralize a large volume of degrading this compound with bases or other reagents. The heat generated from the neutralization reaction can be sufficient to trigger a violent, runaway polymerization.
-
Follow EHS Guidance: Your institution's EHS department will have specific protocols. This typically involves placing the original container in a larger, compatible, vented container (a "pack-in-pack" drum) with an inert absorbent material like vermiculite.
-
Label Clearly: The outer container must be clearly labeled, indicating the contents and the suspected hazard (e.g., "DANGER: Unstable this compound - Risk of Spontaneous Polymerization").
Polymerization Initiation and Inhibition
Caption: Pathways for polymerization initiation and corresponding inhibition strategies.
References
- 1. This compound 95 1617-17-0 [sigmaaldrich.com]
- 2. This compound | 1617-17-0 [chemicalbook.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. tus.elsevierpure.com [tus.elsevierpure.com]
- 5. How to Make Poly(2-chloropropene) from 2-Chloropropene A Guide for Organic Chemists - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 9. longchangchemical.com [longchangchemical.com]
Technical Support Center: Optimizing Nucleophilic Substitution Reactions of 2-Chloropropionitrile
Welcome to the technical support center for the synthetic applications of 2-chloropropionitrile. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile C3 building block. As a secondary alkyl halide bearing an electron-withdrawing nitrile group, this compound presents a unique set of challenges and opportunities in reaction design. Its reactivity profile is a delicate balance between SN1 and SN2 pathways, further complicated by potential side reactions like elimination and hydrolysis.
This document moves beyond simple protocols to provide a deeper understanding of the mechanistic principles at play. Our goal is to empower you to not only follow a procedure but to troubleshoot and optimize it based on a solid foundation of chemical logic.
Part 1: Frequently Asked Questions (FAQs) & Core Principles
This section addresses the most common initial questions researchers face when designing a synthesis involving this compound.
Q1: What is the dominant reaction mechanism for this compound, SN1 or SN2?
A1: The substitution mechanism for this compound is not fixed; it exists on a continuum between SN1 and SN2 and is highly dependent on your choice of reaction conditions. As a secondary halide, it is susceptible to both pathways.[1]
-
The SN2 Pathway (Bimolecular Nucleophilic Substitution): This is often the desired route for achieving stereospecificity (if using a chiral variant) and predictable kinetics. It involves a single, concerted step where the nucleophile attacks the carbon center as the chloride leaving group departs.[2] This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents .[2][3][4]
-
The SN1 Pathway (Unimolecular Nucleophilic Substitution): This pathway proceeds through a carbocation intermediate. While the electron-withdrawing nature of the adjacent nitrile group generally destabilizes a carbocation at the α-position, this pathway can become competitive under specific conditions, such as with weak nucleophiles in polar protic solvents that can stabilize the ionic intermediate.[5][6]
The choice of solvent is arguably the most powerful tool for directing the reaction down one path versus the other.[7]
Caption: Competing SN1 and SN2 pathways for this compound.
Q2: How does solvent choice dictate the reaction's success?
A2: Solvent selection is critical. The solvent's primary roles are to dissolve the reactants and to stabilize or destabilize transition states and intermediates. Solvents are broadly classified as polar protic or polar aprotic, and their effects on this system are profound.
-
Polar Aprotic Solvents (Recommended for SN2): These solvents possess dipoles to dissolve ionic species but lack acidic protons.[8] They excel at solvating the counter-ion (e.g., Na⁺, K⁺) of the nucleophile, leaving the nucleophilic anion "bare" and highly reactive.[4] This significantly accelerates the rate of SN2 reactions.[2][3]
-
Polar Protic Solvents (Promote SN1/E1, Inhibit SN2): These solvents (e.g., water, ethanol, methanol) have acidic protons capable of hydrogen bonding.[5] While they can stabilize the carbocation intermediate in an SN1 reaction, they severely hinder SN2 reactions by forming a solvent shell around the nucleophile, blunting its reactivity.[5] Their presence also increases the risk of solvolysis and nitrile hydrolysis.[1][9]
Table 1: Influence of Common Solvents on Reaction Pathway
| Solvent | Type | Dielectric Constant (ε) | Typical Effect on this compound Substitution |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | Excellent for SN2; strongly enhances nucleophilicity.[3][4] |
| Acetonitrile (MeCN) | Polar Aprotic | 37 | Good for SN2; also a nitrile, minimizing solvent participation.[8][10] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 37 | Very common for SN2; effective at dissolving salts.[8] |
| Acetone | Polar Aprotic | 21 | Moderate choice for SN2; less polar than DMSO or DMF.[2] |
| Ethanol (EtOH) | Polar Protic | 24 | Hinders SN2; promotes SN1/E1; risk of solvolysis.[1][5] |
| Water (H₂O) | Polar Protic | 80 | Strongly hinders SN2; promotes SN1; high risk of hydrolysis.[1][11] |
Q3: What are the most common side reactions and how can they be minimized?
A3: The two most prevalent side reactions are elimination and hydrolysis.
-
Elimination (E1/E2): This pathway produces 2-propenenitrile (acrylonitrile). It is favored by high temperatures and the use of nucleophiles that are also strong bases (e.g., alkoxides, hydroxides).[3]
-
Minimization Strategy:
-
Use a non-basic nucleophile: Employ nucleophiles where the attacking atom is not strongly basic (e.g., N₃⁻, CN⁻, RS⁻).
-
Lower the reaction temperature: Substitution reactions generally have a lower activation energy than elimination reactions. Colder conditions favor substitution.[3]
-
Avoid sterically hindered bases: Bulky bases are more likely to abstract a proton from the less-hindered methyl group, promoting elimination.[12]
-
-
-
Hydrolysis: The nitrile group (-C≡N) can be hydrolyzed to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH) under either acidic or basic aqueous conditions.[11]
-
Minimization Strategy:
-
Use anhydrous conditions: Ensure all reagents and solvents are rigorously dried. The presence of water is the primary cause of this side reaction.[1]
-
Control pH: If an aqueous workup is necessary, perform it under neutral or mildly acidic conditions and at low temperatures to minimize the rate of hydrolysis.
-
-
Part 2: Troubleshooting Guide
This section is formatted to help you diagnose and solve specific experimental issues.
Problem: My reaction shows low or no conversion of this compound.
-
Potential Cause 1: Low Nucleophile Reactivity.
-
Diagnosis: Your nucleophile may be too weak, too sterically hindered, or deactivated by the solvent. For SN2 reactions, a strong, negatively charged nucleophile is generally required.[2][13]
-
Solution:
-
Switch to a Polar Aprotic Solvent: If you are using a protic solvent like an alcohol, switch to DMSO, DMF, or acetonitrile to enhance nucleophilicity.[4]
-
Increase Nucleophile Strength: If possible, deprotonate your nucleophile to form the more reactive conjugate base.
-
Consider a Catalyst: For halide nucleophiles, adding a catalytic amount of sodium iodide (NaI) can be effective. The iodide displaces the chloride in a rapid Finkelstein reaction, forming the more reactive 2-iodopropionitrile in situ, which is then substituted by your primary nucleophile.
-
-
-
Potential Cause 2: Poor Reagent Quality or Solubility.
-
Diagnosis: The this compound may have degraded, or one of the reactants may not be fully dissolved, limiting the reaction rate.
-
Solution:
-
Verify Reagent Purity: Use freshly distilled or purchased this compound.[14] Ensure your nucleophile is of high purity.
-
Improve Solubility: Choose a solvent that can fully dissolve all reaction components at the reaction temperature. A heterogeneous mixture will react much slower.
-
-
Caption: A decision workflow for troubleshooting low-yield reactions.
Problem: My main product is contaminated with significant amounts of 2-propenenitrile.
-
Cause: E2 Elimination Pathway is Competing.
-
Diagnosis: This is a classic sign that your nucleophile is acting as a base and/or your reaction temperature is too high. Strong bases like RO⁻, OH⁻, or R₂N⁻ are common culprits.
-
Solution:
-
Protocol Adjustment: Immediately lower the reaction temperature. Try running the reaction at 0 °C or even -20 °C.
-
Reagent Selection: If possible, switch to a nucleophile with lower basicity. For example, to introduce an oxygen nucleophile, consider using a carboxylate salt (RCOO⁻) instead of an alkoxide (RO⁻), as it is a weaker base. For nitrogen, azide (N₃⁻) is an excellent, non-basic nucleophile.[3]
-
-
Problem: The workup is difficult, and purification yields a sticky, unidentifiable polymer.
-
Cause: Base-catalyzed Polymerization.
-
Diagnosis: Acrylonitrile (an elimination byproduct) and other activated nitriles can polymerize under strongly basic conditions. If your nucleophile is a strong base, it can initiate this process.
-
Solution:
-
Neutralize Carefully: During workup, quench the reaction by adding it to a cooled, weakly acidic solution (e.g., dilute NH₄Cl) to neutralize the base before extraction and concentration.
-
Limit Excess Base: Use a stoichiometry as close to 1:1 (Nucleophile:Substrate) as possible to avoid a large excess of base at the end of the reaction.
-
-
Part 3: Reference Experimental Protocol
This section provides a baseline SN2 procedure that can be adapted for various nucleophiles.
General Protocol for the SN2 Reaction of Sodium Azide with this compound
Safety Note: this compound is toxic and flammable.[14] Sodium azide is highly toxic and can form explosive heavy metal azides. All operations should be performed in a certified fume hood with appropriate personal protective equipment (PPE).
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with a magnetic stir bar
-
Condenser and nitrogen/argon inlet
-
Thermometer
-
Separatory funnel
-
Drying agent (e.g., anhydrous MgSO₄)
-
-
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a stir bar, condenser, and nitrogen inlet, add sodium azide (1.2 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to create a ~0.5 M solution with respect to the substrate. Begin vigorous stirring.
-
Substrate Addition: Add this compound (1.0 eq) dropwise to the stirring suspension at room temperature. An exotherm may be observed. If necessary, use an ice bath to maintain the temperature below 40 °C.
-
Reaction: Heat the mixture to the desired temperature (e.g., 50-60 °C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).
-
Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or ethyl acetate, 3x).
-
Combine the organic layers and wash with water, then with brine to remove residual DMF.
-
-
Purification:
-
Dry the combined organic extracts over anhydrous MgSO₄.
-
Filter and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude oil by vacuum distillation or column chromatography to yield the 2-azidopropionitrile product.
-
-
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Exploring the Role of Polar Aprotics in SN2 Reaction Mechanisms and Outcomes [tengerchemical.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Asymmetric Nucleophilic Allylation of α-Chloro Glycinate via Squaramide Anion-Abstraction Catalysis: SN1 or SN2 Mechanism, or Both? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. gacariyalur.ac.in [gacariyalur.ac.in]
- 9. tus.elsevierpure.com [tus.elsevierpure.com]
- 10. EP1189855B1 - Use of nitriles as polar aprotic solvents - Google Patents [patents.google.com]
- 11. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. This compound | C3H4ClN | CID 519225 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Initiation Efficiency of 2-Chloropropionitrile in ATRP
Welcome to the technical support center for Atom Transfer Radical Polymerization (ATRP). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low initiation efficiency when using 2-chloropropionitrile as an initiator. Here, we address common problems in a direct question-and-answer format, providing not just solutions but the underlying scientific principles to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My polymerization with this compound is extremely slow or fails to initiate. What are the most likely causes?
A1: Low or no initiation with this compound is a common issue that typically points to one of three areas: the initiator's inherent reactivity, the catalyst system's activity, or the presence of inhibitors.
This compound is a secondary alkyl halide. In ATRP, the rate of initiation is governed by the activation rate constant (kact), which is highly dependent on the initiator's structure.[1][2] The C-Cl bond is significantly stronger than a C-Br bond, making alkyl chlorides generally less reactive initiators than their bromide counterparts.[2] Furthermore, the cyano (-CN) group, while providing some radical stabilization, is less activating than groups like esters or phenyls in similar structures.[2][3]
Therefore, successful polymerization requires careful optimization of the other reaction components to compensate for the initiator's lower intrinsic activity.
Immediate Checklist:
-
Catalyst Activity: Is your catalyst system active enough for a less reactive chloride initiator?
-
System Purity: Have you rigorously excluded oxygen and other inhibitors?
-
Initiator Integrity: Is your this compound pure?
Q2: How do I choose the right copper catalyst system for this compound?
A2: This is the most critical factor for success. To effectively activate the C-Cl bond of this compound, a highly active and reducing catalyst complex is required. The activity of a copper catalyst in ATRP is primarily determined by the nitrogen-based ligand. For a less reactive initiator like this, standard ligands such as 2,2'-bipyridine (bpy) are often insufficient.[1]
You need a ligand that forms a highly reducing Cu(I) complex, which shifts the ATRP equilibrium towards the active, radical species.[4] The order of ligand activity generally follows:
Me6TREN > TPMA > PMDETA >> bpy
-
Tris[2-(dimethylamino)ethyl]amine (Me6TREN) and Tris(2-pyridylmethyl)amine (TPMA) are highly recommended choices.[4][5] These ligands form catalyst complexes with very low redox potentials, making them potent activators for alkyl chlorides.[4]
-
N,N,N′,N′′,N′′-Pentamethyldiethylenetriamine (PMDETA) can be effective but may require higher temperatures.
-
Avoid bpy for this specific initiator unless extremely high temperatures are used, which can lead to side reactions.
The choice of ligand directly influences the ATRP equilibrium constant (KATRP = kact/kdeact). A more active catalyst increases kact, ensuring that initiation occurs rapidly and uniformly.[5][6]
Q3: My catalyst and ligand are appropriate, but initiation is still poor. Could my reagents be the problem?
A3: Absolutely. ATRP is highly sensitive to impurities, especially oxygen. The Cu(I) activator is readily oxidized to the Cu(II) deactivator state by oxygen, effectively "killing" your catalyst before it can initiate the polymer chains.
Troubleshooting Steps for Reagent Purity:
-
Deoxygenation is Critical: Ensure all components (monomer, solvent, initiator) are thoroughly deoxygenated. Standard procedure involves at least three freeze-pump-thaw cycles. For less volatile components, sparging with inert gas (Argon or Nitrogen) for 30-60 minutes is an alternative, though less rigorous.
-
Initiator Purity: this compound can contain acidic impurities or inhibitors from manufacturing or storage. It should be passed through a short column of neutral alumina or basic alumina to remove these impurities just before use.
-
Monomer Purity: Monomers like acrylates or methacrylates are shipped with radical inhibitors (e.g., MEHQ). These must be removed, typically by passing the monomer through a column of basic alumina.
-
Solvent Choice: The solvent polarity significantly impacts the catalyst activity.[3][7] Polar solvents like DMSO, DMF, or acetonitrile can increase the activation rate constant by orders of magnitude compared to nonpolar solvents like anisole or toluene.[7] This is because polar solvents stabilize the more polar Cu(II) species formed during activation, thus favoring the forward reaction.[3]
Visual Troubleshooting Workflow
To systematically diagnose the issue, follow this workflow. Start at the top and investigate each branch to pinpoint the root cause of low initiation efficiency.
Caption: Troubleshooting flowchart for low ATRP initiation efficiency.
Key Experimental Protocols
Protocol 1: Purification of this compound
Rationale: Commercial this compound may contain HCl or other acidic impurities that can protonate the ligand, rendering the copper catalyst inactive.
Procedure:
-
Prepare a short column (approx. 5 cm in a Pasteur pipette) with neutral alumina.
-
Add 2-3 mL of this compound to the top of the column.
-
Allow the liquid to elute under gravity or gentle positive pressure (inert gas).
-
Collect the purified initiator in a dry, nitrogen-flushed Schlenk flask.
-
Use immediately or store under an inert atmosphere.
Protocol 2: Setting Up a Model ATRP Experiment
Rationale: Before attempting a high-degree polymerization, run a small-scale, controlled experiment to confirm your system is active. This saves valuable monomer and time.
Target: A low degree of polymerization (DP = 20).
| Component | Amount (for 2 mL Monomer) | Molar Ratio |
| Monomer (e.g., Methyl Acrylate) | 2 mL (22.2 mmol) | 20 |
| Initiator (this compound) | 116 µL (1.11 mmol) | 1 |
| Catalyst (CuCl) | 11 mg (0.111 mmol) | 0.1 |
| Ligand (Me6TREN) | 31 µL (0.111 mmol) | 0.1 |
| Solvent (e.g., Anisole) | 2 mL | - |
Procedure:
-
To a dry Schlenk flask, add CuCl (a white or slightly off-white powder). The flask should be sealed with a rubber septum.
-
Evacuate and backfill the flask with inert gas (e.g., Argon) three times.
-
Add the solvent, monomer, and initiator via degassed syringes.
-
Add the ligand (Me6TREN) via a degassed syringe. The solution should turn colored as the complex forms.
-
Perform three freeze-pump-thaw cycles on the sealed flask to ensure complete deoxygenation.
-
After the final thaw, place the flask in a preheated oil bath at the desired temperature (e.g., 60-90°C).
-
Take samples periodically via a degassed syringe to monitor conversion by 1H NMR or gas chromatography.
-
A successful initiation should show monomer conversion within the first 1-2 hours. If no conversion is observed, the system is inactive.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetic Studies on ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. ATRP Ligands & Initiators: Clean Functional Polymers [sigmaaldrich.cn]
- 6. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. research.unipd.it [research.unipd.it]
Technical Support Center: Identifying Byproducts in 2-Chloropropionitrile Reactions by GC-MS
Welcome to the Technical Support Center for the analysis of 2-Chloropropionitrile reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying reaction byproducts using Gas Chromatography-Mass Spectrometry (GC-MS). Here, we synthesize technical expertise with practical, field-proven insights to help you troubleshoot common challenges and ensure the integrity of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts I can expect in my this compound reaction?
A1: this compound is susceptible to two primary reaction pathways: nucleophilic substitution (SN2) and elimination (E2). The predominant pathway, and therefore the byproducts, will depend on the strength and steric hindrance of your nucleophile/base, solvent, and reaction temperature.[1][2][3][4]
-
Nucleophilic Substitution (SN2): With good nucleophiles that are weak bases (e.g., ammonia, primary amines, some alkoxides), you can expect the substitution of the chlorine atom.[1]
-
Elimination (E2): With strong, sterically hindered bases (e.g., potassium t-butoxide), the elimination of HCl is favored, leading to the formation of unsaturated nitriles.[4]
Q2: I see an unexpected peak in my GC chromatogram. What is the first step I should take?
A2: The first step is to systematically evaluate your system. Check for potential sources of contamination, such as impurities in your starting materials or solvents. A good practice is to inject a solvent blank and a standard of your starting material to rule out these possibilities. If the peak persists, it is likely a reaction byproduct.
Q3: My peaks for polar analytes, like aminopropionitriles, are tailing. What could be the cause?
A3: Peak tailing for polar compounds is a common issue in GC-MS and can often be attributed to active sites within the GC system.[5][6][7][8] This can be due to a contaminated injector liner, exposed silanol groups on the column, or a poorly cut column.[6][8]
Q4: The mass spectrum of an unknown peak is difficult to interpret. Are there any general fragmentation patterns for halogenated nitriles I should be aware of?
A4: Yes, while every compound has a unique fragmentation pattern, there are some general rules. For nitriles, you may observe a small molecular ion peak, and a prominent [M-1] peak due to the loss of a hydrogen atom alpha to the nitrile group. The loss of the cyanide radical (•CN) is also a common fragmentation pathway. For chlorinated compounds, look for the characteristic isotopic pattern of chlorine (M+2 peak approximately one-third the intensity of the molecular ion peak).
Troubleshooting Guides: From Symptoms to Solutions
This section provides a more in-depth approach to resolving specific issues you may encounter during your GC-MS analysis of this compound reactions.
Scenario 1: Identification of an Unknown Peak in a Nucleophilic Substitution Reaction
Problem: You have reacted this compound with sodium methoxide and, in addition to the expected 2-methoxypropionitrile, you observe a significant unknown peak in your GC-MS analysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an unknown peak.
Causality and Experimental Choices:
-
Elimination as a Side Reaction: Even with a nucleophile like methoxide, which can also act as a base, some elimination can occur, especially at higher temperatures.[4] The most likely elimination byproduct is acrylonitrile.
-
Mass Spectral Clues: The mass spectrum of your unknown peak should be carefully examined. Acrylonitrile has a molecular weight of 53 g/mol , and its mass spectrum will show a prominent molecular ion peak at m/z 53.[9][10][11][12]
-
Confirmation: The most reliable way to confirm the identity of a suspected byproduct is to inject a pure standard of that compound under the same GC-MS conditions and compare the retention time and mass spectrum.
Table 1: Common Byproducts in this compound Reactions and their GC-MS Signatures
| Potential Byproduct | Reaction Type | Molecular Weight ( g/mol ) | Key Mass Spectral Fragments (m/z) |
| Acrylonitrile | Elimination | 53.06 | 53, 52, 26 |
| 2-Methoxypropionitrile | Substitution | 85.11 | 85, 70, 54, 43 |
| 2-Aminopropionitrile | Substitution | 70.09 | 70, 55, 43, 28 |
| 2,2'-Iminodipropionitrile | Dimerization | 123.15 | 123, 82, 68, 54 |
| Propionamide, 2-chloro- | Hydrolysis | 107.54 | 107, 109, 72, 44 |
Scenario 2: Poor Peak Shape and Resolution
Problem: Your chromatogram shows broad, tailing peaks, particularly for more polar compounds like 2-aminopropionitrile, making accurate quantification difficult.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Causality and Experimental Choices:
-
Active Sites: Polar analytes with amine or nitrile functional groups can interact with active sites in the GC system, such as exposed silanol groups in the injector liner or on the column itself.[5][6] This secondary interaction leads to peak tailing.
-
Inlet Maintenance: The injector is a common source of problems. Replacing the liner with a deactivated one can often solve the issue.[7][8]
-
Column Maintenance: If inlet maintenance doesn't resolve the problem, the front of the GC column may be contaminated. Trimming a small portion of the column can remove the active sites.[6]
-
Derivatization: For highly polar compounds that are difficult to analyze directly, derivatization can be an effective strategy.[13][14] Silylation is a common derivatization technique that replaces active hydrogens with less polar trimethylsilyl groups, improving peak shape and volatility.[13]
Experimental Protocols
Protocol 1: General GC-MS Method for this compound Reaction Monitoring
This protocol provides a starting point for the analysis of this compound reaction mixtures. Method optimization will be necessary based on the specific byproducts of interest.
-
Sample Preparation:
-
Quench the reaction mixture appropriately.
-
Extract the organic components with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Dilute an aliquot of the extract to an appropriate concentration for GC-MS analysis.
-
-
GC-MS Parameters:
-
GC Column: A mid-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is a good starting point.
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-300.
-
-
Protocol 2: Silylation for Derivatization of Polar Byproducts
This protocol is for the derivatization of polar byproducts, such as those containing amine or hydroxyl groups, to improve their chromatographic behavior.
-
Sample Preparation:
-
Evaporate a known amount of the sample extract to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
-
GC-MS Analysis:
-
Cool the sample to room temperature.
-
Inject an aliquot directly into the GC-MS using the method described in Protocol 1.
-
Conclusion
The successful identification of byproducts in this compound reactions by GC-MS requires a systematic approach that combines a strong understanding of the potential reaction pathways with methodical troubleshooting of the analytical instrumentation. By carefully evaluating chromatographic and mass spectral data and employing strategies such as the use of standards and derivatization, researchers can confidently identify and quantify reaction byproducts, leading to a more complete understanding and optimization of their chemical processes.
References
- 1. Distinguishing Between Substitution & Elimination Reactions - Chad's Prep® [chadsprep.com]
- 2. Khan Academy [khanacademy.org]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. agilent.com [agilent.com]
- 8. GC Troubleshooting—Tailing Peaks [discover.restek.com]
- 9. Acrylonitrile(107-13-1) MS [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. spectrabase.com [spectrabase.com]
- 12. ez.restek.com [ez.restek.com]
- 13. youtube.com [youtube.com]
- 14. academic.oup.com [academic.oup.com]
Technical Support Center: Handling and Disposal of 2-Chloropropionitrile Waste
This guide provides comprehensive, field-proven insights for researchers, scientists, and drug development professionals on the safe handling and disposal of 2-Chloropropionitrile. Our focus is on integrating established safety protocols with the underlying scientific principles to ensure a self-validating system of laboratory safety and environmental responsibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound (CAS No. 1617-17-0) is a colorless to light yellow, flammable liquid with a pungent odor.[1][2] It is primarily used in the synthesis of pharmaceuticals and polymers.[1][2] Its primary hazards stem from its high toxicity and flammability. It is classified as toxic if swallowed, in contact with skin, or if inhaled.[2][3] Upon decomposition, especially when heated, it can release highly toxic fumes, including hydrogen cyanide, nitrogen oxides, and hydrogen chloride.[1] The toxicity of nitriles like this compound is often associated with the in-vivo release of cyanide, which can impede cellular respiration.[1]
Q2: What are the key physical and chemical properties of this compound?
Understanding the physicochemical properties is critical for safe handling, storage, and emergency response. For example, its density (greater than water) and vapor pressure influence how it behaves in a spill.
| Property | Value | Source |
| Molecular Formula | C₃H₄ClN | [1][3][4] |
| Molecular Weight | 89.52 g/mol | [1][3][4] |
| Boiling Point | 120-122 °C | [1][2] |
| Density | 1.012 g/mL at 25 °C | [1][2] |
| Flash Point | 33 °C (91.4 °F) - closed cup | [2] |
| Solubility in Water | 45 g/mL at 25°C | [1] |
| Vapor Pressure | 2.770 mmHg at 25°C | [1] |
Q3: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
Due to its high toxicity via multiple exposure routes, a comprehensive PPE strategy is non-negotiable. PPE should be viewed as the final barrier after engineering controls (like fume hoods) have been implemented.[5]
| PPE Category | Specification | Rationale and Citation |
| Hand Protection | Chemically resistant gloves (e.g., Butyl rubber, Viton®). Double-gloving is recommended. | Prevents dermal absorption, which is a primary route of toxic exposure.[2][3] PVC gloves are not recommended as they offer poor protection.[5] |
| Eye/Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and vapors which can cause severe eye irritation.[3][5][6] Standard safety glasses are insufficient. |
| Skin and Body | Flame-retardant lab coat and closed-toe shoes. An apron may be required for larger quantities. | Protects skin from accidental contact and contamination.[7] |
| Respiratory | Use only within a certified chemical fume hood. If engineering controls fail or for emergency response, a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK) is required.[2] | Vapors are toxic if inhaled.[3] Engineering controls are the primary method to prevent inhalation exposure. |
Troubleshooting Guide: Emergency Procedures
Q4: What is the immediate response protocol for a this compound spill?
Rapid and correct response to a spill is critical to mitigate exposure and prevent environmental contamination. The procedure varies based on the spill size.
For any spill, the first step is to alert personnel in the immediate area and assess the situation.
Caption: Workflow for cleaning a minor this compound spill.
For spills larger than 50 mL or any spill outside a fume hood:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's Environmental Health & Safety (EHS) department and emergency services.[8]
-
Isolate: Close the doors to the affected area to contain the vapors.
-
Do Not Attempt Cleanup: Await professionally trained hazardous material responders.[9]
Q5: What are the first aid measures for this compound exposure?
Immediate and appropriate first aid can significantly reduce the severity of injury. Always seek professional medical attention following any exposure and provide the Safety Data Sheet (SDS) to the responders.
| Exposure Route | First Aid Protocol | Justification & Citations |
| Skin Contact | Immediately flush skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[10][11] Do not use solvents to wash the skin.[10] | Prompt and thorough rinsing is critical to remove the chemical and minimize absorption through the skin.[12][13] |
| Eye Contact | Immediately flush eyes with lukewarm, gently flowing water for at least 15 minutes, holding the eyelids open.[10][11] Remove contact lenses if present and easy to do so.[10] | Prevents severe and potentially permanent eye damage. Rinsing from the nose outward prevents cross-contamination of the other eye.[10][11] |
| Inhalation | Move the person to fresh air at once.[11][12] If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[12] | Removes the individual from the source of toxic vapors. The primary toxicity concern is cyanide release, which inhibits oxygen use by the body's cells.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[14][15] | Inducing vomiting can cause further damage to the esophagus. Immediate medical intervention is crucial due to high oral toxicity.[3] |
Guide to Waste Handling and Disposal
Q6: How must this compound waste be classified and segregated?
Proper classification is a legal requirement under the Resource Conservation and Recovery Act (RCRA) and is the first step in responsible disposal.[16][17][18] this compound waste is considered a hazardous waste due to both its toxicity and flammability.[2][3]
Waste must be segregated at the point of generation. [17][18] This is crucial because mixing incompatible chemicals can lead to violent reactions. Never mix this compound waste with:
-
Strong Oxidizers: Can create a fire or explosion hazard.
-
Strong Acids or Bases: Can cause vigorous, exothermic reactions.
-
Aqueous Waste Streams (unless specified by EHS): Although it has some water solubility, it should be kept in a dedicated organic waste container.
Caption: Decision tree for segregating this compound waste.
Q7: What is the correct procedure for collecting and storing this waste in the laboratory?
Adherence to proper collection and storage protocols is mandated by agencies like OSHA and the EPA to ensure safety and compliance.[17][19][20]
Step-by-Step Protocol:
-
Select the Correct Container: Use a container made of compatible material (e.g., High-Density Polyethylene - HDPE) that is in good condition with a secure, screw-top lid.[16][21] The container must be clearly labeled with the words "Hazardous Waste" and a full description of its contents, including "this compound" and any other constituents.[16][17]
-
Add Waste: When adding waste, use a funnel to prevent spills and work within a chemical fume hood to control vapor exposure.
-
Keep Container Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[16][22] This prevents the release of flammable and toxic vapors.
-
Use Secondary Containment: Store the waste container in a secondary containment bin that is large enough to hold the entire volume of the container in case of a leak.[7] The bin should be made of a compatible material.
-
Storage Location: Store the waste in a designated, well-ventilated satellite accumulation area away from heat sources, open flames, and incompatible materials.[7][22]
-
Arrange for Disposal: Do not accumulate large quantities. Follow your institution's procedures for hazardous waste pickup. Waste disposal is a "cradle-to-grave" responsibility, meaning the generator is responsible for it until its final, safe disposal.[16]
Q8: Can small amounts of this compound waste be treated or neutralized in the lab before disposal?
Generally, no. In-laboratory treatment of hazardous waste is a highly regulated activity and is not recommended for this compound.[23] The decomposition of this compound can produce hydrogen cyanide gas, making amateur neutralization attempts extremely dangerous. All waste, regardless of quantity, should be collected and disposed of through your institution's certified hazardous waste management program.[18][24] This ensures that the waste is handled and disposed of in compliance with all federal and state regulations.[18][19]
References
- 1. This compound | 1617-17-0 [chemicalbook.com]
- 2. This compound 95 1617-17-0 [sigmaaldrich.com]
- 3. This compound | C3H4ClN | CID 519225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. pppmag.com [pppmag.com]
- 6. solutions.covestro.com [solutions.covestro.com]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 9. acs.org [acs.org]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. en.hesperian.org [en.hesperian.org]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 14. fishersci.com [fishersci.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. media.graphassets.com [media.graphassets.com]
- 17. needle.tube [needle.tube]
- 18. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 19. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 20. cleanmanagement.com [cleanmanagement.com]
- 21. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 22. fishersci.com [fishersci.com]
- 23. epfl.ch [epfl.ch]
- 24. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Technical Support Center: Long-Term Storage and Stabilization of 2-Chloropropionitrile
Welcome to the technical support guide for the long-term storage and stabilization of 2-Chloropropionitrile (2-CPN). This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of 2-CPN in the laboratory. This guide provides in-depth answers to frequently asked questions and troubleshooting advice for common issues encountered during storage and handling.
Core Concepts: Understanding this compound Instability
This compound (CAS No. 1617-17-0) is a versatile reagent used in various chemical syntheses.[1] However, its chemical structure—possessing both a reactive nitrile group and an alpha-chloro substituent—renders it susceptible to degradation over time, compromising sample purity and experimental outcomes. The primary degradation pathways of concern during long-term storage are:
-
Polymerization: Like many nitriles, particularly those with activating groups, 2-CPN can undergo self-polymerization. This process is often initiated by free radicals, which can be generated by exposure to heat, light (UV radiation), or trace impurities.
-
Hydrolysis: The presence of the chlorine atom makes the molecule susceptible to hydrolysis, especially in the presence of moisture. This reaction typically results in the formation of 2-hydroxypropionitrile and hydrochloric acid (HCl). The generated HCl can, in turn, catalyze further degradation.
-
Thermal Decomposition: Elevated temperatures can cause the molecule to decompose, releasing toxic and corrosive fumes, including hydrogen cyanide, hydrogen chloride, and nitrogen oxides.[2]
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions, such as polymerization or the formation of other byproducts.[][4]
The following sections provide practical, evidence-based strategies to mitigate these degradation pathways.
Frequently Asked Questions (FAQs) on 2-CPN Stabilization
Q1: What is the primary cause of this compound degradation during storage?
A1: The most common issue during long-term storage is gradual polymerization, often indicated by a change in color (to yellow or brown) and an increase in viscosity. This is typically initiated by free radicals, which can form spontaneously upon exposure to heat or light. Hydrolysis due to moisture contamination is another significant concern.
Q2: What type of stabilizer is recommended for the long-term storage of 2-CPN?
A2: While specific stabilization data for this compound is not extensively published, based on the chemistry of analogous compounds like other reactive nitriles and unsaturated molecules, a free-radical inhibitor is the most appropriate choice to prevent polymerization.[5] Hydroquinone (HQ) is a widely used and effective stabilizer for this purpose.[6]
Q3: How does hydroquinone work to stabilize 2-CPN?
A3: Hydroquinone functions as a free-radical scavenger. The stabilization mechanism requires the presence of a small amount of oxygen. A free radical (R•) in the monomer reacts with oxygen to form a peroxy radical (ROO•). Hydroquinone then donates a hydrogen atom to this peroxy radical, neutralizing it and forming a stable hydroquinone radical that does not initiate further polymerization, thus terminating the chain reaction.[6]
}
Q4: What is the recommended concentration of hydroquinone for stabilizing 2-CPN?
A4: For similar monomers, a concentration of 50-200 parts per million (ppm) of hydroquinone is typically effective.[6] For long-term storage of 2-CPN, starting with a concentration of approximately 100 ppm is a sound scientific recommendation. It is crucial to ensure the stabilizer is thoroughly dissolved.
Q5: Are there any special considerations when using hydroquinone?
A5: Yes. As mentioned, hydroquinone's efficacy as a polymerization inhibitor is dependent on the presence of a small amount of dissolved oxygen.[6] Therefore, storing 2-CPN under a completely inert atmosphere (e.g., high-vacuum or extensive nitrogen purging) can render the hydroquinone ineffective. A headspace of air is generally sufficient.
Q6: Can I use stabilized 2-CPN directly in my synthesis?
A6: This depends on your reaction. For many applications, 100 ppm of hydroquinone will not interfere. However, if your synthesis involves sensitive catalysts, metal reagents, or is a controlled polymerization, the stabilizer may need to be removed. Standard methods for removing phenolic inhibitors like hydroquinone include passing the liquid through a column of activated basic alumina or distillation (use caution and perform a risk assessment).[6]
Troubleshooting Guide for Stored this compound
This section addresses specific issues you may encounter with your stored 2-CPN samples.
| Observed Issue | Probable Cause(s) | Recommended Action & Scientific Rationale |
| Color change from colorless to yellow/brown. | Initial Polymerization/Degradation: This is often the first visible sign that the material is beginning to polymerize or degrade. The color may be due to the formation of conjugated systems in oligomers. | 1. Assess Purity: Check the purity of the material using GC or ¹H NMR. 2. Consider Purification: If purity is still high (>95%), the material may be usable after purification (e.g., distillation). 3. Add Stabilizer: If not already present, add hydroquinone (~100 ppm) to a freshly purified sample for future storage. Rationale: Assessing purity prevents failed experiments. Adding a stabilizer to already degraded material is ineffective. |
| Increased viscosity or presence of a solid precipitate. | Advanced Polymerization: The sample has undergone significant polymerization. | 1. Do NOT Use: The material is no longer suitable for use as its chemical identity and concentration are compromised. 2. Safe Disposal: Dispose of the material according to your institution's hazardous waste guidelines. Do not attempt to heat or distill a highly polymerized sample, as this can lead to an uncontrolled exothermic reaction. Rationale: Using polymerized material will lead to inaccurate stoichiometry and potential side reactions. Safety is paramount. |
| An acidic pH is detected in the sample (e.g., using wetted pH paper). | Hydrolysis: Contamination with water has led to the formation of hydrochloric acid (HCl). | 1. Store Under Inert Gas: Dry the material over a suitable drying agent (e.g., anhydrous magnesium sulfate) and filter. For long-term storage, store under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent further moisture ingress. 2. Use Anhydrous Solvents: Ensure all solvents and reagents used with 2-CPN are anhydrous. Rationale: Preventing moisture contact is key to stopping hydrolysis.[7][8][9][10] The presence of acid can catalyze other degradation pathways. |
| Purity decreases over time despite refrigeration. | Stabilizer Depletion / Inappropriate Atmosphere: The initial stabilizer may have been consumed, or the storage atmosphere is unsuitable (e.g., completely oxygen-free). | 1. Monitor Stabilizer Level: If possible, analytical methods can be used to check the stabilizer concentration. 2. Replenish Stabilizer: For valuable batches, a small amount of fresh hydroquinone can be added. 3. Check Headspace: Ensure a small air headspace is present in the container. Avoid storing under high vacuum. Rationale: Stabilizers are sacrificial and get consumed over time. Maintaining the correct conditions for the stabilizer to function is crucial.[6] |
Experimental Protocols
Protocol 1: Recommended Long-Term Storage Procedure
-
Assess Purity: Before long-term storage, verify the purity of the this compound via Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. If impurities are present, purification by distillation may be required.
-
Add Stabilizer: To the purified, colorless liquid, add hydroquinone to a final concentration of 100 ppm (0.1 mg per 1 g of 2-CPN). Ensure it is fully dissolved by gentle agitation.
-
Select Proper Container: Use an amber glass bottle with a PTFE-lined cap to prevent light exposure and ensure a tight seal.
-
Control Atmosphere: Leave a small headspace of air in the bottle. Do not flush extensively with inert gas if using hydroquinone as a stabilizer.
-
Storage Temperature: Store the container in a refrigerator at 2-8°C . The area should be well-ventilated and designated for flammable and toxic chemicals.
-
Labeling: Clearly label the bottle with the chemical name, date of storage, and the type and concentration of the added stabilizer.
-
Periodic Checks: Every 6-12 months, visually inspect the sample for color change or viscosity increase. If changes are noted, re-verify purity before use.
Protocol 2: Quality Control Check for Stored 2-CPN
-
Visual Inspection: Carefully observe the liquid's color and clarity. It should be a colorless to very pale yellow liquid. Note any significant darkening or the presence of suspended solids.
-
Gas Chromatography (GC-FID):
-
Prepare a dilute solution of the stored 2-CPN in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Analyze using a GC system equipped with a Flame Ionization Detector (FID) and a non-polar or medium-polarity capillary column.
-
Compare the resulting chromatogram to that of a fresh or recently purified standard to quantify purity and detect the presence of degradation products (which may appear as broader, later-eluting peaks in the case of oligomers).
-
-
¹H NMR Spectroscopy:
-
Dissolve a small aliquot in an appropriate deuterated solvent (e.g., CDCl₃).
-
Acquire a proton NMR spectrum. The spectrum of pure 2-CPN should be simple. The presence of broad signals or a complex baseline may indicate polymerization. New peaks could indicate hydrolysis or other degradation products.
-
}
By implementing these storage, handling, and quality control procedures, researchers can ensure the long-term stability of this compound, leading to more reliable and reproducible experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 1617-17-0 [chemicalbook.com]
- 4. The Photodegradation of Copolymers of 2,2-Chloroacrylonitrile With Styrene and With Methyl Methacrylate - Enlighten Theses [theses.gla.ac.uk]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Moisture Content on the Storage Stability of Dried Lipoplex Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Effect of moisture on solid state stability | Semantic Scholar [semanticscholar.org]
Addressing moisture sensitivity of 2-Chloropropionitrile reactions
## Technical Support Center: Addressing Moisture Sensitivity in 2-Chloropropionitrile Reactions
Welcome to the technical support center for handling this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the challenges posed by the moisture sensitivity of this versatile reagent. Here, you will find scientifically grounded troubleshooting advice and frequently asked questions to ensure the success and reproducibility of your experiments.
The Challenge: Why Moisture is a Critical Concern
This compound (CH₃CHClCN) is a valuable building block in organic synthesis, frequently utilized in the formation of pharmaceuticals and other complex molecules. However, its utility is intrinsically linked to its reactivity, which also makes it susceptible to degradation by moisture. The nitrile group is prone to hydrolysis, a reaction with water that can lead to the formation of amides and subsequently carboxylic acids.[1][2][3] This not only consumes the starting material but can also introduce impurities that complicate purification and reduce yields. Furthermore, the presence of water can interfere with the intended reaction pathway, particularly in reactions involving organometallics or other moisture-sensitive reagents.
Troubleshooting Guide: A Proactive Approach to Common Issues
This section is structured to help you diagnose and solve problems that may arise during your reactions with this compound.
Issue 1: Low or No Product Yield
Question: My reaction with this compound is resulting in a low yield or no desired product. What are the likely causes related to moisture?
Answer:
-
Cause A: Hydrolysis of this compound. The most direct consequence of moisture is the hydrolysis of the nitrile functional group.[1][2][3] This converts your starting material into 2-chloropropionamide and subsequently 2-chloropropionic acid, neither of which will participate in the desired reaction.
-
Solution:
-
Solvent Purity is Paramount: Ensure all solvents are rigorously dried before use. Standard drying agents like anhydrous magnesium sulfate or sodium sulfate are effective for many common organic solvents.[4][5] For particularly sensitive reactions, consider distillation from an appropriate drying agent (e.g., calcium hydride for hydrocarbons and ethers, phosphorus pentoxide for chlorinated solvents).[6]
-
Reagent Quality Check: Verify the purity of your this compound. If it has been stored for an extended period or improperly handled, it may have already partially hydrolyzed. Consider purification by distillation before use.[7]
-
Inert Atmosphere is Non-Negotiable: All reactions should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[8][9] This can be achieved using a Schlenk line or a glovebox.
-
-
Cause B: Quenching of Moisture-Sensitive Reagents. If your reaction involves reagents like Grignards, organolithiums, or strong bases (e.g., LDA), even trace amounts of water will preferentially react with these, rendering them inactive.
-
Solution:
-
Rigorous Anhydrous Technique: Beyond dry solvents, ensure all glassware is oven-dried or flame-dried immediately before use to remove adsorbed water.[8][10]
-
Proper Reagent Handling: Use proper syringe and cannula techniques for transferring anhydrous solvents and reagents to prevent exposure to atmospheric moisture.[8]
-
Issue 2: Complex or "Messy" Reaction Mixture
Question: My crude reaction mixture shows multiple unexpected spots on TLC or peaks in the NMR/GC-MS, making purification difficult. How can moisture be the culprit?
Answer:
-
Cause: Formation of Hydrolysis Byproducts and Subsequent Reactions. The initial hydrolysis products (amide and carboxylic acid) can sometimes participate in side reactions under your experimental conditions, leading to a complex mixture of products.
-
Solution:
-
Analytical Diligence: Before starting a large-scale reaction, run a small-scale test. Analyze the crude reaction mixture by TLC, GC-MS, or ¹H NMR to identify the presence of hydrolysis byproducts.
-
Work-up Considerations: Be mindful of the work-up procedure. If your product is sensitive to acid or base, an aqueous work-up could induce hydrolysis.[11] Consider non-aqueous work-up techniques if possible.
-
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to minimize moisture absorption?
A1: this compound should be stored in a tightly sealed container, preferably under an inert atmosphere.[12][13] The storage area should be cool, dry, and well-ventilated, away from heat and sources of ignition.[12][13][14] For long-term storage, consider using a desiccator.
Q2: What are the best drying agents for solvents to be used in this compound reactions?
A2: The choice of drying agent depends on the solvent.
| Solvent Type | Recommended Drying Agents | Incompatible Drying Agents |
| Ethers (e.g., THF, Diethyl Ether) | Sodium/benzophenone, Calcium Hydride (CaH₂) | |
| Hydrocarbons (e.g., Toluene, Hexane) | Sodium/benzophenone, Calcium Hydride (CaH₂) | |
| Chlorinated Solvents (e.g., DCM, Chloroform) | Phosphorus Pentoxide (P₄O₁₀), Calcium Hydride (CaH₂) | Sodium |
| Acetonitrile | Calcium Hydride (CaH₂), Molecular Sieves (3Å or 4Å) |
This table summarizes common drying agents. Always consult compatibility charts for specific applications.[4][5][6]
Q3: Can I visually determine if my this compound has been contaminated with water?
A3: Visual inspection is unreliable. While significant contamination might cause cloudiness, trace amounts of water that can still be detrimental to a reaction will not be visible. The best practice is to assume it may have been exposed to moisture and purify it by distillation if the reaction is highly sensitive.
Q4: Are there analytical techniques to quantify water content in my reaction setup?
A4: Yes, Karl Fischer titration is the gold standard for accurately determining water content in organic solvents and reagents.[15] For a more accessible laboratory method, ¹⁹F NMR-based aquametry methods have been developed and are highly sensitive.[15]
Experimental Protocol: A Model Moisture-Sensitive Reaction
The following is a generalized protocol for a reaction involving this compound under anhydrous conditions.
Objective: To perform a nucleophilic substitution on this compound with a moisture-sensitive nucleophile.
Methodology:
-
Glassware Preparation: All glassware (round-bottom flask, condenser, addition funnel) is oven-dried at 120 °C for at least 4 hours and assembled hot under a stream of dry nitrogen.[8]
-
Solvent Preparation: Anhydrous solvent is transferred to the reaction flask via a cannula from a freshly distilled or commercially available anhydrous source.
-
Reagent Addition:
-
Solid reagents are added to the flask before flushing with nitrogen.
-
Liquid reagents, including this compound, are added via a gas-tight syringe through a rubber septum.[9]
-
-
Reaction Monitoring: The reaction progress is monitored by TLC or GC-MS by withdrawing small aliquots with a syringe.
-
Work-up: The reaction is quenched with a non-aqueous quencher if necessary, followed by an appropriate extraction and purification procedure.
Visualizing the Workflow
Diagram 1: Anhydrous Reaction Setup
Caption: Standard setup for a moisture-sensitive reaction.
Diagram 2: Troubleshooting Logic Flow
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. byjus.com [byjus.com]
- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. dhanlaldelloyd.tripod.com [dhanlaldelloyd.tripod.com]
- 5. Drying solvents and Drying agents [delloyd.50megs.com]
- 6. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 7. reddit.com [reddit.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. How To [chem.rochester.edu]
- 12. cdn.chemservice.com [cdn.chemservice.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. fishersci.com [fishersci.com]
- 15. A Method for Detecting Water in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to ¹H and ¹³C NMR Spectral Data of 2-Chloropropionitrile
For researchers, scientists, and professionals in drug development, the precise structural elucidation of small molecules is a foundational requirement for advancing research. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide detailed information about the molecular structure of a compound. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectral data for 2-chloropropionitrile, presenting a comparative analysis with related compounds and outlining the experimental considerations necessary for acquiring high-quality data.
The Critical Role of NMR in Characterizing this compound
This compound (CH₃CH(Cl)CN) is a valuable building block in organic synthesis. Its reactivity is dictated by the presence of three key functional groups: a methyl group, a chloromethine group, and a nitrile group. The precise arrangement of these groups is critical to its chemical properties, and NMR spectroscopy is the most powerful tool for confirming this arrangement.
¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR complements this by providing a count of the number of non-equivalent carbons and information about their chemical environment. Together, they provide an unambiguous fingerprint of the molecule.
Acquiring High-Fidelity NMR Spectra: A Protocol Grounded in Experience
Obtaining clean, high-resolution NMR spectra is paramount for accurate structural interpretation. The following protocol is a self-validating system designed to ensure data integrity.
Experimental Protocol: ¹H and ¹³C NMR of this compound
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.[1]
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for small organic molecules due to its excellent solubilizing properties and the presence of a single residual solvent peak that is easily identifiable.[2][3]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[4]
-
Transfer the solution to a 5 mm NMR tube. For quantitative measurements, a sufficient sample volume (~500 µL) is crucial for proper shimming and magnetic field homogeneity.[5]
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is sufficient.
-
Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital resolution.[1]
-
Relaxation Delay (D1): A delay of 1-2 seconds is typically adequate for qualitative ¹H NMR of small molecules. For quantitative analysis, D1 should be at least 5 times the longest T1 relaxation time of the protons of interest.[6][7]
-
Number of Scans (NS): 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio for a sample of this concentration.[6]
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 100 MHz (corresponding to a 400 MHz ¹H frequency).
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg' on Bruker instruments) is used to simplify the spectrum to single lines for each carbon.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. Quaternary carbons, like the nitrile carbon, have longer relaxation times and may require a longer delay for accurate integration, though ¹³C NMR is not typically used for quantification without special considerations.[7][8]
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.
-
Causality Behind Experimental Choices
-
Solvent Choice: CDCl₃ is selected for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.
-
Internal Standard: TMS provides a sharp, singlet reference peak at 0.00 ppm, allowing for accurate calibration of the chemical shift axis.[4]
-
Relaxation Delay: Ensuring full relaxation of the nuclei between pulses is critical for obtaining accurate signal integrations, which is especially important in quantitative NMR (qNMR).[6][7]
-
Proton Decoupling in ¹³C NMR: This technique removes the coupling between carbon and attached protons, resulting in a simplified spectrum where each unique carbon atom appears as a single peak. This greatly aids in the initial assignment of carbon signals.
Data Presentation and Interpretation
The expected ¹H and ¹³C NMR spectral data for this compound are summarized below.
¹H and ¹³C NMR Spectral Data for this compound
| Nucleus | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| ¹H | CH₃ | ~1.8 | Doublet (d) | ~7.0 | 3H |
| CH | ~4.5 | Quartet (q) | ~7.0 | 1H | |
| ¹³C | CH₃ | ~23 | |||
| CH | ~36 | ||||
| CN | ~118 |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
dot graph 2_chloropropionitrile_structure { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];
} Molecular structure of this compound with NMR assignments.
Comparative Analysis: Distinguishing this compound from Related Compounds
In a real-world laboratory setting, it is crucial to be able to distinguish the target compound from potential impurities or isomers. Here, we compare the NMR spectra of this compound with its isomer, 3-chloropropionitrile, and the parent compound, propionitrile.
| Compound | ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | ~1.8 (d, 3H), ~4.5 (q, 1H) | ~23 (CH₃), ~36 (CH), ~118 (CN) |
| 3-Chloropropionitrile | ~2.86 (t, 2H), ~3.70 (t, 2H)[9] | ~22 (CH₂), ~38 (CH₂), ~117 (CN)[10] |
| Propionitrile | ~1.30 (t, 3H), ~2.36 (q, 2H)[11] | ~11 (CH₃), ~12 (CH₂), ~120 (CN) |
Key Differentiating Features:
-
¹H NMR: The splitting patterns are highly diagnostic. This compound exhibits a doublet and a quartet. In contrast, 3-chloropropionitrile shows two triplets, and propionitrile also displays a triplet and a quartet but with significantly different chemical shifts.[9][11]
-
¹³C NMR: The number of signals and their chemical shifts are informative. While all three compounds have three carbon signals, the chemical shifts of the aliphatic carbons are distinct, reflecting the different electronic environments.
dot graph analytical_workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9];
} Decision workflow for identifying chloropropionitrile isomers.
Beyond NMR: A Multi-faceted Approach to Characterization
While NMR is a cornerstone of structural elucidation, a comprehensive characterization often involves complementary analytical techniques.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of ³⁵Cl and ³⁷Cl isotopes.[12]
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. The IR spectrum of this compound would show a characteristic strong absorption for the nitrile (C≡N) group around 2250 cm⁻¹.[13]
-
Gas Chromatography (GC): Can be used to assess the purity of the sample and to separate it from impurities.[13]
By integrating data from these techniques, a more complete and robust characterization of this compound can be achieved.
Conclusion
This guide has provided a detailed overview of the ¹H and ¹³C NMR spectral data of this compound, grounded in the practical expertise of a senior application scientist. By following the outlined experimental protocols and utilizing the comparative data, researchers can confidently acquire and interpret high-quality NMR spectra for this important synthetic building block. The integration of NMR with other analytical techniques provides a powerful and self-validating workflow for the unambiguous characterization of small molecules in a drug discovery and development setting.
References
- 1. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 2. This compound(1617-17-0) 1H NMR spectrum [chemicalbook.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. C3H7Cl CH3CHClCH3 2-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. C3H7Cl CH3CHClCH3 C-13 nmr spectrum of 2-chloropropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isopropyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. 3-Chloropropiononitrile(542-76-7) 1H NMR [m.chemicalbook.com]
- 10. 3-Chloropropiononitrile(542-76-7) 13C NMR [m.chemicalbook.com]
- 11. Propionitrile(107-12-0) 1H NMR spectrum [chemicalbook.com]
- 12. C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. This compound | C3H4ClN | CID 519225 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Chloropropionitrile
Introduction
In the landscape of pharmaceutical development and chemical synthesis, the unambiguous identification of starting materials, intermediates, and impurities is a cornerstone of regulatory compliance and product safety. 2-Chloropropionitrile (C₃H₄ClN), a versatile chemical intermediate, presents a unique structural elucidation challenge due to the combined electronic influences of its nitrile and chloro substituents. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as the definitive technique for its identification. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound. We will dissect its fragmentation pathways, compare it with structural isomers and related compounds, and provide a robust experimental protocol for its analysis, offering researchers a comprehensive resource grounded in scientific principles.
The Mass Spectrum of this compound: An Overview
The 70 eV electron ionization mass spectrum of this compound is characterized by several key features that provide a definitive fingerprint for its identification. The molecular formula, C₃H₄ClN, results in a nominal molecular weight of 89 for the ³⁵Cl isotope and 91 for the ³⁷Cl isotope.[1]
Key Spectral Features:
-
Molecular Ion (M⁺): The molecular ion peaks are observed at m/z 89 and m/z 91. Their relative abundance ratio of approximately 3:1 is a hallmark of a monochlorinated compound, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.[2] While the molecular ion for many nitriles can be weak, its presence here is crucial for confirming the molecular weight.[3]
-
Base Peak: The most abundant ion in the spectrum, the base peak, provides insight into the most stable fragment formed. For this compound, a significant peak is observed at m/z 54.
-
Characteristic Fragments: Other significant peaks in the spectrum correspond to predictable losses of radicals and neutral molecules from the parent ion.
Decoding the Primary Fragmentation Pathway
The fragmentation of this compound is governed by the relative strengths of its chemical bonds and the stability of the resulting charged and neutral species. The process begins with the ionization of the molecule by a high-energy electron, typically from a non-bonding electron on the chlorine or nitrogen atom, to form the molecular ion radical, [CH₃CH(Cl)CN]⁺•.
-
Alpha (α) Cleavage - Loss of Chlorine Radical: The most significant fragmentation pathway for many alkyl halides is the cleavage of the carbon-halogen bond.[4][5] In this case, heterolytic cleavage of the C-Cl bond results in the loss of a chlorine radical (•Cl), a favorable process that yields a resonance-stabilized secondary carbocation at m/z 54 . This fragment, [CH₃CHCN]⁺, is the likely identity of the base peak and its stability is the driving force for this cleavage.
-
Loss of Hydrogen Cyanide (HCN): Nitriles are known to fragment via the loss of a neutral hydrogen cyanide molecule (27 u).[6] For this compound, the loss of HCN from the molecular ion would lead to a fragment ion at m/z 62 (³⁵Cl) and m/z 64 (³⁷Cl) , corresponding to the [C₂H₄Cl]⁺ ion.
-
Loss of a Hydrogen Radical ([M-1]⁺): The loss of a single hydrogen atom, often from the carbon bearing the functional group (the α-carbon), is a common fragmentation pattern for both nitriles and alkyl halides.[3][6] This results in an [M-1]⁺ peak at m/z 88 and m/z 90 .
The principal fragmentation pathways are summarized in the table below and illustrated in the subsequent diagram.
Table 1: Prominent Ions in the Mass Spectrum of this compound
| m/z (for ³⁵Cl) | Proposed Ion Formula | Proposed Structure | Fragmentation Pathway |
| 89 | [C₃H₄ClN]⁺• | [CH₃CH(Cl)CN]⁺• | Molecular Ion (M⁺) |
| 88 | [C₃H₃ClN]⁺• | [CH₃C(Cl)CN]⁺ | Loss of α-Hydrogen Radical (•H) |
| 62 | [C₂H₄Cl]⁺ | [CH₃CHCl]⁺ | Loss of Neutral HCN |
| 54 | [C₃H₄N]⁺ | [CH₃CHCN]⁺ | Base Peak: Loss of Chlorine Radical (•Cl) |
| 53 | [C₃H₃N]⁺ | [CH₂CHCN]⁺ | Loss of HCl from M⁺ |
| 28 | [HCNH]⁺ | [H-C≡N-H]⁺ | Further fragmentation/rearrangement |
Note: Data synthesized from characteristic fragmentation rules and publicly available spectral data.[1]
Visualization of Fragmentation
Caption: Primary fragmentation pathways of this compound.
Comparative Analysis: The Influence of Structure on Fragmentation
To fully appreciate the diagnostic value of this fragmentation pattern, it is essential to compare it with structurally similar molecules.
Comparison with 3-Chloropropionitrile (Isomer)
While experimental data for 3-chloropropionitrile (ClCH₂CH₂CN) is less common, we can predict its fragmentation. The molecular ion would be identical (m/z 89, 91). However, the primary fragmentation would differ significantly:
-
Loss of •Cl: Cleavage of the C-Cl bond in 3-chloropropionitrile would yield a primary carbocation, [CH₂CH₂CN]⁺, at m/z 54. This is substantially less stable than the secondary carbocation formed from the 2-chloro isomer. Therefore, the peak at m/z 54 would be expected to have a much lower relative abundance.
-
α-Cleavage to Nitrile: The bond alpha to the nitrile group is the C-C bond. Cleavage here would result in the loss of a •CH₂Cl radical, producing a [CH₂CN]⁺ fragment at m/z 40. This would likely be a major fragment.
This clear difference in the abundance of the m/z 54 peak and the presence of a strong m/z 40 peak allows for the unambiguous differentiation of the two isomers.
Comparison with 2-Chloropropane (Alkyl Halide Analog)
2-Chloropropane offers a classic example of alkyl halide fragmentation without the influence of a nitrile group.[2]
-
Its molecular ion appears at m/z 78 and 80.
-
The base peak is at m/z 43 , corresponding to the loss of a •Cl radical to form the highly stable isopropyl cation, [(CH₃)₂CH]⁺.
-
The presence of the nitrile group in this compound shifts this characteristic [M-Cl]⁺ peak from m/z 43 to m/z 54 and maintains it as the base peak, demonstrating the predictable influence of the cyano group on the fragment mass.
Comparative Fragmentation Diagram
Caption: Comparison of the primary C-Cl cleavage event.
Experimental Protocol: GC-MS Analysis
This protocol outlines a self-validating method for acquiring a high-quality electron ionization mass spectrum of this compound.
Objective: To separate this compound from a solvent matrix and obtain a reproducible mass spectrum for identification.
1. Sample Preparation:
- Prepare a 100 ppm solution of this compound in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
- Vortex the solution to ensure homogeneity.
2. Instrumentation:
- Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source. A single quadrupole or ion trap analyzer is sufficient.
3. GC Conditions:
- Injector: Split/Splitless Inlet.
- Injector Temperature: 250 °C.
- Injection Volume: 1 µL.
- Split Ratio: 50:1 (can be adjusted based on sample concentration).
- Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
- Column: A mid-polarity column such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.
- Oven Temperature Program:
- Initial Temperature: 40 °C, hold for 2 minutes.
- Ramp: 15 °C/min to 200 °C.
- Hold: Hold at 200 °C for 2 minutes.
4. MS Conditions:
- Ion Source: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Mode: Full Scan.
- Mass Range: m/z 25 - 200.
- Solvent Delay: 2.5 minutes (or as determined by the solvent elution time).
5. Data Analysis:
- Extract the mass spectrum from the apex of the chromatographic peak corresponding to this compound.
- Compare the acquired spectrum against a reference library (e.g., NIST) for confirmation.
- Verify the presence of the key ions: m/z 89/91 (M⁺) in a ~3:1 ratio and the base peak at m/z 54.
Conclusion
The mass spectrometry fragmentation pattern of this compound is a robust and reliable tool for its positive identification. The characteristic isotopic signature of the molecular ion at m/z 89/91, combined with the dominant fragment at m/z 54 resulting from the loss of the chlorine radical, provides a unique fingerprint. Understanding this fragmentation mechanism, especially in comparison to its structural isomer and non-nitrile analog, empowers researchers to confidently identify this compound in complex matrices. The provided GC-MS protocol serves as a validated starting point for routine analysis in research and quality control environments.
References
- 1. This compound | C3H4ClN | CID 519225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. GCMS Section 6.17 [people.whitman.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
A Comparative Guide to the Vibrational Spectroscopy of 2-Chloropropionitrile: An FT-IR and Raman Study
In the landscape of molecular analysis, vibrational spectroscopy stands as a cornerstone for elucidating structural information with precision and non-invasiveness. For researchers and professionals in drug development and chemical synthesis, understanding the nuanced vibrational signatures of small organic molecules is paramount. This guide provides an in-depth comparative analysis of 2-Chloropropionitrile using two of the most powerful techniques in the vibrational spectroscopy toolkit: Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. Our objective is to not only present the spectral data but to delve into the causality behind the experimental observations, offering insights grounded in established spectroscopic principles.
Introduction: The Vibrational Dichotomy of this compound
This compound (C₃H₄ClN) is a chiral organonitrile, presenting a simple yet compelling case for vibrational analysis. Its structure, featuring a nitrile group (C≡N), a C-Cl bond, and a methyl group, gives rise to a rich vibrational spectrum. The molecule's chirality and the potential for rotational isomerism around the C-C single bond further add to its spectroscopic complexity, making it an excellent candidate for a comparative FT-IR and Raman study.
Vibrational spectroscopic techniques, such as FT-IR and Raman, probe the quantized vibrational energy levels of a molecule.[1] FT-IR spectroscopy measures the absorption of infrared radiation, which induces a change in the dipole moment of the molecule.[1] In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, typically from a laser, which is dependent on a change in the molecule's polarizability.[1] This fundamental difference in their physical principles means that FT-IR and Raman spectroscopy often provide complementary, rather than redundant, information.[2]
Experimental Protocols: A Self-Validating Approach
The integrity of spectroscopic data is intrinsically linked to the rigor of the experimental methodology. The following protocols are designed to be self-validating, ensuring reproducibility and accuracy.
FT-IR Spectroscopy
The FT-IR spectrum of neat this compound was acquired using a PerkinElmer FT-IR BX spectrometer. The sample was analyzed as a thin film between KBr plates.
-
Instrument: PerkinElmer FT-IR BX Spectrometer
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 2.0 cm⁻¹
-
Number of Scans: 100
-
Technique: Neat, thin film on KBr plates
Causality: The choice of a neat sample analysis is ideal for a pure liquid like this compound, eliminating potential solvent interference. The 4000-400 cm⁻¹ range covers the fundamental vibrational modes of most organic molecules. A resolution of 2.0 cm⁻¹ is sufficient to resolve the key vibrational bands, and averaging 100 scans significantly improves the signal-to-noise ratio.
FT-Raman Spectroscopy
The FT-Raman spectrum of this compound was obtained using a BRUKER RFS 27: stand-alone FT-Raman spectrometer with the sample in a glass capillary.
-
Instrument: BRUKER RFS 27 FT-Raman Spectrometer
-
Laser Source: Nd:YAG laser (1064 nm)
-
Spectral Range: 3500-50 cm⁻¹
-
Resolution: 2 cm⁻¹
-
Number of Scans: 100
Causality: The use of an Nd:YAG laser at 1064 nm minimizes the risk of fluorescence, which can be a significant issue in Raman spectroscopy.[3] The spectral range down to 50 cm⁻¹ allows for the observation of low-frequency modes, which can be crucial for understanding molecular skeletal vibrations and conformational isomers.[4] Similar to the FT-IR protocol, a resolution of 2 cm⁻¹ and 100 scans provide a high-quality spectrum.
Diagram of the Experimental Workflow
Caption: Workflow for obtaining and analyzing FT-IR and Raman spectra.
Spectral Analysis and Comparison: A Tale of Two Techniques
The Complementary Nature of FT-IR and Raman
A key principle in vibrational spectroscopy is the rule of mutual exclusion, which states that for molecules with a center of symmetry, vibrations that are Raman active are IR inactive, and vice versa. While this compound does not possess a center of symmetry, the general principle of complementarity holds: vibrations that cause a large change in dipole moment will be strong in the IR spectrum, while those that cause a large change in polarizability will be strong in the Raman spectrum.
Diagram of FT-IR and Raman Complementarity
Caption: FT-IR and Raman spectroscopy probe different molecular properties.
Vibrational Band Assignments
The following table summarizes the key vibrational bands observed in the FT-IR and Raman spectra of this compound and their tentative assignments.
| Wavenumber (cm⁻¹) FT-IR | Wavenumber (cm⁻¹) Raman | Tentative Assignment | Rationale for Intensity Differences |
| ~2950 (m) | ~2950 (s) | C-H asymmetric stretch (CH₃) | C-H stretches are generally more intense in Raman spectra due to significant changes in polarizability. |
| ~2850 (w) | ~2850 (m) | C-H symmetric stretch (CH₃) | Similar to the asymmetric stretch, this mode shows higher intensity in the Raman spectrum. |
| ~2250 (s) | ~2250 (m) | C≡N stretch | The nitrile stretch is a strong absorber in the IR due to the large change in dipole moment. It is moderately intense in the Raman spectrum. |
| ~1450 (m) | ~1450 (m) | CH₃ asymmetric deformation | This bending mode shows comparable intensity in both spectra. |
| ~1380 (m) | ~1380 (w) | CH₃ symmetric deformation | The symmetric deformation is more prominent in the IR spectrum. |
| ~1100 (m) | ~1100 (w) | C-C stretch | The carbon-carbon single bond stretch is typically more intense in the IR spectrum. |
| ~750 (s) | ~750 (w) | C-Cl stretch | The C-Cl stretch is a very strong and characteristic absorption in the IR spectrum due to the high polarity of the bond. It is weak in the Raman spectrum. |
| Not observed | ~380 (m) | C-C-N bend | This bending mode is often weak in the IR but can be observed in the Raman spectrum. |
| Not observed | 224 (m) | Mixed mode (CH₃ torsion + C-C≡N bend) [6] | Low-frequency torsional and bending modes are characteristic of Raman spectra.[6] |
(s) = strong, (m) = medium, (w) = weak
Key Observations and Insights:
-
Nitrile (C≡N) Stretch: The strong band around 2250 cm⁻¹ in the FT-IR spectrum is the characteristic stretching vibration of the nitrile group. Its moderate intensity in the Raman spectrum is also typical.
-
Carbon-Chlorine (C-Cl) Stretch: The intense absorption around 750 cm⁻¹ in the FT-IR spectrum is a clear indicator of the C-Cl stretching mode. The high polarity of this bond leads to a strong IR signal, while the corresponding Raman signal is weak. This is a classic example of the complementary nature of the two techniques.
-
Low-Frequency Modes and Conformational Isomerism: The Raman spectrum reveals information in the low-frequency region that is inaccessible to standard mid-IR spectroscopy. The band at 224 cm⁻¹ has been identified as a mixed mode involving methyl torsion and C-C≡N bending.[6] The presence of rotational isomers (gauche and trans conformers) in similar β-halogenopropionitriles has been confirmed through vibrational spectroscopy.[5] While a detailed conformational analysis of this compound would require temperature-dependent studies and theoretical calculations, the complexity of the fingerprint region in both spectra suggests the potential presence of multiple conformers at room temperature.
Conclusion: A Synergistic Approach to Molecular Characterization
This comparative guide demonstrates the synergistic power of FT-IR and Raman spectroscopy for the detailed characterization of this compound. FT-IR excels in identifying polar functional groups like the C-Cl bond, while Raman spectroscopy provides valuable information on the carbon skeleton, C-H bonds, and low-frequency modes that are often related to conformational changes.
For researchers and professionals in drug development and related fields, the key takeaway is that a single spectroscopic technique may not provide a complete molecular picture. By judiciously employing both FT-IR and Raman spectroscopy, a more comprehensive and robust understanding of molecular structure and dynamics can be achieved. This dual-spectroscopic approach is a powerful strategy for quality control, reaction monitoring, and the elucidation of complex molecular systems.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low-Frequency Vibrational Spectroscopy Characteristic of Pharmaceutical Carbamazepine Co-Crystals with Nicotinamide and Saccharin [mdpi.com]
- 5. Spectroscopic studies of rotational isomerism in β-halogenopropionitriles - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 6. Chiroptical properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Determining the Purity of 2-Chloropropionitrile
Authored for Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities and active pharmaceutical ingredients (APIs), the purity of starting materials and intermediates is paramount. 2-Chloropropionitrile, a versatile building block, is no exception. Impurities can lead to undesirable side reactions, reduced yields, and the introduction of potentially toxic byproducts into the final product. This guide provides an in-depth comparison of the primary analytical methods for determining the purity of this compound, grounded in practical expertise and scientific rigor.
The Critical Role of Purity Analysis
This compound (CH₃CH(Cl)CN) is a reactive chemical intermediate used in various organic syntheses, including the production of pharmaceuticals and pesticides.[1] Its purity directly impacts the stereochemistry, yield, and impurity profile of subsequent reactions. Therefore, robust analytical methods are not merely a quality control checkpoint but a fundamental component of process development and validation. This guide will compare Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Argentometric Titration, providing the technical rationale for method selection and execution.
Comparative Overview of Core Analytical Techniques
The choice of an analytical method is a balance of specificity, sensitivity, accuracy, and practicality. For a volatile, small organic molecule like this compound, several techniques are applicable, each with distinct advantages.
| Technique | Principle | Primary Use Case | Strengths | Limitations |
| Gas Chromatography (GC-FID) | Separation by volatility and column interaction | Routine QC, quantification of volatile impurities | High resolution, high sensitivity for organic compounds, robust, cost-effective | Destructive, requires derivatization for non-volatile impurities, thermal degradation possible |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei | Absolute purity determination without a specific reference standard, structural confirmation | Primary method (metrologically traceable), non-destructive, provides structural information on impurities | Lower sensitivity than GC, higher instrument cost, requires careful experimental setup for accuracy[2][3][4] |
| Argentometric Titration | Precipitation of chloride ions with silver nitrate | Quantification of inorganic chloride and hydrolyzable organic chlorides | Absolute method based on stoichiometry, inexpensive, simple instrumentation | Not specific to this compound, only measures chloride content, lower sensitivity |
Gas Chromatography (GC): The Workhorse for Routine Quality Control
Expertise & Rationale: Gas Chromatography is the premier technique for analyzing volatile and semi-volatile compounds like this compound. The separation occurs in a capillary column based on the compound's boiling point and its interaction with the column's stationary phase. For purity analysis, a Flame Ionization Detector (FID) is the detector of choice due to its excellent sensitivity to carbon-containing compounds and a wide linear range.
The choice of the GC column is critical. A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), provides a good balance for separating this compound from both more and less polar impurities. For resolving closely related halogenated compounds, a column with higher cyanopropyl content (e.g., DB-624) can offer superior selectivity.[5]
Trustworthiness through Self-Validation: A GC method's reliability is ensured by a system of checks and balances:
-
Internal Standard (IS) Quantification: To compensate for variations in injection volume and detector response, an internal standard (e.g., a stable compound with a similar response factor and retention time that does not co-elute, such as 1,2-dichlorobenzene) is added in a known amount to both the standard and the sample. Purity is calculated based on the area ratio of the analyte to the internal standard.
-
System Suitability Testing (SST): Before running samples, a standard solution is injected to verify the system's performance. Key SST parameters include resolution (ensuring baseline separation of the analyte from the nearest impurity), peak symmetry (tailing factor), and precision (repeatability of injections). These tests are mandated by regulatory guidelines like the International Council for Harmonisation (ICH).[6][7]
Workflow for GC Purity Analysis
Caption: Workflow for purity determination by GC-FID.
Detailed Protocol: GC-FID Purity Assay of this compound
-
Instrumentation & Conditions:
-
Gas Chromatograph: Agilent 6890N or equivalent, equipped with a split/splitless injector and FID.[5]
-
Column: Agilent J&W DB-624 (30 m x 0.32 mm, 1.8 µm film thickness) or equivalent.[8]
-
Carrier Gas: Helium or Nitrogen, constant flow at 1.5 mL/min.
-
Injector Temperature: 220 °C.
-
Detector Temperature: 250 °C.
-
Oven Program: Initial temperature 50 °C, hold for 2 minutes, ramp at 10 °C/min to 180 °C, hold for 5 minutes.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Reagent & Standard Preparation:
-
Solvent: Dichloromethane or Methanol (GC grade).
-
Internal Standard (IS) Solution: Accurately prepare a solution of 1,2-dichlorobenzene in the chosen solvent at a concentration of approximately 1 mg/mL.
-
Reference Standard Solution: Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Add the IS Solution to volume and mix thoroughly.
-
Sample Solution: Accurately weigh ~25 mg of the this compound sample to be tested into a 25 mL volumetric flask. Add the IS Solution to volume and mix thoroughly.
-
-
Analysis Procedure:
-
Inject the solvent blank to ensure no interfering peaks are present.
-
Perform five replicate injections of the Reference Standard Solution to perform the System Suitability Test. The relative standard deviation (RSD) for the peak area ratio should be ≤ 2.0%.
-
Inject the Reference Standard Solution.
-
Inject the Sample Solution in duplicate.
-
-
Calculation:
-
Calculate the Response Factor (RF) from the reference standard injection.
-
Calculate the purity of the this compound sample using the peak areas of the analyte and the internal standard, their weights, and the calculated RF.
-
Quantitative NMR (qNMR): The Primary Method for Absolute Purity
Expertise & Rationale: Unlike chromatographic techniques that provide a relative purity based on the response of a detector, ¹H qNMR is a primary analytical method capable of determining absolute purity.[9] The fundamental principle is that the integral (area) of an NMR signal is directly proportional to the number of protons generating that signal.[2][4] By adding a certified internal standard of known purity and structure, one can directly quantify the analyte without needing a specific reference standard of the analyte itself. This is invaluable when analyzing novel compounds or when certified standards are unavailable or prohibitively expensive.[2]
For this compound, the quartet from the CH group and the doublet from the CH₃ group are distinct and can be used for quantification. A suitable internal standard must have a simple spectrum with peaks that do not overlap with the analyte's signals. Maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene are common choices.
Trustworthiness through Methodical Execution: The accuracy of qNMR hinges on specific experimental parameters that ensure uniform signal response:
-
Full Relaxation: A sufficient relaxation delay (typically 5 times the longest T₁ relaxation time of the nuclei of interest) must be used between scans to ensure all protons have fully returned to their equilibrium state. This is the most critical parameter for accurate quantification.
-
Signal-to-Noise: A high signal-to-noise ratio is required for precise integration. This is achieved by using an appropriate sample concentration and a sufficient number of scans.
-
Weighing Accuracy: As a primary source of error, highly accurate weighing of both the sample and the internal standard using a microbalance is essential.[2]
Decision Logic for Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
Argentometric Titration: A Classic Method for Chloride Content
Expertise & Rationale: While less sophisticated, argentometric titration is a robust and inexpensive method for determining the total halide content in a sample.[10] This technique is particularly useful for quantifying inorganic chloride impurities (e.g., from synthesis) or assessing degradation where the C-Cl bond might be hydrolyzed. In this method, a solution of the sample is titrated with a standardized solution of silver nitrate (AgNO₃). The silver ions react with chloride ions to form a precipitate of silver chloride (AgCl).[11]
The Volhard method is an effective approach.[12] A known excess of AgNO₃ is added to the sample, precipitating all the chloride. The remaining excess Ag⁺ ions are then back-titrated with a standardized potassium thiocyanate (KSCN) solution, using a ferric iron (Fe³⁺) salt as an indicator.[13] The first excess of thiocyanate forms a red-colored [Fe(SCN)(H₂O)₅]²⁺ complex, signaling the endpoint.[12]
Trustworthiness through Stoichiometry: The reliability of titration comes from its foundation in well-defined chemical reactions. It is an absolute method that does not require calibration curves. The accuracy depends on:
-
Standardized Titrants: The concentrations of the AgNO₃ and KSCN solutions must be accurately known, typically by standardization against a primary standard like sodium chloride.
-
Clear Endpoint Detection: A sharp, unambiguous color change at the endpoint is crucial for minimizing operator error. Potentiometric endpoint detection can also be used for higher precision.[14]
Conclusion
For the comprehensive purity assessment of this compound, a multi-faceted approach is recommended. Gas Chromatography (GC-FID) serves as the ideal method for routine quality control, offering high throughput and excellent sensitivity for detecting and quantifying volatile organic impurities. Quantitative NMR (qNMR) stands as the definitive method for establishing the absolute purity of a reference batch or for investigations where a specific reference standard is not available. Finally, Argentometric Titration provides a simple, cost-effective way to quantify inorganic chloride impurities, complementing the data from chromatographic methods. The selection of the appropriate method or combination of methods should be guided by the specific requirements of the analysis, whether for process development, routine release testing, or stability studies, always adhering to the principles of method validation outlined by guidelines such as ICH Q2(R2).[6]
References
- 1. This compound 95 1617-17-0 [sigmaaldrich.com]
- 2. rssl.com [rssl.com]
- 3. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. ijstr.org [ijstr.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. CN112240913A - Method for measuring 2-chloropropionyl chloride related substances by GC (gas chromatography) - Google Patents [patents.google.com]
- 9. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 10. mt.com [mt.com]
- 11. quora.com [quora.com]
- 12. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 13. scribd.com [scribd.com]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reactivity of 2-Chloropropionitrile and 2-Bromopropionitrile in Nucleophilic Substitution
For researchers and professionals in drug development and synthetic chemistry, the selection of appropriate starting materials is paramount to the success of a synthetic route. 2-Halopropionitriles are versatile building blocks, but the choice between a chloro or bromo derivative can significantly impact reaction efficiency, yield, and overall process viability. This guide provides an in-depth comparison of the reactivity of 2-chloropropionitrile and 2-bromopropionitrile, supported by fundamental principles and experimental considerations.
The Decisive Factor: Leaving Group Ability in Nucleophilic Substitutions
The reactivity of this compound and 2-bromopropionitrile is predominantly dictated by their performance in nucleophilic substitution reactions. In these reactions, a nucleophile attacks the electrophilic carbon atom bonded to the halogen, which then departs as a halide ion, known as the "leaving group". The efficiency of this process is critically dependent on the stability of the departing leaving group.
A fundamental principle in organic chemistry states that a good leaving group is a weak base, as weak bases are more stable and can better accommodate a negative charge.[1][2] When comparing the halogens, the basicity decreases down the group. Consequently, the iodide ion (I⁻) is the weakest base and the best leaving group, followed by bromide (Br⁻), chloride (Cl⁻), and finally fluoride (F⁻), which is the strongest base and the poorest leaving group among the halides.[2]
This trend directly translates to the reactivity of the parent alkyl halides. For both primary and secondary systems, like 2-halopropionitriles, the rate of nucleophilic substitution reactions follows the order: R-I > R-Br > R-Cl > R-F.[3][4] This is true for both major substitution mechanisms: the concerted, bimolecular SN2 reaction and the stepwise, unimolecular SN1 reaction.[5]
Therefore, based on first principles, 2-bromopropionitrile is inherently more reactive than this compound because the bromide ion is a better leaving group than the chloride ion.[5][6][7] The larger size of the bromide ion allows the negative charge to be dispersed over a greater volume, increasing its stability compared to the smaller chloride ion.[6]
Reaction Mechanisms and Substrate Structure
As secondary alkyl halides, both this compound and 2-bromopropionitrile can theoretically undergo substitution via SN1 or SN2 pathways.[5][8]
-
SN2 (Substitution Nucleophilic Bimolecular): This mechanism involves a single, concerted step where the nucleophile attacks the carbon center from the side opposite the leaving group (backside attack).[3][9][10] The reaction rate depends on the concentration of both the substrate and the nucleophile.[3][11] This pathway is favored by strong nucleophiles and less sterically hindered substrates.
-
SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism where the leaving group first departs to form a carbocation intermediate, which is then rapidly attacked by the nucleophile.[9][10] The rate-determining step is the formation of the carbocation, so the reaction rate depends only on the substrate concentration.[3][11] This pathway is favored by substrates that can form stable carbocations and by polar protic solvents.
The presence of the electron-withdrawing nitrile (-CN) group at the α-position destabilizes the formation of an adjacent carbocation, thus strongly disfavoring the SN1 pathway. Consequently, nucleophilic substitution reactions of 2-halopropionitriles predominantly proceed via an SN2 mechanism .
Visualizing the SN2 Reaction Pathway
The diagram below illustrates the concerted SN2 mechanism for the reaction of a 2-halopropionitrile with a nucleophile.
References
- 1. Khan Academy [khanacademy.org]
- 2. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 3. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. brainly.com [brainly.com]
- 6. Khan Academy [khanacademy.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 2-Chloropropionitrile
Introduction: The Analytical Challenge of 2-Chloropropionitrile
This compound is a small, halogenated nitrile that presents distinct challenges for quantitative analysis using High-Performance Liquid Chromatography (HPLC). Its high polarity makes it difficult to retain on conventional reversed-phase (RP) columns, where it often elutes near the solvent front, leading to poor resolution from matrix interferences.[1] Furthermore, its molecular structure lacks a significant chromophore, rendering detection by standard UV-Visible (UV-Vis) detectors inefficient and insensitive.[2][3]
This guide provides an in-depth comparison of two distinct, robust HPLC methodologies designed to overcome these analytical hurdles. As a senior application scientist, my objective is not merely to present protocols, but to elucidate the rationale behind the strategic choices in chromatography and detection, empowering researchers, scientists, and drug development professionals to select and implement the optimal method for their specific analytical needs.
We will explore:
-
Method A: Reversed-Phase HPLC with Pre-column Derivatization and UV Detection. This strategy introduces a UV-absorbing tag to the analyte, leveraging the high sensitivity of UV detectors and the familiarity of reversed-phase chromatography.
-
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC) with Evaporative Light Scattering Detection (ELSD). This approach directly addresses the analyte's polarity for retention without chemical modification and employs a universal detection technique suitable for non-chromophoric compounds.
Each method will be evaluated based on its principles, performance, and practical applicability, supported by detailed experimental protocols and comparative data.
Method A: Reversed-Phase HPLC with Pre-column Derivatization
Core Principle & Scientific Rationale
This method circumvents the primary detection challenge by chemically modifying this compound before chromatographic analysis. The process of derivatization involves reacting the analyte with a labeling agent to attach a molecule with a strong chromophore.[4][5] This chemical modification results in a derivative that is highly responsive to UV detection, dramatically increasing method sensitivity.
For this compound, a potential strategy involves initial hydrolysis to convert the nitrile group into a carboxylic acid, followed by derivatization of the resulting carboxyl group. A classic and effective derivatizing reagent for carboxylic acids is 2-nitrophenylhydrazine (2-NPH), which, in the presence of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), forms a stable derivative with a strong UV absorbance at higher wavelengths (e.g., 390-400 nm).[6] This shift to a less crowded region of the UV spectrum significantly enhances selectivity by minimizing interference from common matrix components.[6] The resulting, more hydrophobic derivative is also well-suited for retention and separation on a standard C18 reversed-phase column.[7][8]
Experimental Workflow: Method A
Caption: Workflow for RP-HPLC with Pre-column Derivatization.
Detailed Experimental Protocol: Method A
1. Sample Preparation & Hydrolysis:
-
Accurately weigh the this compound standard or sample into a vial.
-
Dissolve in a known volume of 0.1 M Sodium Hydroxide.
-
Heat the solution at 60°C for 30 minutes to facilitate the hydrolysis of the nitrile group to a carboxylate.
-
Cool the solution to room temperature and neutralize with 0.1 M Hydrochloric Acid.
2. Pre-column Derivatization Protocol:
-
To 100 µL of the hydrolyzed sample/standard solution, add 100 µL of a 10 mg/mL solution of 2-nitrophenylhydrazine hydrochloride in acetonitrile.
-
Add 100 µL of a 15 mg/mL solution of EDC hydrochloride in acetonitrile/water.
-
Vortex the mixture and heat at 40°C for 25 minutes.[6]
-
After cooling, add 500 µL of the mobile phase A to dilute the sample and quench the reaction.
-
Filter the final solution through a 0.22 µm syringe filter prior to injection.[9]
3. HPLC Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-10 min: 28% to 40% B
-
10-14 min: Hold at 40% B
-
14-20 min: 40% to 55% B
-
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 40°C.
-
Injection Volume: 20 µL.
-
Detection: UV-Vis Diode Array Detector (DAD) at 392 nm.[6]
Method B: HILIC with Evaporative Light Scattering Detection (ELSD)
Core Principle & Scientific Rationale
This method directly addresses the analytical challenge of retaining a small, polar compound. Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative to reversed-phase chromatography for such analytes.[10][11] HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high percentage of a non-polar organic solvent, typically acetonitrile, with a small amount of aqueous buffer.[1][12] In this environment, a water-enriched layer forms on the surface of the stationary phase. Polar analytes, like this compound, partition into this aqueous layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).
Because this method does not rely on derivatization, a universal detector is required. The Evaporative Light Scattering Detector (ELSD) is an excellent choice for non-chromophoric, non-volatile analytes.[13][14] The ELSD nebulizes the column effluent into an aerosol, the mobile phase is evaporated in a heated drift tube, and the resulting solid analyte particles scatter a beam of light, which is measured by a photodiode.[15] The signal is proportional to the mass of the analyte. A key advantage of ELSD over Refractive Index (RI) detection is its compatibility with gradient elution, which is essential for efficient HILIC separations.[13][14]
Experimental Workflow: Method B
Caption: Workflow for HILIC with ELSD Detection.
Detailed Experimental Protocol: Method B
1. Sample Preparation:
-
Accurately weigh the this compound standard or sample into a vial.
-
Dissolve in a known volume of the initial mobile phase composition (e.g., 90:10 Acetonitrile:Water) to ensure good peak shape.[16]
-
Filter the solution through a 0.22 µm syringe filter prior to injection.[17]
2. HILIC-ELSD Conditions:
-
Column: HILIC (Amide or unbonded Silica phase), 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: Hold at 90% B
-
1-8 min: 90% to 70% B
-
8-10 min: Hold at 70% B
-
A re-equilibration time of at least 5-10 column volumes is critical for HILIC.[7]
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 5 µL.
-
ELSD Settings:
-
Nebulizer Temperature: 30°C.
-
Drift Tube Temperature: 50°C.[13]
-
Gas Flow (Nitrogen): 1.5 L/min.
-
Performance Comparison and Discussion
The choice between these two methods depends entirely on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.
| Parameter | Method A: RP-HPLC with Derivatization | Method B: HILIC with ELSD | Justification |
| Selectivity | High | Moderate to High | Derivatization provides spectral selectivity. HILIC offers orthogonal selectivity to RP for polar compounds. |
| Retention Factor (k') | > 2.0 | > 2.0 | Both methods are designed to achieve adequate retention, moving the analyte away from the void volume. |
| Linearity (R²) | > 0.999 | > 0.99 (Log-Log) | UV detection offers excellent linearity. ELSD response is often non-linear and requires logarithmic fitting. |
| Sensitivity (LOQ) | Very Low (ng/mL range) | Moderate (µg/mL range) | Derivatization significantly enhances the signal for UV detection. ELSD is inherently less sensitive than UV.[18][19] |
| Precision (%RSD) | < 2% | < 5% | The derivatization step can introduce variability if not precisely controlled. ELSD can have slightly higher baseline noise. |
| Sample Throughput | Lower | Higher | The mandatory derivatization step adds significant time and complexity to sample preparation.[1] |
| Robustness | Moderate | Moderate | Dependent on the reproducibility of the derivatization reaction. HILIC methods can be sensitive to small changes in mobile phase water content. |
| Gradient Compatible | Yes | Yes | Both methods utilize gradient elution for optimal separation. ELSD is compatible with gradients, unlike RI detectors.[13] |
Expertise & Experience: A Deeper Analysis
-
For Trace Quantification: Method A is unequivocally superior for applications requiring high sensitivity, such as impurity profiling or pharmacokinetic studies. The ability to detect analytes in the low ng/mL range is a direct result of adding a potent chromophore. However, the success of this method is critically dependent on the consistency and completeness of the derivatization reaction. Any variation in reaction time, temperature, or reagent concentration can compromise the accuracy and precision of the results.[20]
-
For Direct Analysis & Simplicity: Method B is the preferred choice when the analyte concentration is sufficiently high and the primary goal is a direct, straightforward assay without chemical modification. This is advantageous in quality control settings where speed and simplicity are valued. The elimination of the derivatization step removes a significant source of potential error and reduces sample preparation time.[1] The primary challenge in HILIC method development is achieving reproducible retention times, which requires strict control over mobile phase preparation and longer column equilibration times between injections.[7]
Conclusion and Recommendations
Both Reversed-Phase HPLC with pre-column derivatization and HILIC with ELSD are valid and powerful approaches for the analysis of this compound. Neither method is universally "better"; they are complementary tools for different analytical objectives.
-
Choose Method A (RP-HPLC with Derivatization) when the primary objective is to achieve the lowest possible detection and quantification limits . It is ideal for trace analysis in complex matrices where maximum sensitivity is paramount. Be prepared to invest time in validating the derivatization protocol to ensure its reproducibility.
-
Choose Method B (HILIC-ELSD) for routine analysis of higher concentration samples where a simpler, faster workflow is desired. This method provides excellent retention for this polar analyte without the need for chemical modification and is well-suited for screening or quality control applications.
Ultimately, the selection process must be guided by a thorough understanding of the analyte, the sample matrix, and the specific data requirements of the project. This guide provides the foundational knowledge and practical protocols to make an informed and scientifically sound decision.
References
- 1. agilent.com [agilent.com]
- 2. biocompare.com [biocompare.com]
- 3. veeprho.com [veeprho.com]
- 4. sdiarticle4.com [sdiarticle4.com]
- 5. researchgate.net [researchgate.net]
- 6. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]
- 7. glsciencesinc.com [glsciencesinc.com]
- 8. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
- 9. nacalai.com [nacalai.com]
- 10. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. waters.com [waters.com]
- 13. Light Scattering Detectors – Precise Measurement for HPLC [knauer.net]
- 14. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 15. labcompare.com [labcompare.com]
- 16. HPLC Sample Preparation and Instrument Set-Up | Guide [scioninstruments.com]
- 17. greyhoundchrom.com [greyhoundchrom.com]
- 18. Comparing HPLC Detectors: UV vs Refractive Index [eureka.patsnap.com]
- 19. agilent.com [agilent.com]
- 20. Chromatographic methods validation for analysis of small molecules in biological matrices | Semantic Scholar [semanticscholar.org]
Comparison of synthesis routes for 2-Chloropropionitrile
An In-Depth Guide to the Synthesis of 2-Chloropropionitrile: A Comparative Analysis
Introduction
This compound (CH₃CH(Cl)CN) is a significant chemical intermediate utilized in the synthesis of pharmaceuticals and polymers.[1] Its bifunctional nature, containing both a reactive chlorine atom and a nitrile group, makes it a versatile building block in organic chemistry. For instance, it has been used as an initiator in atom-transfer radical polymerization for producing polyacrylonitrile and in the synthesis of nitrile-functionalized ionic liquids. Given its utility, the efficient and scalable synthesis of this compound is of considerable interest to researchers in both academic and industrial settings.
This guide provides a comprehensive comparison of the primary synthetic methodologies for obtaining this compound. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their respective yields, scalability, and practical considerations. This document is intended to serve as a practical resource for researchers, chemists, and drug development professionals, enabling them to select the most appropriate synthetic strategy for their specific objectives.
Overview of Primary Synthetic Strategies
The synthesis of this compound can be approached from several distinct starting materials. The most prominent and well-documented routes include:
-
Chlorination of α-Hydroxypropionitrile (Lactonitrile): A direct substitution reaction where the hydroxyl group of lactonitrile is replaced by a chlorine atom, typically using a chlorinating agent like thionyl chloride.
-
Diazotization of Alanine: A multi-step process beginning with the amino acid alanine, which is converted to 2-chloropropionic acid via a Sandmeyer-type reaction, followed by conversion to the target nitrile. This route is particularly valuable for producing enantiomerically pure this compound.[2][3]
-
Direct Chlorination of Propionitrile: A free-radical halogenation approach, which, while direct, often faces challenges with selectivity and byproduct formation.
Each of these pathways possesses unique advantages and disadvantages related to reagent cost, reaction conditions, product yield and purity, and overall process safety.
Route 1: Synthesis from Lactonitrile
This is one of the most effective and high-yielding methods for producing this compound. The core of this synthesis is the nucleophilic substitution of the hydroxyl group in lactonitrile with a chloride ion. Thionyl chloride (SOCl₂) is the preferred reagent for this transformation, as it produces gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture, simplifying purification.
Mechanism and Rationale: The reaction proceeds via the formation of a chlorosulfite intermediate, which is highly reactive. The presence of a base, such as pyridine or a trialkylamine, is crucial. The base serves two primary functions: it neutralizes the HCl generated during the reaction, preventing potential side reactions, and it can act as a nucleophilic catalyst. A notable improvement in this method involves using triethylamine in dichloromethane, which avoids the formation of thick slurries and significantly boosts the yield compared to older methods using pyridine.[4]
Caption: Synthesis of this compound from Lactonitrile.
Experimental Protocol: Synthesis from Lactonitrile
This protocol is adapted from a patented high-yield process.[4]
-
Setup: Equip a round-bottom flask with a reflux condenser, a magnetic stirrer, and an addition funnel. Ensure the apparatus is dry and under an inert atmosphere (e.g., nitrogen).
-
Reagent Charging: To the flask, add lactonitrile (1 molar equivalent), triethylamine (at least 1 molar equivalent), and dichloromethane as the solvent.
-
Reaction: Cool the mixture in an ice bath. Slowly add thionyl chloride (at least 1.2 molar equivalents) dropwise from the addition funnel, maintaining a low temperature.
-
Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux. The reaction is typically complete within a few hours.
-
Workup: Cool the reaction mixture to room temperature. Neutralize the product by washing it with water, followed by a saturated sodium bicarbonate solution, and finally a saturated sodium chloride (brine) solution.
-
Purification: Separate the organic phase, dry it over anhydrous sodium sulfate, and filter. Remove the solvent via distillation. The crude product can be further purified by fractional distillation under reduced pressure to afford this compound (boiling point: 120-125 °C) in high purity.[4]
Route 2: Synthesis from Alanine
This synthetic route is particularly advantageous for accessing chiral this compound, as it can start from an enantiomerically pure amino acid like (S)-(+)-alanine.[2] The process involves two main transformations: the conversion of the amino group of alanine to a chlorine atom to form 2-chloropropionic acid, followed by the conversion of the carboxylic acid group into a nitrile.
Mechanism and Rationale:
-
Step 1: Diazotization. The first step is a diazotization reaction. (S)-alanine is treated with sodium nitrite (NaNO₂) in the presence of hydrochloric acid (HCl) at low temperatures (0-5 °C).[5] This generates a diazonium salt intermediate, which is unstable and readily undergoes nucleophilic substitution by the chloride ion from the HCl solvent, releasing nitrogen gas and forming (S)-2-chloropropanoic acid.[3]
-
Step 2: Nitrile Formation. The resulting 2-chloropropionic acid must be converted to the nitrile. A common laboratory method involves converting the carboxylic acid to a primary amide, followed by dehydration. This can be achieved by first reacting the acid with thionyl chloride to form the acyl chloride, followed by reaction with ammonia to yield 2-chloropropionamide. Subsequent dehydration with a strong dehydrating agent (e.g., P₂O₅, SOCl₂, or trifluoroacetic anhydride) yields the final nitrile product.
Caption: Chiral synthesis of this compound from Alanine.
Experimental Protocol: Synthesis from (S)-Alanine
This protocol describes the first stage of the synthesis, yielding the key intermediate.
Part A: Synthesis of (S)-2-Chloropropanoic Acid [5]
-
Setup: In a large three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve (S)-alanine (1 mole) in 5 N hydrochloric acid.
-
Diazotization: Cool the solution to 0 °C in an ice-salt bath. Prepare a pre-cooled solution of sodium nitrite (1.6 moles) in water and add it dropwise to the alanine solution, vigorously stirring while keeping the temperature below 5 °C.
-
Reaction Completion: After the addition (approx. 5 hours), remove the cooling bath and allow the mixture to stand overnight at room temperature.
-
Workup: Carefully evacuate the flask with stirring to remove dissolved nitrogen oxides. Neutralize the excess acid by slowly adding solid sodium carbonate.
-
Extraction and Purification: Extract the aqueous solution multiple times with diethyl ether. Combine the organic layers, wash with brine, and dry over calcium chloride. The ether is removed by rotary evaporation, and the remaining oily residue is purified by fractional distillation under reduced pressure to yield (S)-2-chloropropanoic acid.
Part B: Conversion to this compound
A standard procedure for converting the carboxylic acid to the nitrile would then be followed, as outlined in the mechanism section.
Comparative Analysis of Synthesis Routes
The choice of synthetic route depends heavily on the desired scale, purity requirements (especially chirality), and available starting materials.
| Feature | Route 1: From Lactonitrile | Route 2: From Alanine | Route 3: Direct Chlorination |
| Starting Material | Lactonitrile | Alanine | Propionitrile |
| Key Reagents | Thionyl chloride, Triethylamine | Sodium nitrite, HCl, SOCl₂, NH₃ | Cl₂, Radical Initiator |
| Typical Yield | High (up to 90%)[4] | Moderate (multi-step losses) | Variable (low to moderate) |
| Chirality Control | Produces racemic mixture | Excellent (preserves stereocenter)[2] | Produces racemic mixture |
| Advantages | High yield, one-pot reaction, readily available starting materials, simple purification. | Allows for the synthesis of enantiomerically pure product. | Potentially the most atom-economical and direct route. |
| Disadvantages | Use of toxic and corrosive thionyl chloride. | Multi-step process, lower overall yield, involves diazotization (potentially hazardous). | Poor selectivity (α vs. β chlorination), formation of polychlorinated byproducts, difficult purification. |
Conclusion
For general laboratory and industrial-scale synthesis of racemic this compound, the chlorination of lactonitrile (Route 1) stands out as the superior method. It is a high-yield, one-step process that has been optimized to overcome earlier procedural difficulties, offering a reliable and efficient pathway to the target molecule.[4]
For applications requiring enantiomerically pure this compound, such as in the synthesis of chiral pharmaceuticals, the route starting from alanine (Route 2) is the only viable option presented. While it is a more complex, multi-step synthesis with a lower overall yield, its ability to preserve the stereochemistry of the starting material is its critical advantage.[2][5]
The direct chlorination of propionitrile (Route 3) is generally the least favorable method due to significant challenges in controlling selectivity, which leads to complex product mixtures and difficult purifications. This route is typically avoided unless a specific, highly optimized industrial process has been developed.
Ultimately, the selection of a synthetic route requires a careful evaluation of the project's specific needs, balancing the requirements for yield, purity, cost, and safety.
References
- 1. This compound | 1617-17-0 [chemicalbook.com]
- 2. Chiroptical properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Chloropropionic acid - Wikipedia [en.wikipedia.org]
- 4. US4476059A - Chloroacetonitrile synthesis - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Chiroptical Properties of 2-Chloropropionitrile and Structurally-Related Chiral Nitriles
This guide provides an in-depth technical analysis of the chiroptical properties of 2-chloropropionitrile, a molecule of significant interest in stereochemistry and synthetic chemistry. We will delve into its specific rotation, optical rotatory dispersion (ORD), and circular dichroism (CD), supported by experimental data and theoretical calculations. Furthermore, this guide will offer a comparative perspective on how its chiroptical characteristics are expected to differ from similar chiral nitriles, namely 2-bromopropionitrile and 2-methylpropionitrile. This analysis is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-property relationships governing the chiroptical responses of these important chiral building blocks.
Introduction to Chiroptical Spectroscopy of Nitriles
Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods, including optical rotatory dispersion (ORD), electronic circular dichroism (ECD), and vibrational circular dichroism (VCD), are invaluable for determining the absolute configuration and conformational preferences of chiral molecules.[1]
Nitriles, organic compounds containing a -C≡N functional group, present a unique case for chiroptical studies. The linear and cylindrically symmetric nature of the nitrile group means it is not inherently chiral. Therefore, any observed chiroptical activity in molecules like this compound arises from the chiral center to which the nitrile is attached. The electronic and vibrational transitions associated with the nitrile group and its surrounding chiral environment give rise to characteristic chiroptical signals.
In-Depth Analysis of this compound
(S)-(-)-2-chloropropionitrile has been a subject of detailed chiroptical investigation, providing a solid foundation for understanding this class of compounds.
Synthesis and Enantiopurity
The enantiomerically pure form of (S)-(-)-2-chloropropionitrile can be synthesized from the readily available chiral precursor, (S)-(+)-alanine.[2] This synthetic route provides a reliable method for obtaining material of high optical purity, which is crucial for accurate chiroptical measurements.
Specific Rotation and Optical Rotatory Dispersion (ORD)
The specific rotation of a chiral compound is a fundamental measure of its optical activity at a specific wavelength, typically the sodium D-line (589 nm). For (S)-(-)-2-chloropropionitrile, the specific rotation has been measured in various solvents and in the gas phase.[2] An extrapolation of solution data to the gas phase estimated a value of [α]D = -21°, while direct gas-phase measurements yielded a value of -8°.[2]
The observed rotation is highly dependent on the solvent, temperature, and wavelength. The temperature dependence of the specific rotation of this compound has been attributed to a low-frequency vibrational mode at 224 cm⁻¹ involving a mix of methyl torsion and C-C≡N bending, rather than simple rotation of the methyl group.[2]
Optical Rotatory Dispersion (ORD) spectroscopy measures the change in optical rotation as a function of wavelength. The ORD curves for (S)-(-)-2-chloropropionitrile have been obtained in several solvents, providing a more complete picture of its chiroptical behavior than a single specific rotation value.[2]
Electronic and Vibrational Circular Dichroism (ECD and VCD)
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region, corresponding to electronic transitions.[3] Computational studies using coupled-cluster and density-functional theory (DFT) have been employed to calculate the ECD rotational strengths for (S)-2-chloropropionitrile.[4] These calculations have shown that the overall negative specific rotation is dominated by the second excited state, which has a significantly larger rotational strength than the first.[4]
Comparative Analysis with Similar Chiral Nitriles
A direct experimental comparison of the chiroptical properties of this compound with 2-bromopropionitrile and 2-methylpropionitrile is hampered by a lack of available data for the latter two compounds. However, we can make informed predictions based on fundamental principles.
2-Bromopropionitrile
Structural and Electronic Effects: Replacing the chlorine atom in this compound with a bromine atom would introduce several changes. Bromine is larger and more polarizable than chlorine, which would affect the electronic environment of the chiral center. This, in turn, would influence the electric and magnetic transition dipole moments that govern the chiroptical response. It is expected that the increased polarizability of bromine would lead to larger rotational strengths and potentially more intense CD signals.
Synthesis: Similar to this compound, enantiomerically pure 2-bromopropionitrile could likely be synthesized from a chiral precursor such as a protected β-bromoalanine derivative.
2-Methylpropionitrile
Structural and Electronic Effects: Replacing the chlorine atom with a methyl group would result in a significant change in the electronic nature of the substituent at the chiral center. The methyl group is an electron-donating group, in contrast to the electron-withdrawing nature of the halogens. This would alter the energies and symmetries of the molecular orbitals, leading to different electronic and vibrational transitions and, consequently, different ECD and VCD spectra. The magnitude of the specific rotation would also be expected to change significantly.
Synthesis: The enantioselective synthesis of 2-methylpropionitrile would likely require different synthetic strategies, possibly involving asymmetric catalysis.
Table 1: Comparison of Properties of Chiral 2-Substituted Propionitriles
| Property | This compound | 2-Bromopropionitrile (Predicted) | 2-Methylpropionitrile (Predicted) |
| Synthesis | From (S)-(+)-alanine[2] | From chiral bromo-amino acid precursor | Asymmetric synthesis |
| Specific Rotation [α]D | -8° (gas phase)[2] | Expected to be different from this compound | Expected to be significantly different from halo-propionitriles |
| ECD/VCD Spectra | Calculated and studied[4] | Expected to show more intense signals due to higher polarizability of Br | Expected to have different spectral features due to the electronic difference of the methyl group |
Experimental Methodologies
The following sections provide detailed protocols for the measurement of chiroptical properties of chiral nitriles.
Measurement of Specific Rotation
Objective: To determine the specific rotation of a chiral nitrile in solution.
Instrumentation:
-
Polarimeter
-
Sodium lamp (589 nm) or other monochromatic light source
-
Polarimeter cell (1 dm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
Protocol:
-
Sample Preparation: Accurately weigh a known amount of the chiral nitrile and dissolve it in a specific volume of a suitable solvent (e.g., ethanol, chloroform) in a volumetric flask to obtain a precise concentration (c, in g/mL).
-
Instrument Calibration: Calibrate the polarimeter using a blank solvent-filled cell to set the zero point.
-
Measurement: Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present in the light path.
-
Data Acquisition: Measure the observed rotation (α) at a constant temperature (T).
-
Calculation: Calculate the specific rotation [α] using the formula: [α]Tλ = α / (l × c) where l is the path length in decimeters.
Electronic Circular Dichroism (ECD) Spectroscopy
Objective: To obtain the ECD spectrum of a chiral nitrile.
Instrumentation:
-
ECD Spectropolarimeter
-
Quartz cuvettes (typically 0.1 or 1 cm pathlength)
-
UV-transparent solvent (e.g., acetonitrile, methanol)
Protocol:
-
Sample Preparation: Prepare a dilute solution of the chiral nitrile in a UV-transparent solvent. The concentration should be adjusted to give a maximum absorbance of less than 1.0 in the wavelength range of interest.
-
Instrument Setup: Turn on the ECD spectropolarimeter and allow the lamp to warm up. Purge the instrument with nitrogen gas.
-
Baseline Correction: Record a baseline spectrum of the solvent in the same cuvette that will be used for the sample.
-
Sample Measurement: Record the ECD spectrum of the sample solution.
-
Data Processing: Subtract the baseline spectrum from the sample spectrum to obtain the final ECD spectrum.
Caption: Workflow for ECD measurement of a chiral nitrile.
Vibrational Circular Dichroism (VCD) Spectroscopy
Objective: To obtain the VCD spectrum of a chiral nitrile.
Instrumentation:
-
FTIR spectrometer equipped with a VCD module
-
Photoelastic modulator (PEM)
-
IR-transparent sample cells (e.g., BaF₂ or CaF₂)
-
Suitable deuterated or IR-transparent solvent (e.g., CDCl₃, CCl₄)
Protocol:
-
Sample Preparation: Prepare a concentrated solution of the chiral nitrile (typically 0.1 M or higher) in a suitable solvent.
-
Instrument Setup: Align the VCD optics and allow the instrument to stabilize.
-
Solvent Spectrum: Record the VCD and IR spectra of the solvent for baseline and background correction.
-
Sample Measurement: Record the VCD and IR spectra of the sample solution. Data is typically collected for an extended period (e.g., 1-4 hours) to achieve a good signal-to-noise ratio.
-
Data Processing: Subtract the solvent VCD spectrum from the sample VCD spectrum. The resulting spectrum can be compared with theoretical spectra calculated using DFT methods.
Caption: VCD Measurement and Analysis Workflow.
Conclusion
This compound serves as a valuable model system for understanding the chiroptical properties of small chiral nitriles. Its specific rotation, ORD, and calculated ECD spectra provide a detailed picture of its stereochemical features. While experimental data for similar nitriles like 2-bromopropionitrile and 2-methylpropionitrile are currently lacking, theoretical principles suggest that substitution at the chiral center will have a profound and predictable impact on their chiroptical properties. Further experimental and computational studies on these related compounds are warranted to build a more complete and comparative understanding of this important class of chiral molecules.
References
- 1. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 2. Chiroptical properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Ab initio optical rotatory dispersion and electronic circular dichroism spectra of (S)-2-chloropropionitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectral Analysis of 2-Chloropropionitrile: Bridging Experimental Data and Theoretical Principles
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structural characteristics is paramount. Spectroscopic analysis provides a fundamental toolkit for this purpose, offering a detailed fingerprint of a compound's chemical identity. This guide presents an in-depth comparison of theoretical principles and experimental spectral data for 2-Chloropropionitrile (C₃H₄ClN), a versatile chemical intermediate. By examining its Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we aim to provide a robust framework for spectral interpretation and validation.
Introduction to this compound and Spectroscopic Analysis
This compound, with the CAS number 1617-17-0, is a halogenated nitrile with a chiral center.[1][2][3] Its molecular structure, CH₃CH(Cl)CN, contains several key functional groups—a nitrile (C≡N), a C-Cl bond, and aliphatic C-H bonds—each with distinct spectroscopic signatures. Spectroscopic techniques probe the interaction of molecules with electromagnetic radiation, providing invaluable information about molecular structure, bonding, and connectivity. This guide will delve into the experimental data obtained from various spectroscopic methods and rationalize the observed spectral features based on established theoretical principles.
Vibrational Spectroscopy: A Tale of Two Techniques
Infrared (IR) and Raman spectroscopy are complementary techniques that both probe the vibrational modes of a molecule. While IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that cause a change in the molecule's polarizability.
Experimental Infrared (IR) Spectrum
The experimental FT-IR spectrum of this compound, typically acquired as a neat liquid film, exhibits several characteristic absorption bands.
| Experimental IR Peak (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~2950 | Medium | C-H stretch (methyl and methine) |
| ~2250 | Strong | C≡N stretch (nitrile) |
| ~1450 | Medium | C-H bend (methyl asymmetric) |
| ~1380 | Medium | C-H bend (methyl symmetric) |
| ~750 | Strong | C-Cl stretch |
Data compiled from publicly available spectra.
Experimental Raman Spectrum
The Raman spectrum of this compound provides complementary information to its IR spectrum.
| Experimental Raman Shift (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~2950 | Strong | C-H stretch (methyl and methine) |
| ~2250 | Strong | C≡N stretch (nitrile) |
| ~750 | Strong | C-Cl stretch |
Data compiled from publicly available spectra.[4]
Theoretical vs. Experimental Vibrational Spectra: A Comparative Discussion
While a complete, publicly available, theoretically calculated vibrational spectrum for this compound is not readily found, we can compare the experimental data with theoretically expected values based on its functional groups.
-
C-H Stretching: The experimental bands around 2950 cm⁻¹ are in excellent agreement with the expected region for sp³ C-H stretching vibrations.
-
Nitrile (C≡N) Stretch: The strong absorption and scattering at approximately 2250 cm⁻¹ is a hallmark of the nitrile group. This region is typically clean in most organic molecules, making this a highly diagnostic peak.
-
C-Cl Stretch: The strong band observed around 750 cm⁻¹ is characteristic of a C-Cl stretching vibration in a secondary alkyl chloride.
Discrepancies between theoretical and experimental values can arise from the physical state of the sample (theoretical calculations are often performed on a single molecule in the gas phase, while experimental data is from a liquid), intermolecular interactions, and the level of theory and basis set used in the calculations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclear Environment
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Experimental ¹H NMR Spectrum
The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) provides information on the different proton environments.
| Experimental ¹H NMR Signal (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Signal 1 | ~4.5 | Quartet | 1H | CH |
| Signal 2 | ~1.8 | Doublet | 3H | CH₃ |
Data compiled from publicly available spectra.[5]
Experimental ¹³C NMR Spectrum
The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.
| Experimental ¹³C NMR Signal (CDCl₃) | Chemical Shift (ppm) | Assignment |
| Signal 1 | ~118 | C≡N |
| Signal 2 | ~40 | CH |
| Signal 3 | ~25 | CH₃ |
Data compiled from publicly available spectra.[6]
Theoretical vs. Experimental NMR Spectra: A Comparative Discussion
-
¹H NMR: The methine proton (CH) is deshielded to around 4.5 ppm due to the electron-withdrawing effects of both the adjacent chlorine atom and the nitrile group. The methyl protons (CH₃) appear further upfield at approximately 1.8 ppm. The observed quartet for the CH proton and the doublet for the CH₃ protons are consistent with the n+1 splitting rule, arising from the coupling between these adjacent groups.
-
¹³C NMR: The nitrile carbon is significantly deshielded, appearing around 118 ppm, which is characteristic for this functional group. The methine carbon, bonded to the electronegative chlorine, is found at about 40 ppm, while the methyl carbon is the most shielded, appearing around 25 ppm.
Computational methods, such as Density Functional Theory (DFT), can predict NMR chemical shifts. The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects.
Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight of a compound and its fragmentation pattern upon ionization.
Experimental Mass Spectrum
The EI mass spectrum of this compound displays a characteristic pattern.
| m/z | Relative Intensity | Proposed Fragment |
| 89/91 | Moderate | [M]⁺ (Molecular ion) |
| 54 | High | [M - Cl]⁺ |
| 53 | Moderate | [M - HCl]⁺ |
Data compiled from publicly available spectra.[7]
Theoretical vs. Experimental Mass Spectrum: A Comparative Discussion
The molecular ion peak is observed as a pair of peaks at m/z 89 and 91, with an approximate intensity ratio of 3:1. This is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl isotopes). The fragmentation pattern is consistent with the known stability of carbocations and the loss of neutral molecules. The loss of a chlorine radical to form the [M - Cl]⁺ fragment at m/z 54 is a common fragmentation pathway for alkyl chlorides. The subsequent loss of a hydrogen atom can lead to the fragment at m/z 53.
Experimental and Computational Workflows
The acquisition of reliable spectral data is underpinned by robust experimental and computational methodologies.
Experimental Workflow for Spectroscopic Analysis
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Theoretical Workflow for Spectral Prediction
Caption: General workflow for the theoretical prediction of vibrational and NMR spectra.
Conclusion
This guide has provided a detailed comparison of the experimental spectral data of this compound with theoretical expectations. The strong correlation between the observed IR, Raman, NMR, and MS data and the predicted spectral features based on the molecule's structure underscores the power of these analytical techniques. For researchers, a thorough understanding of both experimental data and the underlying theoretical principles is crucial for accurate structural elucidation and the confident application of this knowledge in drug development and other scientific endeavors.
References
- 1. scbt.com [scbt.com]
- 2. CAS 1617-17-0 | 3137-5-07 | MDL MFCD00001859 | this compound | SynQuest Laboratories [synquestlabs.com]
- 3. 1617-17-0 | MFCD00001859 | this compound [aaronchem.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. This compound(1617-17-0) 1H NMR [m.chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. This compound | C3H4ClN | CID 519225 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Mastering the Handling of 2-Chloropropionitrile: A Guide to Safety and Disposal
For the vanguard of research and development, the synthesis of novel therapeutics and materials often necessitates the use of highly reactive and hazardous chemical entities. Among these, 2-Chloropropionitrile stands out as a valuable synthon, but one that demands the utmost respect and meticulous handling. This guide, compiled by our senior application scientists, moves beyond mere procedural checklists to provide a deep, experience-driven understanding of how to work safely with this compound, ensuring the well-being of your team and the integrity of your research.
Understanding the Inherent Risks of this compound
This compound (C₃H₄ClN) is a flammable and highly toxic liquid that presents significant hazards upon exposure through inhalation, ingestion, or skin contact.[1][2] Its classification under the Globally Harmonized System (GHS) underscores the critical need for stringent safety protocols.[1][2] Understanding the "why" behind each safety measure is paramount to fostering a culture of intrinsic safety within the laboratory.
The primary hazards associated with this compound are summarized below:
| Hazard Classification | GHS Hazard Statement | Signal Word |
| Flammable Liquid | H226: Flammable liquid and vapor[1][2] | Danger |
| Acute Toxicity (Oral) | H301: Toxic if swallowed[1][2] | Danger |
| Acute Toxicity (Dermal) | H311: Toxic in contact with skin[1][2] | Danger |
| Acute Toxicity (Inhalation) | H331: Toxic if inhaled[1][2] | Danger |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1][2] | Warning |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1][2] | Warning |
Personal Protective Equipment: Your Last Line of Defense
While engineering controls such as fume hoods are the primary means of protection, Personal Protective Equipment (PPE) is a critical final barrier to exposure. The selection of appropriate PPE should be deliberate and based on a thorough risk assessment.
Eye and Face Protection
Given the severe eye irritation potential of this compound, appropriate eye and face protection is non-negotiable.
-
Recommendation: Chemical safety goggles that meet ANSI Z87.1 standards should be worn at all times. For operations with a higher risk of splashing, such as transfers of larger volumes, a full-face shield should be used in conjunction with safety goggles.
Hand Protection
Protecting the skin from contact with this toxic substance is of utmost importance. The choice of glove material is critical and should be based on chemical compatibility and breakthrough time.
-
Recommendation: While specific permeation data for this compound is limited, for chlorinated solvents and nitriles, multi-layered laminate gloves (e.g., Silver Shield®/4H®) or butyl rubber gloves are recommended for extended contact. For incidental contact, nitrile gloves with a minimum thickness of 5 mil can be used, but they should be replaced immediately upon any sign of contamination. Always inspect gloves for any signs of degradation before use.
Body Protection
To prevent accidental skin contact, appropriate laboratory attire and protective clothing are essential.
-
Recommendation: A flame-resistant lab coat should be worn and buttoned at all times. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is advised. Do not wear shorts or open-toed shoes in the laboratory.
Respiratory Protection
Due to its high inhalation toxicity, all work with this compound must be conducted in a certified chemical fume hood. In the event of a spill or emergency where airborne concentrations may exceed exposure limits, respiratory protection is required.
-
Recommendation: A full-facepiece respirator with a combination organic vapor/acid gas/particulate (ABEK-P100) cartridge is recommended.[3] Respirator use requires a formal respiratory protection program, including fit testing and medical clearance, as mandated by OSHA.
Operational Plan: A Step-by-Step Workflow for Safe Handling
A well-defined operational plan is crucial for minimizing the risk of exposure and ensuring the safe execution of experiments involving this compound.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and any contaminated materials is a critical final step in the safe handling process. All waste generated must be treated as hazardous waste.
Decontamination of Glassware and Equipment
All glassware and equipment that have come into contact with this compound must be decontaminated before being removed from the fume hood.
-
Procedure:
-
Rinse the equipment three times with a suitable organic solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous waste.
-
Subsequently, wash the equipment with soap and water.
-
Neutralization of Unused this compound
For small quantities of unused this compound, chemical neutralization can be performed to reduce its toxicity before disposal. This process should be carried out in a fume hood with appropriate PPE. Nitriles can be hydrolyzed to less toxic carboxylic acids or their salts under acidic or basic conditions.[1][3][4]
-
Basic Hydrolysis Procedure:
-
In a suitably sized flask equipped with a stirrer and in a cooling bath, cautiously add the this compound to an excess of a 10% sodium hydroxide solution.
-
Stir the mixture at room temperature for several hours. The reaction is complete when the organic layer is no longer visible.
-
Neutralize the resulting solution with a dilute acid (e.g., hydrochloric acid) to a pH of approximately 7.
-
This neutralized aqueous solution should be collected as hazardous waste.
-
Spill Management
In the event of a spill, immediate and appropriate action is required to prevent exposure and further contamination.
-
For small spills (less than 100 mL) inside a fume hood:
-
Absorb the spill with a chemical absorbent, such as vermiculite or sand.
-
Collect the absorbed material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
For larger spills or spills outside of a fume hood:
-
Evacuate the immediate area and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Waste Disposal
All waste containing this compound, including neutralized solutions, contaminated absorbents, and disposable PPE, must be disposed of as hazardous waste.
-
Waste Code: While this compound is not explicitly listed, the closely related isomer, 3-Chloropropionitrile, is listed as an acutely toxic hazardous waste with the EPA hazardous waste number P027.[5] Therefore, it is prudent to manage this compound waste under the same classification.
-
Container: Use a designated, properly labeled, and sealed container for all this compound waste. The label should clearly indicate "Hazardous Waste," "Acutely Toxic," and "Flammable," and list the contents.
-
Storage: Store the waste container in a designated satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal contractor.
Emergency Procedures: Be Prepared for the Unexpected
In the event of an exposure, immediate first aid is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
By adhering to these comprehensive safety and handling protocols, researchers can confidently and safely utilize this compound in their critical work, fostering a secure and productive laboratory environment.
References
- 1. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 2. This compound | C3H4ClN | CID 519225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. restoredcdc.org [restoredcdc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
